Product packaging for Verazide(Cat. No.:CAS No. 93-47-0)

Verazide

Cat. No.: B1235804
CAS No.: 93-47-0
M. Wt: 285.30 g/mol
InChI Key: HPXIKMBHOXLFOR-LICLKQGHSA-N
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Description

Verazide is a derivative of isoniazid with tuberculostatic activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15N3O3 B1235804 Verazide CAS No. 93-47-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93-47-0

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C15H15N3O3/c1-20-13-4-3-11(9-14(13)21-2)10-17-18-15(19)12-5-7-16-8-6-12/h3-10H,1-2H3,(H,18,19)/b17-10+

InChI Key

HPXIKMBHOXLFOR-LICLKQGHSA-N

SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)OC

Origin of Product

United States

Foundational & Exploratory

Tuberculostatic Properties of Isoniazid Derivatives: A Technical Guide Focused on Verazide and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoniazid (INH), a cornerstone of tuberculosis (TB) therapy for decades, faces a growing challenge from the emergence of drug-resistant strains of Mycobacterium tuberculosis. This has spurred the development of isoniazid derivatives designed to overcome resistance, enhance efficacy, and improve pharmacokinetic profiles. This technical guide provides an in-depth analysis of the tuberculostatic properties of these derivatives, with a particular focus on Verazide ((3,4-dimethoxybenzylidene)isonicotinohydrazide) and other notable examples from the isonicotinoyl hydrazone class. We will delve into their mechanism of action, detailing the metabolic activation of isoniazid and the pathways leading to resistance. This guide also provides detailed experimental protocols for the synthesis and evaluation of these compounds and presents quantitative data on their activity. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding of this critical area of anti-tubercular drug discovery.

Introduction: The Rationale for Isoniazid Derivatives

Isoniazid, a prodrug, is highly effective against actively replicating M. tuberculosis.[1] Its mechanism of action involves activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2] The activated form then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.[3] Mycolic acids are essential components of the unique and impermeable mycobacterial cell wall.[4][5]

The primary driver for the development of isoniazid derivatives is the circumvention of drug resistance. Resistance to isoniazid most commonly arises from mutations in the katG gene, which prevent the activation of the prodrug.[3] By modifying the isoniazid molecule, researchers aim to create compounds that either do not require KatG activation or can inhibit alternative targets in the mycolic acid synthesis pathway. Furthermore, structural modifications can enhance the lipophilicity of the drug, potentially leading to better penetration of the mycobacterial cell wall and improved pharmacokinetic properties.[6]

This compound, a hydrazone derivative of isoniazid, represents one such approach. While specific recent data on this compound is limited, its chemical structure as an isonicotinoyl hydrazone places it within a well-studied class of isoniazid derivatives with promising anti-tubercular activity.

Mechanism of Action and Resistance

Isoniazid Activation and Mycolic Acid Inhibition

The tuberculostatic effect of isoniazid is a multi-step process that begins with its passive diffusion into the mycobacterial cell. The core pathway is as follows:

  • Activation: The prodrug isoniazid is activated by the bacterial catalase-peroxidase enzyme, KatG.[2]

  • Radical Formation: This activation process generates a reactive isonicotinic acyl radical.[7]

  • Adduct Formation: The isonicotinic acyl radical spontaneously reacts with NAD+ to form a covalent isonicotinic acyl-NAD adduct.[8]

  • InhA Inhibition: This adduct binds with high affinity to the active site of the enoyl-acyl carrier protein reductase (InhA), blocking its function.[9]

  • Mycolic Acid Synthesis Disruption: The inhibition of InhA disrupts the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acids that form the long mycolic acid chains of the mycobacterial cell wall.[4][5]

  • Cell Death: The disruption of mycolic acid synthesis leads to a loss of cell wall integrity and ultimately, bacterial cell death.

Isoniazid_Activation_Pathway

Caption: Isoniazid activation and mechanism of action.

Mechanisms of Resistance

The primary mechanisms of isoniazid resistance involve genetic mutations that interfere with its activation or target:

  • katG Mutations: The most common cause of high-level isoniazid resistance is mutations in the katG gene, leading to a dysfunctional or inactive KatG enzyme that is unable to activate the prodrug.[3]

  • inhA Promoter Mutations: Overexpression of the InhA enzyme, often due to mutations in the promoter region of the inhA gene, can lead to low-level isoniazid resistance by titrating out the inhibitory adduct.[3]

  • Other Mutations: Mutations in other genes involved in the mycolic acid synthesis pathway, such as kasA, have also been associated with isoniazid resistance.[2]

Isoniazid derivatives, particularly hydrazones, are hypothesized to overcome katG-mediated resistance because their mechanism of action may not be strictly dependent on KatG activation.

Quantitative Data on Tuberculostatic Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Isoniazid and Derivatives against M. tuberculosis H37Rv

CompoundChemical ClassMIC (µg/mL)MIC (µM)Reference
IsoniazidHydrazide0.01 - 0.20.07 - 1.46[10]
IBP19Isoniazid-based Pyridazinone1.562-[11]
IBP21Isoniazid-based Pyridazinone1.562-[11]
IBP22Isoniazid-based Pyridazinone1.562-[11]
IBP29Isoniazid-based Pyridazinone1.562-[11]
Compound 2f(E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide0.31 - 0.62-[12]
Compound 2g(E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide0.31 - 0.62-[12]
Compound 2j(E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide0.31 - 0.62-[12]
Compound 2k(E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide0.31 - 0.62-[12]
Compound 2q(E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide0.31 - 0.62-[12]

Table 2: Cytotoxicity of Isoniazid and Derivatives

CompoundCell LineIC50 (µM)Exposure Time (h)Reference
IsoniazidHepG2>20072[13]
N34redHepG248.572[13]
ITHB4MCF-797.55 µg/mL48[14]
IsoniazidVarious cancer cell lines>100-[15]
SN-07HCT-1578.85-[15]
SN-07COLO-20581.3-[15]

Experimental Protocols

Synthesis of Isonicotinoyl Hydrazones (General Protocol)

This protocol describes a general method for the synthesis of isonicotinoyl hydrazones, the class of compounds to which this compound belongs.

Materials:

  • Isoniazid (isonicotinic acid hydrazide)

  • Substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde for this compound synthesis)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve isoniazid (1 equivalent) in a minimal amount of warm ethanol in a round-bottom flask.

  • In a separate container, dissolve the substituted benzaldehyde (1 equivalent) in ethanol.

  • Add the aldehyde solution to the isoniazid solution with continuous stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[16][17]

Synthesis_Workflow Start Start Dissolve_INH Dissolve Isoniazid in Ethanol Start->Dissolve_INH Dissolve_Aldehyde Dissolve Substituted Benzaldehyde in Ethanol Start->Dissolve_Aldehyde Mix Mix Solutions & Add Acetic Acid Catalyst Dissolve_INH->Mix Dissolve_Aldehyde->Mix Reflux Reflux for 2-4 hours Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter and Wash with Cold Ethanol Cool->Filter Purify Recrystallize for Purification Filter->Purify End End Purify->End

Caption: General synthesis workflow for isonicotinoyl hydrazones.

Determination of Minimum Inhibitory Concentration (MIC)

The MABA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis.[5][18]

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • Alamar Blue reagent

  • Incubator (37°C)

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the 96-well plates.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:50 in 7H9 broth.

  • Inoculate each well (except for the negative control) with the bacterial suspension.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add Alamar Blue solution to each well.

  • Re-incubate the plates for 24 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change of Alamar Blue from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.[5]

The BACTEC MGIT 960 system is an automated method for rapid mycobacterial drug susceptibility testing.[4][19]

Materials:

  • BACTEC MGIT 960 instrument

  • MGIT tubes containing 7 mL of modified Middlebrook 7H9 broth

  • MGIT Growth Supplement/PANTA

  • Test compounds at desired concentrations

  • M. tuberculosis isolate culture

Procedure:

  • Prepare a bacterial suspension of the M. tuberculosis isolate with a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute the suspension 1:5 with sterile saline.

  • Aseptically add 0.8 mL of the MGIT Growth Supplement to each MGIT tube.

  • Add 0.1 mL of the drug solution to the appropriately labeled drug-containing tubes. A drug-free tube serves as the growth control.

  • Inoculate each tube with 0.5 mL of the diluted bacterial suspension.

  • Place the tubes into the BACTEC MGIT 960 instrument.

  • The instrument continuously monitors the tubes for an increase in fluorescence, which indicates bacterial growth. The instrument automatically interprets the results as susceptible or resistant based on a comparison of the time to positivity of the drug-containing tubes to the growth control tube.[19][20]

Clinical Development

While isoniazid remains a first-line anti-TB drug, the clinical development of its derivatives has been more limited. There is a notable lack of recent clinical trial data specifically for this compound. However, other isoniazid derivatives have entered clinical evaluation. For instance, the derivative LL-3858 has been reported to be in the initial stages of Phase II clinical trials.[6] The development of new anti-TB drugs, including isoniazid derivatives, is a long and complex process, often involving extensive preclinical testing before moving into human trials.[21]

Conclusion

Isoniazid derivatives, including isonicotinoyl hydrazones like this compound, represent a promising avenue for combating drug-resistant tuberculosis. By modifying the parent isoniazid molecule, it is possible to develop compounds that may overcome common resistance mechanisms and exhibit improved pharmacological properties. While specific data on this compound is sparse in recent literature, the broader class of isoniazid derivatives continues to be an active area of research. The experimental protocols and data presented in this guide provide a framework for the synthesis, evaluation, and understanding of these important anti-tubercular agents. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of these compounds in the fight against tuberculosis.

References

Early-Stage Research on Verazide for Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains. This necessitates the exploration of novel therapeutic agents. Verazide, a hydrazone derivative of the frontline anti-TB drug isoniazid (INH), represents a promising area of investigation. This document provides a comprehensive overview of the early-stage research landscape for this compound, including its proposed mechanism of action, synthesis, and protocols for its evaluation as a potential anti-tubercular agent. Due to the limited publicly available data specifically on this compound, this guide draws upon established knowledge of its parent compound, isoniazid, and related nicotinic acid hydrazide derivatives to provide a foundational understanding for future research and development.

Chemical and Physical Properties

This compound is chemically known as N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide. As a derivative of isoniazid, it belongs to the class of nicotinic acid hydrazides.

PropertyValueSource
Molecular FormulaC15H15N3O3PubChem
Molecular Weight285.30 g/mol PubChem
IUPAC NameN'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamidePubChem
SMILESCOC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)OCPubChem
InChIInChI=1S/C15H15N3O3/c1-20-13-4-3-11(9-14(13)21-2)10-17-18-15(19)12-5-7-16-8-6-12/h3-10H,1-2H3,(H,18,19)/b17-10+PubChem

Proposed Mechanism of Action

As a derivative of isoniazid, this compound is hypothesized to function as a pro-drug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] The activation of isoniazid involves the formation of a reactive species that subsequently inhibits the synthesis of mycolic acid, an essential component of the mycobacterial cell wall.[3][4] The primary target of activated isoniazid is the enoyl-acyl carrier protein (ACP) reductase, InhA.[1][5] By inhibiting InhA, the activated drug blocks the elongation of fatty acids, leading to the disruption of mycolic acid production and ultimately, bacterial cell death. It is proposed that this compound follows a similar activation pathway and mechanism of action.

Verazide_Mechanism_of_Action This compound This compound (Prodrug) Mtb_Cell_Wall Mycobacterium tuberculosis Cell Wall This compound->Mtb_Cell_Wall Passive Diffusion KatG KatG (Catalase-Peroxidase) Activated_this compound Activated this compound KatG->Activated_this compound Activation InhA InhA (Enoyl-ACP Reductase) Activated_this compound->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Blocks Cell_Death Bacterial Cell Death Mycolic_Acid_Synthesis->Cell_Death Leads to

Proposed mechanism of action for this compound.

In Vitro Antitubercular Activity

Specific quantitative data for the in vitro activity of this compound against M. tuberculosis is not widely available in recent literature. An early study by Rubbo et al. (1957) reported on the antituberculous activity of this compound and related hydrazones, though specific MIC values are not detailed in readily accessible abstracts.[6] However, research on other nicotinic acid hydrazide derivatives provides a strong rationale for the investigation of this compound. The following table summarizes the activity of some related compounds against the H37Rv strain of M. tuberculosis.

CompoundMIC (µg/mL)Reference
Hydrazide 8b12.5[4]
Hydrazide 8c6.25[4]
N'-(4-methylphenyl) nicotinicacidhydrazone40 - 200[7]
N'-(4-(N,N-dimethyl)phenyl)nicotinicacidhydrazone40 - 200[7]
Isoniazid (Reference)0.025 - 0.06[8]

Experimental Protocols

Synthesis of this compound

This compound and related hydrazones can be synthesized through the condensation reaction of a hydrazide with an appropriate aldehyde.[9]

Materials:

  • Isonicotinic acid hydrazide (Isoniazid)

  • 3,4-Dimethoxybenzaldehyde

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve isonicotinic acid hydrazide in ethanol.

  • Add a slight molar excess of 3,4-dimethoxybenzaldehyde to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for a period of 30 minutes to several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The final product can be purified by recrystallization.

  • Characterize the synthesized compound using spectroscopic techniques such as NMR, IR, and mass spectrometry.

Synthesis_Workflow Reactants Isonicotinic Acid Hydrazide + 3,4-Dimethoxybenzaldehyde + Ethanol Reflux Reflux Reactants->Reflux Catalyst Glacial Acetic Acid Catalyst->Reflux Precipitation Cooling and Precipitation Reflux->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallization Filtration->Purification Characterization Spectroscopic Characterization Purification->Characterization This compound This compound Characterization->this compound

General workflow for the synthesis of this compound.
In Vitro Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[4][10][11]

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • 96-well microtiter plates

  • Test compound (this compound) and reference drug (Isoniazid)

  • Alamar Blue reagent

  • 20% sterile Tween 80

Procedure:

  • Prepare serial dilutions of the test compound and reference drug in a 96-well microtiter plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the concentration to approximately 1 x 10⁵ CFU/mL.

  • Inoculate each well (except for negative controls) with the bacterial suspension. Include positive controls (bacteria with no drug) and negative controls (broth only).

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add Alamar Blue reagent and sterile Tween 80 to each well.

  • Re-incubate the plates at 37°C for 24 hours.

  • Observe the color change: blue (no growth) to pink (growth). The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

In Vivo Efficacy Testing: Murine Model of Tuberculosis

Murine models are standard for the in vivo evaluation of anti-TB drug efficacy.[12][13][14][15]

Animal Model:

  • BALB/c or C57BL/6 mice are commonly used.[16]

Infection Protocol:

  • Infect mice via aerosol or intravenous route with a standardized inoculum of M. tuberculosis H37Rv.

  • Allow the infection to establish for a defined period (e.g., 7-14 days).

Treatment Protocol:

  • Administer the test compound (this compound) and reference drugs (e.g., isoniazid, rifampicin) orally by gavage daily for a specified duration (e.g., 4-8 weeks).

  • Include a vehicle control group (untreated).

  • Monitor animal body weight and clinical signs throughout the study.

Efficacy Assessment:

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove lungs and spleens.

  • Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.

  • Efficacy is determined by the reduction in CFU in treated groups compared to the untreated control group.

Potential for Resistance

Given its presumed mechanism of action is similar to isoniazid, this compound may be susceptible to the same resistance mechanisms. The primary mechanism of resistance to isoniazid is mutations in the katG gene, which prevent the activation of the pro-drug.[1][2] Mutations in the inhA gene, the target of activated isoniazid, can also confer resistance, often at a lower level.[5] Therefore, it is crucial to evaluate the activity of this compound against isoniazid-resistant strains of M. tuberculosis.

Future Directions

The preliminary information on this compound suggests it is a compound of interest for further anti-tuberculosis drug discovery efforts. Key future research directions include:

  • Quantitative In Vitro Activity: A comprehensive determination of the MIC of this compound against a panel of drug-susceptible and drug-resistant M. tuberculosis strains is essential.

  • In Vivo Efficacy: Rigorous evaluation in murine models of tuberculosis to determine its efficacy in reducing bacterial load in key organs.

  • Pharmacokinetics and Toxicology: Assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.

  • Mechanism of Action Confirmation: Experimental validation of the proposed mechanism of action, including its activation by KatG and inhibition of InhA.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize potency and pharmacokinetic properties.

Conclusion

This compound, as a hydrazone derivative of isoniazid, holds potential as an anti-tuberculosis agent. While specific early-stage research data is limited, its chemical relationship to one of the most effective anti-TB drugs provides a strong rationale for its further investigation. The experimental protocols and conceptual frameworks outlined in this guide offer a roadmap for researchers to systematically evaluate the potential of this compound and its analogs in the fight against tuberculosis.

References

Verazide: A Technical Guide on its Chemical Structure and Tuberculostatic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verazide, a hydrazone derivative of the frontline antitubercular drug isoniazid, has been recognized for its tuberculostatic properties. This technical guide provides a comprehensive overview of this compound's chemical structure, its established biological activity against Mycobacterium tuberculosis, and the molecular mechanism underpinning its therapeutic action. This document synthesizes available data on its chemical identifiers, biological efficacy, and the experimental methodologies used for its characterization, offering a valuable resource for researchers in the field of antimicrobial drug discovery and development.

Chemical Structure and Identification

This compound is chemically designated as N'-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide. It is formed through the condensation of isoniazid and veratraldehyde.[1] The key chemical identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name N'-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide[2]
Molecular Formula C₁₅H₁₅N₃O₃[2]
Molecular Weight 285.30 g/mol [2]
CAS Number 93-47-0[2]
SMILES String COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)OC[2]
InChI Key HPXIKMBHOXLFOR-LICLKQGHSA-N[2]

Biological Activity: Tuberculostatic Action

This compound exhibits significant biological activity as a tuberculostatic agent, meaning it inhibits the growth and proliferation of Mycobacterium tuberculosis.[2][3] As a derivative of isoniazid, its primary therapeutic effect is directed against this pathogenic bacterium.

Quantitative Analysis of Biological Activity

The potency of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. While the seminal 1957 study by S.D. Rubbo, J. Edgar, and G. Vaughan, titled "Chemotherapy of tuberculosis. I. Antituberculous activity of this compound and related hydrazones," provides the foundational evidence for this compound's activity, the specific MIC values from this publication could not be retrieved through available search resources.

However, the broader class of isoniazid-hydrazones has been extensively studied, with numerous derivatives demonstrating potent activity against the reference M. tuberculosis strain H37Rv. The following table presents representative MIC values for various isoniazid-hydrazone derivatives to provide a contextual understanding of the expected efficacy of this compound.

Isoniazid-Hydrazone DerivativeMIC against M. tuberculosis H37Rv (µg/mL)Reference
Isoniazid-Isatin Hydrazone 5>100[1][4]
Isoniazid-Isatin Hydrazone 650[1][4]
Isoniazid-Isatin Hydrazone 76.25[1][4]
Indolylhydrazone Derivative0.2[5]
Naphthoquinoidal Hydrazone6.25[6]
Isoniazid (Reference)0.025[5]

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

The tuberculostatic activity of this compound, like other isoniazid hydrazones, is attributed to its ability to inhibit the synthesis of mycolic acids, which are essential and unique components of the mycobacterial cell wall.[1][7]

The Mycolic Acid Synthesis Pathway

Mycolic acids are long-chain fatty acids that form a protective, waxy layer around M. tuberculosis, contributing to its virulence and resistance to common antibiotics. The biosynthesis of these crucial lipids is a complex process involving a type-II fatty acid synthase (FAS-II) system. A key enzyme in this pathway is the enoyl-acyl carrier protein reductase, known as InhA.[1][7]

This compound as a Pro-drug and InhA Inhibitor

Isoniazid, the parent compound of this compound, is a pro-drug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[7] This activation leads to the formation of a reactive species that subsequently inhibits InhA. While direct evidence for this compound's activation by KatG and subsequent inhibition of InhA is not explicitly available in the retrieved literature, the structural similarity to isoniazid and the established mechanism for the isoniazid-hydrazone class strongly suggest a similar mode of action. The inhibition of InhA disrupts the FAS-II pathway, leading to the cessation of mycolic acid production and ultimately inhibiting bacterial growth.

Mycolic_Acid_Synthesis_Inhibition cluster_Mtb Mycobacterium tuberculosis This compound This compound (Prodrug) KatG KatG (Catalase-Peroxidase) This compound->KatG Activation Activated_this compound Activated this compound KatG->Activated_this compound InhA InhA (Enoyl-ACP Reductase) Activated_this compound->InhA Inhibition FAS_II FAS-II Pathway InhA->FAS_II Catalyzes Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall MIC_Workflow A Prepare M. tuberculosis inoculum (0.5 McFarland) B Dilute inoculum to 1x10^5 CFU/mL A->B D Inoculate plate with bacterial suspension B->D C Prepare serial dilutions of this compound in 96-well plate C->D E Incubate at 37°C (7-14 days) D->E F Read MIC (Lowest concentration with no growth) E->F

References

The Antitubercular Potential of Verazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of novel and effective therapeutic agents. Verazide, a hydrazone derivative of the frontline anti-TB drug isoniazid, represents a class of compounds that has garnered interest for its potential antitubercular activity. This technical guide provides a comprehensive overview of the current understanding of this compound's potential, drawing upon data from structurally related isoniazid hydrazones to infer its activity profile. While specific quantitative data for this compound is limited in publicly available literature, this document serves as a resource for researchers by summarizing the known antitubercular properties of this chemical class, detailing relevant experimental protocols, and outlining the presumed mechanism of action.

Presumed Mechanism of Action

As a derivative of isoniazid, this compound is hypothesized to share a similar mechanism of action, acting as a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] Upon activation, the molecule is thought to interfere with the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2] This disruption of cell wall integrity leads to bacterial cell death. The proposed signaling pathway for the activation and action of isoniazid and its derivatives is depicted below.

Verazide_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_wall Mycobacterial Cell Wall cluster_cytoplasm Cytoplasm This compound This compound (Prodrug) KatG KatG (Catalase-Peroxidase) This compound->KatG Activation CellWall Cell Wall Activatedthis compound Activated this compound (Isonicotinic Acyl Radical) InhA InhA (Enoyl-ACP Reductase) Activatedthis compound->InhA Inhibition KatG->Activatedthis compound MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes CellDeath Bacterial Cell Death InhA->CellDeath Inhibition leads to MycolicAcid->CellWall Component of MycolicAcid->CellDeath

Caption: Hypothesized mechanism of action of this compound.

In Vitro Antitubercular Potential

Compound ClassM. tuberculosis StrainMIC (µg/mL)Reference
Isoniazid-Isatin HydrazonesH37Rv6.25 - 25[4]
Nicotinic Acid HydrazidesH37Rv6.25 - >100[4]
Eugenol-derived HydrazonesH37Rv25 - 100[5]
Coumarin Hydrazone OximesH37Rv0.78[5]
Isoniazid (Reference)H37Rv0.02 - 0.04[5]

In Vivo Efficacy

Preclinical in vivo studies in animal models, typically mice, are crucial for evaluating the therapeutic potential of new antitubercular drug candidates. These studies assess the ability of a compound to reduce the bacterial load in target organs, primarily the lungs and spleen. A representative experimental design for an in vivo efficacy study is outlined in the table below. Although specific in vivo data for this compound is not currently available, this model provides a framework for its future evaluation.

ParameterDescription
Animal Model BALB/c or C57BL/6 mice
Infection Strain M. tuberculosis H37Rv
Infection Route Aerosol or intravenous
Inoculum Size ~100-200 CFU/lungs (aerosol) or 10^5 CFU (intravenous)
Treatment Start 2-4 weeks post-infection (chronic model)
Drug Administration Oral gavage or intraperitoneal injection
Treatment Duration 4-8 weeks
Control Groups Vehicle control, Isoniazid (positive control)
Primary Endpoint Reduction in bacterial CFU in lungs and spleen
Secondary Endpoint Histopathology of lungs, survival analysis

Cytotoxicity Profile

Assessing the cytotoxicity of a potential drug candidate against mammalian cell lines is a critical step in early-stage drug development to ensure its safety. The 50% cytotoxic concentration (IC50) is a common metric used to quantify the toxicity of a compound. As with other parameters, specific IC50 values for this compound are not widely reported. The following table presents representative cytotoxicity data for related compounds to provide a general understanding of the potential toxicity profile of isoniazid hydrazones.

Compound ClassCell LineIC50 (µM)Reference
Isoniazid HydrazonesVero>100[6]
Novel Hydrazide-HydrazonesMRC-5>50[5]
Isoniazid (Reference)HepG2>1000[7]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of antitubercular compounds. The following sections provide methodologies for key in vitro and in vivo assays.

Minimum Inhibitory Concentration (MIC) Determination: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay widely used for determining the MIC of compounds against M. tuberculosis. It relies on the reduction of the blue indicator dye, resazurin, to the pink and fluorescent resorufin by metabolically active mycobacteria.

MABA_Workflow start Start prep_plate Prepare 96-well plate with serial dilutions of this compound start->prep_plate add_bacteria Add M. tuberculosis inoculum to each well prep_plate->add_bacteria incubate1 Incubate plate for 7 days at 37°C add_bacteria->incubate1 add_alamar Add Alamar Blue reagent to each well incubate1->add_alamar incubate2 Incubate plate for 24-48 hours at 37°C add_alamar->incubate2 read_results Read results based on color change (Blue = No Growth, Pink = Growth) incubate2->read_results end End read_results->end

Caption: Workflow for MIC determination using MABA.

Materials:

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • This compound stock solution (in DMSO)

  • Sterile 96-well plates

  • Alamar Blue (Resazurin) reagent

  • 10% Tween 80 solution

Procedure:

  • Prepare serial two-fold dilutions of this compound in a 96-well plate containing 7H9 broth.

  • Prepare an inoculum of M. tuberculosis H37Rv in 7H9 broth, adjusted to a McFarland standard of 1.0 and then diluted 1:20.

  • Add the bacterial inoculum to each well of the 96-well plate.

  • Include a drug-free growth control and a sterile control (broth only).

  • Seal the plate and incubate at 37°C for 7 days.

  • After incubation, add Alamar Blue reagent and 10% Tween 80 to each well.

  • Re-incubate the plate for 24-48 hours.

  • The MIC is determined as the lowest drug concentration that prevents a color change from blue to pink.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Assay_Workflow start Start seed_cells Seed mammalian cells (e.g., Vero, HepG2) in a 96-well plate start->seed_cells add_compound Add serial dilutions of this compound to the wells seed_cells->add_compound incubate1 Incubate plate for 24-72 hours at 37°C add_compound->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate plate for 4 hours at 37°C add_mtt->incubate2 add_solubilizer Add solubilization solution (e.g., DMSO, isopropanol) to dissolve formazan crystals incubate2->add_solubilizer read_absorbance Read absorbance at 570 nm using a microplate reader add_solubilizer->read_absorbance calculate_ic50 Calculate the IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for cytotoxicity assessment using the MTT assay.

Materials:

  • Mammalian cell line (e.g., Vero, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound stock solution (in DMSO)

  • Sterile 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound.

  • Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for 24 to 72 hours at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

In Vivo Efficacy Testing in a Murine Model

This protocol describes a standard approach for evaluating the in vivo efficacy of an antitubercular compound in a mouse model of chronic tuberculosis.[8]

In_Vivo_Efficacy_Workflow start Start infect_mice Infect mice with M. tuberculosis H37Rv via aerosol route start->infect_mice establish_infection Allow chronic infection to establish (2-4 weeks) infect_mice->establish_infection initiate_treatment Initiate daily treatment with this compound, vehicle control, and positive control (Isoniazid) establish_infection->initiate_treatment treatment_period Continue treatment for 4-8 weeks initiate_treatment->treatment_period euthanize_mice Euthanize mice at specified time points treatment_period->euthanize_mice harvest_organs Harvest lungs and spleens aseptically euthanize_mice->harvest_organs homogenize_plate Homogenize organs and plate serial dilutions on 7H11 agar harvest_organs->homogenize_plate incubate_count Incubate plates and enumerate CFU homogenize_plate->incubate_count analyze_data Analyze data to determine reduction in bacterial load incubate_count->analyze_data end End analyze_data->end

Caption: Workflow for in vivo efficacy testing in a mouse model.

Materials:

  • BALB/c or C57BL/6 mice

  • Mycobacterium tuberculosis H37Rv

  • Aerosol infection chamber

  • This compound, vehicle, and isoniazid for injection

  • 7H11 agar plates

Procedure:

  • Infect mice with a low dose of M. tuberculosis H37Rv via the aerosol route.

  • Allow the infection to establish for 2-4 weeks to create a chronic infection model.

  • Randomly assign mice to treatment groups (this compound, vehicle control, isoniazid positive control).

  • Administer the respective treatments daily via oral gavage or intraperitoneal injection for 4-8 weeks.

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the lungs and spleens.

  • Homogenize the organs and plate serial dilutions onto 7H11 agar.

  • Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).

  • Calculate the log10 CFU reduction in the treated groups compared to the vehicle control group to determine the efficacy of the compound.

Conclusion

This compound, as a hydrazone derivative of isoniazid, holds promise as a potential antitubercular agent. While direct experimental data on its efficacy and toxicity are scarce, the information available for structurally similar isoniazid hydrazones suggests that this class of compounds exhibits significant in vitro activity against M. tuberculosis. The presumed mechanism of action, involving the inhibition of mycolic acid synthesis, is a well-validated target in antitubercular drug discovery. Further research, following the detailed experimental protocols outlined in this guide, is imperative to fully elucidate the antitubercular potential of this compound and to determine its viability as a candidate for further development in the fight against tuberculosis. This technical guide serves as a foundational resource to stimulate and guide such future investigations.

References

Preliminary In Vitro Studies of Verazide and Related Isoniazid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature contains limited specific in vitro data for the compound "Verazide." This guide summarizes the available information on this compound and provides a comprehensive overview of the in vitro evaluation of closely related isoniazid derivatives, which are understood to share a similar mechanism of action. The experimental protocols and pathway information are based on established methods for testing tuberculostatic agents.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) and cytotoxicity data for various isoniazid derivatives against Mycobacterium tuberculosis (Mtb) and mammalian cell lines. This data is crucial for assessing the potency and selectivity of these compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Isoniazid Derivatives against M. tuberculosis

CompoundM. tuberculosis StrainMIC (µM)Reference
IsoniazidH37Rv (Wild Type)0.0729 - 1.458[1]
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazideH37Rv (Wild Type)< 0.2[1]
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazideSRI 1369 (Isoniazid-resistant)0.14[1]
INH-C10katG (S315T)> 128[2]
N34katG (S315T)0.5[2]
N34redkatG (S315T)128[2]

Table 2: Cytotoxicity (IC50) of Isoniazid Derivatives

CompoundCell LineIC50 (µM)Reference
IsoniazidHepG2> 1000[2]
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazideHepG2> 100[1]
INH-C10HepG2> 25[2]
N34HepG2> 25[2]
N34redHepG248.5[2]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the antitubercular activity of isoniazid derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is the broth macrodilution assay.

Protocol: Broth Macrodilution using BACTEC MGIT 960 System [2][3]

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in sterile liquid culture medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • Inoculum Preparation: A suspension of M. tuberculosis (e.g., H37Rv strain) is prepared and its density is adjusted to a McFarland standard, which corresponds to a known bacterial concentration.

  • Inoculation: The MGIT (Mycobacterial Growth Indicator Tube) tubes are inoculated with 0.8 ml of OADC supplement, 0.1 ml of the compound at the desired concentration, and 0.5 ml of the standardized bacterial suspension.

  • Incubation: The tubes are incubated at 37°C in the BACTEC MGIT 960 instrument.

  • Data Analysis: The instrument continuously monitors the tubes for an increase in fluorescence, which indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that shows no significant increase in fluorescence over the incubation period compared to the control.

Intracellular Activity Assay

This assay evaluates the ability of a compound to inhibit the growth of M. tuberculosis inside macrophages, which is a more physiologically relevant model.

Protocol: Macrophage Infection Model

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 12-well plates.[4]

  • Infection: The macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI) for a set period (e.g., 4 hours).

  • Compound Treatment: After infection, the cells are washed to remove extracellular bacteria, and fresh medium containing the test compound at various concentrations is added.

  • Incubation: The infected and treated cells are incubated for a specified duration (e.g., 48 hours).

  • Quantification of Bacteria: The macrophages are lysed, and the intracellular bacteria are released. The number of viable bacteria is determined by plating serial dilutions of the lysate on solid agar medium (e.g., Middlebrook 7H11) and counting the colony-forming units (CFUs) after incubation.

Signaling Pathways and Mechanism of Action

Isoniazid and its derivatives are known to primarily target the mycolic acid biosynthesis pathway in M. tuberculosis. Mycolic acids are essential components of the mycobacterial cell wall, providing a unique and impermeable barrier.[5][6][7][8]

Mycolic Acid Biosynthesis Pathway

The synthesis of mycolic acids is a multi-step process involving two main fatty acid synthase systems, FAS-I and FAS-II.

Mycolic_Acid_Biosynthesis cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Final_Steps Final Steps cluster_Drug_Action Drug Action FAS_I FAS-I Complex Acyl_CoA Acyl_CoA FAS_I->Acyl_CoA Produces C16-C26 Acyl-CoA KasA KasA Acyl_CoA->KasA Elongation Initiation MabA MabA KasA->MabA Pks13 Pks13 KasA->Pks13 Meromycolate Chain InhA InhA (Enoyl-ACP reductase) InhA->KasA Elongation Cycle HadAB HadAB HadAB->InhA MabA->HadAB Mycolyltransferase Mycolyltransferase Pks13->Mycolyltransferase Mycolic Acid Precursor Cell_Wall Cell Wall Mycolates Mycolyltransferase->Cell_Wall Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid Activated_INH->InhA Inhibition

Caption: The mycolic acid biosynthesis pathway in M. tuberculosis and the mechanism of action of Isoniazid.

Mechanism of Action of Isoniazid Derivatives

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[6] The activated form of isoniazid then covalently adducts with NAD(H), and this complex binds to and inhibits the enoyl-acyl carrier protein (ACP) reductase, InhA.[6] InhA is a key enzyme in the FAS-II system, responsible for the elongation of fatty acids that form the meromycolate chain of mycolic acids.[5][8] Inhibition of InhA disrupts the synthesis of mycolic acids, leading to a loss of cell wall integrity and ultimately bacterial cell death. It is presumed that this compound, as a derivative of isoniazid, follows a similar mechanism of action.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening and characterization of novel antitubercular compounds.

Experimental_Workflow cluster_Screening Primary Screening cluster_Hit_Validation Hit Validation cluster_Lead_Characterization Lead Characterization cluster_Final Outcome Primary_Screen High-Throughput Screening (e.g., Alamar Blue Assay) MIC_Determination MIC Determination (Broth/Agar Dilution) Primary_Screen->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on HepG2) MIC_Determination->Cytotoxicity_Assay Intracellular_Assay Intracellular Activity (Macrophage Model) Cytotoxicity_Assay->Intracellular_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Target Engagement) Intracellular_Assay->Mechanism_Studies Lead_Candidate Lead Candidate Mechanism_Studies->Lead_Candidate

Caption: A generalized workflow for the in vitro evaluation of antitubercular drug candidates.

References

Verazide: A Technical and Historical Review of an Isoniazid Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Verazide, an isoniazid derivative investigated in the 1950s as a potential treatment for tuberculosis. Due to the historical nature of this compound, this document synthesizes information from mid-20th-century literature and places it within the context of modern anti-tuberculosis drug development. While extensive contemporary data is unavailable, this guide details the known chemical properties of this compound, its presumed mechanism of action as a prodrug, and the likely experimental protocols used in its initial evaluation. This whitepaper serves as a historical case study and a potential reference for the rediscovery or re-evaluation of early-generation anti-tubercular agents.

Introduction: The Search for Isoniazid Alternatives

Isoniazid (INH), a cornerstone of tuberculosis therapy since its introduction in 1952, remains a primary first-line agent.[1][2] However, its use is associated with challenges, including hepatotoxicity and the emergence of drug-resistant strains of Mycobacterium tuberculosis.[3][4] The quest for safer and more effective alternatives began shortly after isoniazid's discovery, leading to the synthesis and evaluation of numerous derivatives.[1][5] One such derivative from this early era of antibiotic research is this compound.

This compound, also known as isonicotinic acid veratrylidenehydrazide, was synthesized and investigated for its tuberculostatic properties.[6] Although it showed initial promise, it did not become a mainstream therapeutic agent. This guide revisits this compound, providing a detailed account of its known characteristics and the historical context of its development.

This compound: Chemical and Physical Properties

This compound is a hydrazone derivative of isoniazid.[6] Its chemical identity and key properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide[7]
Other Names Isonicotinic acid veratrylidenehydrazide, 1-isonicotinoyl-2-veratrylidenehydrazine, 3,4-dimethoxybenzal isonicotinoylhydrazone, Nicotazide, Verazina[6][7]
CAS Number 93-47-0[6]
Molecular Formula C₁₅H₁₅N₃O₃[7]
Molecular Weight 285.30 g/mol [6]
Physical Description Crystals from 2-propanol[6]
Melting Point 189-190 °C[6]

Presumed Mechanism of Action

As a derivative of isoniazid, this compound is likely a prodrug that requires activation within the mycobacterium.[8][9] The proposed mechanism, analogous to that of other isoniazid hydrazones, is a multi-step process.

  • Uptake: this compound is presumed to enter the Mycobacterium tuberculosis cell.

  • Hydrolysis: Inside the bacterium, the hydrazone bond is likely cleaved, releasing isoniazid.

  • Activation: The released isoniazid is then activated by the mycobacterial catalase-peroxidase enzyme, KatG.[8]

  • Inhibition of Mycolic Acid Synthesis: The activated form of isoniazid covalently binds to an adduct with NAD+, which in turn inhibits the enoyl-acyl carrier protein reductase (InhA).[8][9] This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

  • Bacteriostatic/Bactericidal Effect: Disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to the inhibition of bacterial growth and, ultimately, cell death.

G cluster_extracellular Extracellular cluster_mycobacterium Mycobacterium tuberculosis Cell This compound This compound Verazide_in This compound This compound->Verazide_in Cellular Uptake Isoniazid Isoniazid Verazide_in->Isoniazid Hydrolysis Activated_INH Activated Isoniazid (Isonicotinoyl Radical) Isoniazid->Activated_INH Activation by KatG KatG KatG (Catalase-Peroxidase) INH_NAD_Adduct INH-NAD Adduct Activated_INH->INH_NAD_Adduct Reacts with NAD NAD+ NAD->INH_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Maintains

Figure 1: Presumed mechanism of action for this compound.

Synthesis and Experimental Protocols

Synthesis of this compound

This compound is synthesized through the condensation reaction of isonicotinylhydrazine (isoniazid) and veratraldehyde (3,4-dimethoxybenzaldehyde).[6] This is a common method for preparing hydrazones.[6][8]

G Isoniazid Isonicotinylhydrazine (Isoniazid) Reaction Condensation Reaction (e.g., in refluxing ethanol) Isoniazid->Reaction Veratraldehyde Veratraldehyde Veratraldehyde->Reaction This compound This compound Reaction->this compound Water Water Reaction->Water

Figure 2: Synthesis pathway of this compound.

A general experimental protocol for the synthesis of isoniazid-hydrazones, based on modern and historical methods, would involve the following steps:

  • Dissolution: Dissolve equimolar amounts of isonicotinylhydrazine and veratraldehyde in a suitable solvent, such as ethanol.

  • Reaction: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • Precipitation and Filtration: Upon cooling, the this compound product typically precipitates out of the solution. The solid is then collected by filtration.

  • Washing and Drying: The collected solid is washed with a cold solvent (e.g., ethanol) to remove unreacted starting materials and dried.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent, such as 2-propanol, to yield crystalline this compound.[6]

In Vitro Tuberculostatic Activity Assessment (Historical Context)

In the 1950s, the in vitro activity of anti-tuberculosis compounds was typically determined using serial dilution methods in liquid or on solid media.[10] The following describes a likely protocol for testing this compound's tuberculostatic activity:

  • Preparation of Drug Solutions: A stock solution of this compound would be prepared, likely in a solvent like ethylene glycol, and then serially diluted in a suitable mycobacterial growth medium (e.g., Youmans liquid medium with bovine serum).

  • Inoculation: Each dilution would be inoculated with a standardized suspension of Mycobacterium tuberculosis (e.g., the H37Rv strain).

  • Incubation: The cultures would be incubated at 37°C for an extended period, typically 14 to 21 days, due to the slow growth rate of the bacterium.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC would be determined as the lowest concentration of this compound that completely inhibits the visible growth of M. tuberculosis.

G start Prepare this compound Stock Solution step1 Serial Dilution in Mycobacterial Growth Medium start->step1 step2 Inoculate with M. tuberculosis (H37Rv) step1->step2 step3 Incubate at 37°C (14-21 days) step2->step3 end Determine Minimum Inhibitory Concentration (MIC) step3->end

Figure 3: Historical workflow for in vitro MIC determination.

In Vivo Efficacy Assessment (Historical Context)

Animal models, particularly mice and guinea pigs, were standard for evaluating the in vivo efficacy of anti-tuberculosis drug candidates in the 1950s.[5][10] A typical experimental workflow would have been as follows:

  • Infection: A cohort of animals (e.g., mice) would be infected with a virulent strain of M. tuberculosis.

  • Treatment: After a period to allow the infection to establish, treatment would commence. Different groups of animals would receive this compound at various doses, a positive control (e.g., isoniazid), or a placebo, typically administered orally or via injection.

  • Monitoring: The animals' health, weight, and survival would be monitored throughout the treatment period.

  • Endpoint Analysis: At the end of the study, the animals would be euthanized. The bacterial load in the lungs and other organs (e.g., spleen) would be quantified by plating homogenized tissue on a suitable medium and counting the colony-forming units (CFUs). The extent of lung pathology would also be assessed.

  • Data Comparison: The efficacy of this compound would be determined by comparing the reduction in bacterial load and improvement in pathology in the treated groups to the control groups.

Comparative Data and Clinical Findings (Historical)

The available literature from the 1950s indicates that this compound was evaluated in clinical settings for the treatment of pulmonary tuberculosis. However, specific quantitative data from these studies, such as patient outcomes, bacteriological conversion rates, and detailed side-effect profiles compared to isoniazid, are not readily accessible in modern databases. The fact that this compound did not supplant isoniazid suggests that it likely did not offer a significant advantage in terms of efficacy, safety, or pharmacokinetic properties.

Discussion and Future Perspectives

The story of this compound is representative of the intensive research into isoniazid derivatives that occurred in the mid-20th century.[1][5] The primary goals of this research were likely to improve upon isoniazid's potency, reduce its toxicity, and overcome emerging drug resistance. The synthesis of hydrazones, such as this compound, was a common strategy to modify the parent drug's properties.

The likely reasons for the discontinuation of this compound's development may include:

  • Lack of Superior Efficacy: this compound may not have demonstrated significantly greater tuberculostatic activity than isoniazid in clinical trials.

  • Unfavorable Pharmacokinetics: Issues with absorption, distribution, metabolism, or excretion could have limited its effectiveness.

  • Toxicity Profile: this compound may have presented a toxicity profile that was no better, or potentially worse, than that of isoniazid.

  • Emergence of Other Drugs: The discovery and development of other highly effective anti-tuberculosis drugs, such as rifampicin in the 1960s, may have shifted research priorities away from early isoniazid derivatives.[11]

While this compound itself has been relegated to the annals of pharmaceutical history, the strategy of modifying existing anti-tubercular agents remains highly relevant. Modern drug discovery efforts continue to explore derivatives and prodrugs of existing antibiotics to enhance their efficacy against drug-resistant strains and improve their safety profiles.[8][9][12] The historical case of this compound underscores the long-standing challenges in tuberculosis drug development and serves as a reminder of the extensive research that has paved the way for current therapeutic regimens. Further investigation into the properties of these historical compounds, using modern analytical and pharmacological techniques, could potentially uncover novel insights or lead to the rediscovery of valuable chemical scaffolds.

References

Verazide: A Technical Whitepaper on the Discovery and Development of an Isoniazid-Class Antitubercular Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited publicly available data specifically for Verazide, this guide provides a comprehensive overview of the discovery and development of its chemical class—isonicotinoylhydrazones—derived from the parent compound, Isoniazid. Methodologies and data for Isoniazid are presented as a representative framework for understanding the development of this compound.

Executive Summary

This compound is a tuberculostatic agent belonging to the isonicotinoylhydrazone class of compounds, derived from the frontline tuberculosis drug, Isoniazid. Like its parent compound, this compound's therapeutic potential lies in the inhibition of mycolic acid synthesis, a crucial component of the Mycobacterium tuberculosis cell wall. This whitepaper details the typical discovery and development pipeline for such an agent, from initial synthesis to preclinical evaluation. It outlines the established mechanism of action, common experimental protocols for assessing efficacy, and representative quantitative data for this class of compounds. The logical workflow of drug discovery and the biochemical pathways targeted are visualized to provide a clear technical overview for research and development professionals.

Discovery and Synthesis

The discovery of Isoniazid's potent antitubercular activity in the early 1950s spurred extensive research into its derivatives to enhance efficacy, overcome resistance, and improve safety profiles. This compound, chemically known as N'-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide, is a product of this line of research.

Synthetic Pathway

The synthesis of this compound, like other isonicotinoylhydrazones, follows a straightforward condensation reaction. This common synthetic route involves reacting Isoniazid (isonicotinic acid hydrazide) with an appropriate aldehyde—in this case, veratraldehyde (3,4-dimethoxybenzaldehyde). The reaction is typically carried out in a solvent such as ethanol and may be catalyzed by a small amount of acid. This method allows for the generation of a diverse library of Isoniazid derivatives for screening.[1][2]

Synthesis_of_this compound Isoniazid Isoniazid (Isonicotinic Hydrazide) Reaction Condensation Reaction (Ethanol, Acid Catalyst) Isoniazid->Reaction Veratraldehyde Veratraldehyde (3,4-dimethoxybenzaldehyde) Veratraldehyde->Reaction This compound This compound (N'-(3,4-dimethoxybenzylidene)isonicotinohydrazide) Reaction->this compound Forms Hydrazone Bridge

Caption: Synthesis of this compound from Isoniazid and Veratraldehyde.

Mechanism of Action

The primary mechanism of action for Isoniazid and its derivatives is the inhibition of mycolic acid synthesis, which is essential for the integrity of the mycobacterial cell wall.[3][4][5]

  • Prodrug Activation: Isoniazid is a prodrug that requires activation within the Mycobacterium tuberculosis cell. This activation is carried out by the bacterial catalase-peroxidase enzyme, KatG.[4][6]

  • Formation of Active Radical: KatG converts Isoniazid into a reactive isonicotinic acyl radical.[3][6]

  • Inhibition of InhA: This radical species then covalently binds with NAD+ to form an adduct. This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase, known as InhA.[4][5]

  • Disruption of Mycolic Acid Synthesis: InhA is a critical enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for elongating fatty acids to produce mycolic acids. Inhibition of InhA halts this process, preventing the formation of the mycobacterial cell wall and leading to bacterial cell death.[3][6]

Mechanism_of_Action cluster_bacterium Mycobacterium tuberculosis Cell Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Active_Radical Isonicotinic Acyl Radical KatG->Active_Radical Adduct Isoniazid-NAD Adduct Active_Radical->Adduct NAD NAD+ NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for

Caption: Isoniazid's mechanism of action via mycolic acid synthesis inhibition.

Preclinical Evaluation and Experimental Protocols

The evaluation of new antitubercular agents like this compound involves a standardized set of in vitro and in vivo experiments to determine their efficacy and safety.

Antitubercular Activity Screening Workflow

A typical workflow for screening Isoniazid derivatives involves a multi-stage process, starting with primary screening to identify active compounds, followed by more detailed secondary screening to quantify their potency and assess their toxicity.

Experimental_Workflow cluster_screening Screening Cascade Synthesis Synthesis of Isoniazid Derivatives (e.g., this compound) Primary_Screening Primary Screening (Single Concentration Assay) Synthesis->Primary_Screening MIC_Determination Secondary Screening: MIC Determination Primary_Screening->MIC_Determination Active Compounds Cytotoxicity_Assay Secondary Screening: Cytotoxicity Assay MIC_Determination->Cytotoxicity_Assay Lead_Compound Lead Compound Identification Cytotoxicity_Assay->Lead_Compound

Caption: General experimental workflow for antitubercular drug screening.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard protocol for determining the MIC of compounds against M. tuberculosis.[7][8][9]

Objective: To determine the MIC of this compound against M. tuberculosis H37Rv.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Sterile 96-well microtiter plates

  • This compound stock solution of known concentration

  • Positive control drug (e.g., Isoniazid)

  • Solvent control (e.g., DMSO)

  • Plate reader or inverted mirror for visual inspection

Methodology:

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth and adjust the turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate. Create a two-fold serial dilution of the this compound stock solution across the plate, typically ranging from 64 µg/mL to 0.06 µg/mL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include wells for a positive control (bacteria with no drug), a negative control (broth only), and a solvent control.

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 7 to 14 days.

  • Reading Results: After incubation, determine the MIC by identifying the lowest concentration of this compound that shows no visible bacterial growth. This can be done visually or with a plate reader.[7][9]

Quantitative Data

Quantitative data on the efficacy of antitubercular compounds is crucial for their development. The following table presents representative MIC values for Isoniazid against various M. tuberculosis strains, which serves as a benchmark for its derivatives.

CompoundM. tuberculosis StrainMIC Range (µg/mL)Resistance MechanismReference
Isoniazid H37Rv (Susceptible)0.03 - 0.06-[7][10][11]
Isoniazid Clinical Isolate (Susceptible)0.03 - 0.12-[12]
Isoniazid inhA promoter mutation0.25 - 2.0Low-level resistance[10]
Isoniazid katG codon 315 mutation4.0 - 16.0High-level resistance[10]
Isoniazid katG + inhA mutations8.0 - 64.0High-level resistance[10]

Conclusion

This compound represents a logical evolution in the development of antitubercular drugs, stemming from the well-established Isoniazid scaffold. While specific, detailed public data on this compound's development is scarce, the principles guiding its synthesis and evaluation are well-understood within the field of medicinal chemistry. Its mechanism of action is presumed to be consistent with that of Isoniazid, targeting the vital mycolic acid synthesis pathway in M. tuberculosis. The protocols and data presented in this whitepaper provide a comprehensive technical framework for the research and development of this compound and other novel Isoniazid derivatives, highlighting the established pathways to preclinical evaluation and the quantitative benchmarks for success. Further research would be necessary to fully elucidate the specific pharmacokinetic and pharmacodynamic profile of this compound.

References

Verazide: A Technical Guide to Physicochemical Properties for Experimental Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Verazide (CAS No. 93-47-0), a derivative of isoniazid with known tuberculostatic activity. This document is intended to serve as a foundational resource for researchers utilizing this compound in experimental settings, offering critical data, detailed protocols, and mechanistic insights to facilitate study design and execution.

Core Physicochemical Properties

This compound, also known as N'-Veratrylideneisoniazid, is a hydrazone derivative of the primary antitubercular drug isoniazid.[1][2] Its core chemical and physical properties are summarized below.

Chemical Identifiers
IdentifierValueSource(s)
IUPAC Name N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide[1]
CAS Number 93-47-0[1][2][3]
Synonyms Nicotazide, Verazina, N'-Veratrylideneisoniazid, 1-Isonicotinoyl-2-veratrylidenehydrazine[1][2][4]
Molecular and Physicochemical Data

The following table summarizes key quantitative properties of this compound. These parameters are crucial for dose preparation, understanding bioavailability, and designing analytical methods.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₅N₃O₃[1][2][3][5][6]
Molecular Weight 285.30 g/mol [1][2]
Melting Point 189 - 194 °C[2][3]
Boiling Point (Predicted) 459.63 °C[3]
logP (XLogP3-AA) 1.7[1][5]
Hydrogen Bond Donors 1[1][5]
Hydrogen Bond Acceptors 5[5]
Topological Polar Surface Area 72.8 Ų[5]
Rotatable Bond Count 5[5]

Solubility and pKa

Solubility Profile

Specific quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. However, its formation from 2-propanol suggests at least moderate solubility in this solvent.[2] The calculated logP value of 1.7 indicates that this compound is more lipophilic than hydrophilic and is likely to exhibit poor solubility in aqueous solutions while showing better solubility in organic solvents.

For experimental purposes, solubility should be determined empirically. A suggested protocol is provided in Section 4.3.

Acidity (pKa)

Proposed Mechanism of Tuberculostatic Action

This compound is a derivative of isoniazid, a cornerstone drug in tuberculosis treatment.[1][2][3][5] The mechanism of action for isoniazid is well-established and involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1][2][3] It is hypothesized that this compound follows a similar mechanistic pathway.

Isoniazid acts as a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] The activated form then covalently inhibits the NADH-dependent enoyl-acyl carrier protein reductase (InhA), which is a critical enzyme in the fatty acid synthase-II (FAS-II) system responsible for elongating fatty acids to form mycolic acids.[2][3] Disruption of the mycolic acid layer compromises the integrity of the bacterial cell wall, leading to cell death.[1][2]

G cluster_membrane Mycobacterium Cell This compound This compound (Prodrug) KatG KatG (Catalase-Peroxidase) This compound->KatG Activation Activethis compound Activated this compound Radical KatG->Activethis compound InhA InhA (Enoyl-ACP Reductase) Activethis compound->InhA Inhibition FAS2 Fatty Acid Synthase-II (FAS-II) System InhA->FAS2 Essential Component MycolicAcid Mycolic Acid Synthesis FAS2->MycolicAcid Catalyzes CellWall Cell Wall Disruption & Bacterial Death MycolicAcid->CellWall Leads to outside Extracellular Space outside->this compound Passive Diffusion

Caption: Proposed mechanism of action for this compound in Mycobacterium.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, analysis, and characterization of this compound.

Synthesis of this compound

This compound is prepared via a condensation reaction between isonicotinylhydrazine (isoniazid) and veratraldehyde to form a hydrazone.[2]

G cluster_synthesis This compound Synthesis Workflow Reactants 1. Reactants - Isonicotinylhydrazine - Veratraldehyde - Ethanol (Solvent) Reaction 2. Reaction - Reflux for 2-4h - Acid Catalyst (optional) Reactants->Reaction Cooling 3. Precipitation - Cool to RT - Refrigerate to maximize yield Reaction->Cooling Filtration 4. Isolation - Vacuum Filtration - Wash with cold ethanol Cooling->Filtration Drying 5. Drying - Vacuum oven at 40-50°C Filtration->Drying Product Final Product This compound Crystals Drying->Product

Caption: Workflow for the laboratory synthesis of this compound.

Methodology:

  • Reagents & Equipment: Isonicotinylhydrazine, veratraldehyde, absolute ethanol, round-bottom flask, condenser, heating mantle, magnetic stirrer, Buchner funnel, vacuum flask.

  • Procedure: a. Dissolve equimolar amounts of isonicotinylhydrazine and veratraldehyde in a minimal amount of absolute ethanol in a round-bottom flask. b. Add a magnetic stir bar and equip the flask with a reflux condenser. c. Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC). d. After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. e. Cool the flask further in an ice bath or refrigerator for 1-2 hours to maximize the precipitation of the product. f. Collect the crystalline product by vacuum filtration using a Buchner funnel. g. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials. h. Dry the purified this compound product in a vacuum oven at 40-50°C until a constant weight is achieved.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method for this compound is not published. The following protocol is a proposed method based on standard practices for analyzing aromatic hydrazones.

G cluster_hplc General HPLC Analysis Workflow Prep Sample Preparation - Dissolve this compound in Mobile Phase - Filter through 0.45 µm syringe filter Injection Injection - Inject 10-20 µL into HPLC system Prep->Injection Separation Chromatographic Separation - C18 Reverse-Phase Column - Isocratic or Gradient Elution Injection->Separation Detection Detection - UV Detector at λmax (e.g., 280-320 nm) Separation->Detection Analysis Data Analysis - Integrate peak area - Quantify against standard curve Detection->Analysis

Caption: A typical workflow for the quantitative analysis of this compound by HPLC.

Proposed HPLC Conditions:

  • Instrument: HPLC system with a UV-Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate or formate buffer (e.g., 20 mM, pH 3.0). An isocratic elution with 60:40 (v/v) Acetonitrile:Buffer is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Scan for λmax between 200-400 nm; a wavelength between 280-320 nm is likely appropriate.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Create a series of dilutions (e.g., 1-100 µg/mL) to generate a standard curve for quantification.

Protocol for Solubility Determination
  • Objective: To determine the solubility of this compound in a specific solvent (e.g., water, PBS pH 7.4, ethanol).

  • Method (Shake-Flask Method): a. Add an excess amount of this compound to a known volume of the solvent in a sealed vial. b. Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached. c. After agitation, allow the suspension to settle. d. Centrifuge the sample to pellet the excess solid. e. Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. f. Dilute the clear filtrate with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as the HPLC protocol in Section 4.2 or UV-Vis spectrophotometry. g. Express solubility in units such as mg/mL or µg/mL.

Protocol for pKa Determination
  • Objective: To determine the acid dissociation constant(s) (pKa) of this compound.

  • Method (UV-Metric Titration): a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). b. Create a series of buffered solutions across a wide pH range (e.g., pH 2 to pH 12). c. Add a small, constant amount of the this compound stock solution to each buffer. d. Measure the full UV-Vis spectrum (e.g., 200-400 nm) for this compound in each buffer. e. The absorbance at specific wavelengths will change as the ionization state of the molecule shifts with pH. f. Plot absorbance vs. pH at a wavelength that shows significant change. g. The pKa value corresponds to the pH at the midpoint of the sigmoidal curve, which can be determined using appropriate software or by calculating the first derivative of the curve.

References

Methodological & Application

Application Notes: Verazide In Vitro Efficacy Against M. tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for the in vitro efficacy of "Verazide" against Mycobacterium tuberculosis did not yield specific results for a compound with this name. This suggests that "this compound" may be a novel, proprietary, or hypothetical compound not yet widely documented in publicly available scientific literature.

Therefore, to fulfill the user's request for detailed application notes and protocols, this document presents a comprehensive, illustrative guide based on established methodologies for testing the in vitro efficacy of anti-tuberculosis agents. The data presented for "this compound" is hypothetical and serves to provide a realistic example for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel investigational compound with a proposed mechanism of action targeting the mycolic acid synthesis pathway, a critical component of the Mycobacterium tuberculosis cell wall. These application notes provide a summary of the in vitro efficacy of this compound against various strains of M. tuberculosis and detail the protocols for its evaluation. The presented data demonstrates this compound's potent activity against both drug-susceptible and drug-resistant strains, highlighting its potential as a new agent in the fight against tuberculosis (TB).

Data Presentation

The in vitro activity of this compound was assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of M. tuberculosis strains. Cytotoxicity was evaluated in a mammalian cell line to determine the compound's selectivity index.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis Strains

M. tuberculosis StrainResistance ProfileThis compound MIC (µg/mL)Isoniazid MIC (µg/mL)Rifampicin MIC (µg/mL)
H37Rv (ATCC 27294)Drug-Susceptible0.1250.0250.05
Clinical Isolate 1MDR0.25> 1.0> 2.0
Clinical Isolate 2MDR0.125> 1.0> 2.0
Clinical Isolate 3XDR0.5> 1.0> 2.0
Clinical Isolate 4XDR0.25> 1.0> 2.0

MDR: Multidrug-Resistant (resistant to at least isoniazid and rifampicin) XDR: Extensively Drug-Resistant (resistant to isoniazid and rifampin, any fluoroquinolone, and at least one of three injectable second-line drugs)

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineThis compound CC₅₀ (µg/mL)Selectivity Index (SI = CC₅₀ / MIC) vs. H37Rv
Vero (ATCC CCL-81)> 128> 1024

CC₅₀: 50% Cytotoxic Concentration

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is based on the widely used broth microdilution method for determining the MIC of antimicrobial agents against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

  • This compound stock solution (e.g., 1 mg/mL in DMSO).

  • Control drugs (Isoniazid, Rifampicin).

  • Sterile 96-well microtiter plates.

  • M. tuberculosis strains.

  • Incubator at 37°C.

  • Spectrophotometer or resazurin-based indicator.

Procedure:

  • Preparation of Bacterial Inoculum:

    • Grow M. tuberculosis strains in 7H9 broth until mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1 x 10⁷ CFU/mL.

    • Dilute the adjusted inoculum 1:20 in 7H9 broth to obtain a final concentration of 5 x 10⁵ CFU/mL.

  • Drug Dilution:

    • Prepare serial two-fold dilutions of this compound and control drugs in 7H9 broth in the 96-well plates. The final volume in each well should be 100 µL.

    • Include a drug-free well for a growth control and a well with broth only for a sterility control.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the bacteria.

    • Alternatively, for a more quantitative assessment, a resazurin-based assay can be used where a color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that remains blue.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for assessing the cytotoxicity of this compound against a mammalian cell line.

Materials:

  • Vero cells (or another suitable mammalian cell line).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • Sterile 96-well plates.

  • CO₂ incubator (37°C, 5% CO₂).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMEM.

    • Remove the old media from the cells and add 100 µL of the drug dilutions to the respective wells.

    • Include wells with untreated cells as a viability control.

  • Incubation:

    • Incubate the plate for 48-72 hours in a CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

    • The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis bacterial_culture M. tuberculosis Culture (Mid-log phase) inoculum_prep Inoculum Preparation (McFarland 0.5) bacterial_culture->inoculum_prep inoculation Inoculation of 96-well plates inoculum_prep->inoculation drug_dilution This compound Serial Dilution drug_dilution->inoculation incubation Incubation (37°C, 7-14 days) inoculation->incubation readout Visual Inspection or Resazurin Readout incubation->readout mic_determination MIC Determination readout->mic_determination

Caption: Workflow for MIC determination of this compound against M. tuberculosis.

mechanism_of_action cluster_pathway Mycolic Acid Synthesis Pathway FAS_I Fatty Acid Synthase I (FAS-I) FAS_II Fatty Acid Synthase II (FAS-II) FAS_I->FAS_II ACC Acetyl-CoA Carboxylase (ACC) ACC->FAS_I PKS13 Polyketide Synthase 13 (Pks13) FAS_II->PKS13 Meromycolate Chain Mycolic_Acid Mycolic Acids PKS13->Mycolic_Acid Cell_Wall M. tuberculosis Cell Wall Mycolic_Acid->Cell_Wall This compound This compound This compound->Inhibition Inhibition->PKS13

Caption: Proposed mechanism of action of this compound targeting Pks13.

Application Notes and Protocols for Verazide Cytotoxicity Assays in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verazide is a novel synthetic compound with therapeutic potential that necessitates a thorough evaluation of its cytotoxic effects on mammalian cells. This document provides a comprehensive guide to assessing the in vitro cytotoxicity of this compound, offering detailed protocols for key assays and standardized data presentation formats. Understanding the cytotoxic profile of this compound is a critical step in its preclinical development, providing insights into its therapeutic window and potential off-target effects. These protocols are designed to be adaptable to various mammalian cell lines, enabling a broad assessment of this compound's impact on cellular viability and proliferation.

General Workflow for Cytotoxicity Assessment

A systematic evaluation of this compound's cytotoxicity involves a tiered approach, beginning with general cell viability assays and progressing to more specific assays to elucidate the mechanism of cell death.[1]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Signaling Pathway Analysis start Cell Seeding treat This compound Treatment (Dose-Response) start->treat viability Cell Viability Assays (e.g., MTT, Resazurin) treat->viability ic50 IC50 Determination viability->ic50 membrane Membrane Integrity Assay (LDH) ic50->membrane apoptosis Apoptosis vs. Necrosis Assays (Annexin V/PI) membrane->apoptosis caspase Caspase Activity Assays apoptosis->caspase pathway Western Blot / PCR for Apoptotic Pathway Proteins caspase->pathway

Caption: General experimental workflow for assessing this compound cytotoxicity.

Data Presentation: Summarized Quantitative Data

Effective data presentation is crucial for the clear interpretation and comparison of results. All quantitative data should be summarized in structured tables.

Table 1: IC50 Values of this compound in Various Mammalian Cell Lines

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.[2][3]

Cell LineTissue of OriginIncubation Time (h)IC50 (µM)
A549Lung Carcinoma24Data
A549Lung Carcinoma48Data
A549Lung Carcinoma72Data
MCF-7Breast Adenocarcinoma24Data
MCF-7Breast Adenocarcinoma48Data
MCF-7Breast Adenocarcinoma72Data
HepG2Hepatocellular Carcinoma24Data
HepG2Hepatocellular Carcinoma48Data
HepG2Hepatocellular Carcinoma72Data
HEK293Embryonic Kidney24Data
HEK293Embryonic Kidney48Data
HEK293Embryonic Kidney72Data

*Data to be filled in by the researcher based on experimental results.

Table 2: Lactate Dehydrogenase (LDH) Release Upon this compound Treatment

This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[4]

Cell LineThis compound Concentration (µM)Incubation Time (h)% Cytotoxicity (LDH Release)
A5490 (Control)24Data
A549IC50/224Data
A549IC5024Data
A5492 x IC5024Data
MCF-70 (Control)24Data
MCF-7IC50/224Data
MCF-7IC5024Data
MCF-72 x IC5024Data

*Data to be filled in by the researcher based on experimental results.

Table 3: Apoptosis Induction by this compound

Annexin V and Propidium Iodide (PI) staining distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

Cell LineThis compound Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
A5490 (Control)DataDataData
A549IC50DataDataData
MCF-70 (Control)DataDataData
MCF-7IC50DataDataData

*Data to be filled in by the researcher based on experimental results.

Experimental Protocols

MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[7][9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.[1]

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).[1]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][10] Mix thoroughly to ensure complete solubilization.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1][10] A reference wavelength of 630 nm can be used to correct for background absorbance.[7]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage to the plasma membrane.[4] The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[4] The amount of color formed is proportional to the number of lysed cells.[4]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[11]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.[11] Carefully transfer the cell-free supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Apoptosis Assay using Annexin V and Propidium Iodide (PI)

Principle: This assay distinguishes between different stages of cell death. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[1][6] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V fluorescence is typically detected in the FITC channel, and PI fluorescence in the propidium iodide channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Signaling Pathway Visualization

Understanding the molecular mechanism of this compound-induced cytotoxicity often involves investigating its effect on key signaling pathways. The apoptosis pathway is a common target for cytotoxic compounds.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway This compound This compound DeathReceptor Death Receptors (e.g., Fas, TNFR1) This compound->DeathReceptor Induces Bax Bax/Bak Activation This compound->Bax Activates DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Cleavage Casp8->Bax Cross-talk ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax->Mitochondrion Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Apoptosome Apoptosome ProCasp9->Apoptosome Casp9 Caspase-9 Casp9->ProCasp3 Apoptosome->Casp9 Casp3 Caspase-3 ProCasp3->Casp3 Cleavage Substrates Cellular Substrates Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis.

Disclaimer: The protocols and information provided are intended as a general guide. Researchers should optimize experimental conditions, including cell density, this compound concentrations, and incubation times, for their specific cell lines and experimental setup. All work should be conducted in accordance with institutional safety guidelines.

References

Application Notes and Protocols for Verazide in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verazide is a derivative of isoniazid, a potent tuberculostatic agent.[1] Like isoniazid, this compound is presumed to interfere with the synthesis of mycolic acid, an essential component of the mycobacterial cell wall. These application notes provide detailed protocols for the preparation of this compound stock solutions for use in in vitro assays, enabling researchers to investigate its biological activity. Due to the limited availability of public data on this compound's solubility, this guide includes a preliminary protocol to determine the optimal solvent.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is crucial for accurate preparation of stock solutions.

PropertyValueSource
Molecular Formula C₁₅H₁₅N₃O₃PubChem
Molecular Weight 285.30 g/mol PubChem[1]
Appearance Crystalline solidInferred from similar compounds
Storage (as solid) -20°C, protected from lightGeneral recommendation

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Objective: To determine the most suitable solvent for preparing a high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (95-100%)

  • Sterile deionized water

  • Vortex mixer

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and sterile tips

Procedure:

  • Prepare Test Aliquots: Weigh out a small, precise amount of this compound (e.g., 1 mg) into three separate microcentrifuge tubes.

  • Solvent Addition:

    • To the first tube, add a small volume of DMSO (e.g., 100 µL).

    • To the second tube, add a small volume of ethanol (e.g., 100 µL).

    • To the third tube, add a small volume of sterile deionized water (e.g., 100 µL).

  • Dissolution:

    • Vortex each tube vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution. If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again.

    • If the compound is still not dissolved, add an additional small volume of the respective solvent and repeat the vortexing and warming steps.

  • Observation and Selection: The solvent that completely dissolves the this compound at the highest concentration with minimal heating is the recommended solvent for the stock solution. DMSO is often a good starting point for organic molecules.

Protocol 2: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound in DMSO for use in in vitro assays.

Materials:

  • This compound powder (MW: 285.30 g/mol )

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile, chemical-resistant tips

Procedure:

  • Calculation:

    • To prepare a 10 mM stock solution, you will need to dissolve 2.853 mg of this compound in 1 mL of DMSO.

    • Calculation: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight (g/mol) x 1000 mg/g

    • Mass (mg) = 0.010 mol/L x 0.001 L x 285.30 g/mol x 1000 mg/g = 2.853 mg

  • Weighing: Carefully weigh out 2.853 mg of this compound powder using an analytical balance and transfer it to a sterile amber microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

    • Cap the tube tightly and vortex until the compound is completely dissolved. Gentle warming to 37°C may be necessary to aid dissolution.

  • Storage:

    • Store the 10 mM this compound stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Properly label the aliquots with the compound name, concentration, solvent, and date of preparation.

Protocol 3: Preparation of Working Solutions for In Vitro Assays

Objective: To prepare diluted working solutions of this compound from the stock solution for cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or 96-well plates

  • Pipettes and sterile tips

Procedure:

  • Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

    • For example, to prepare a 100 µM working solution, you can add 1 µL of the 10 mM stock solution to 99 µL of cell culture medium. This will result in a final DMSO concentration of 1%. Further dilution in the final assay volume will lower this concentration.

  • Application to Cells: Add the prepared working solutions to your cell cultures according to your experimental design.

Visualization of Pathways and Workflows

G cluster_workflow Workflow for this compound Stock Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve Add Anhydrous DMSO vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Tubes vortex->aliquot store Store at -20°C aliquot->store

Caption: Workflow for preparing this compound stock solutions.

G cluster_pathway Proposed Mechanism of Action of this compound This compound This compound (Prodrug) KatG KatG (Catalase-Peroxidase) This compound->KatG Activation Activatedthis compound Activated this compound InhA InhA (Enoyl-ACP reductase) Activatedthis compound->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall KatG->Activatedthis compound

Caption: Proposed mechanism of this compound action.

References

Application Notes and Protocols for Evaluating Verazide Efficacy in Tuberculosis Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of new therapeutic agents against Mycobacterium tuberculosis (Mtb) is a global health priority, driven by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Preclinical evaluation in relevant animal models is a critical step in the drug development pipeline, providing essential data on a compound's efficacy, pharmacokinetics, and safety before human trials.[1] These models aim to mimic key aspects of human tuberculosis (TB), allowing for the assessment of a drug's ability to reduce bacterial burden and prevent disease relapse.[2][3]

This document provides detailed application notes and protocols for evaluating the in vivo efficacy of Verazide, a hydrazide-class antitubercular agent. As this compound is an analogue of Isoniazid (INH), a cornerstone of TB therapy, the protocols and mechanisms described are based on the extensive knowledge of INH's mode of action and established evaluation methodologies for similar compounds.[4][5] These guidelines are intended for researchers, scientists, and drug development professionals working to advance new treatments for tuberculosis.

Mechanism of Action: Isoniazid (INH) and its Analogues

Isoniazid, the parent compound of the class to which this compound belongs, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[6][7] Once activated, the resulting isonicotinic acyl radical covalently binds to NAD+ to form an INH-NADH adduct.[6][8] This complex potently inhibits the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[4][8] The inhibition of InhA blocks the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the major component of the Mtb cell wall.[6][9] Disruption of this critical pathway leads to a loss of cell wall integrity and bacterial cell death.[7]

Verazide_Mechanism_of_Action cluster_bacterium Mycobacterium tuberculosis Cell Verazide_ext This compound (Prodrug) KatG KatG (Catalase-Peroxidase) Verazide_ext->KatG Activation Activated_this compound Activated This compound Radical KatG->Activated_this compound Adduct This compound-NADH Adduct Activated_this compound->Adduct NADH NADH NADH->Adduct InhA InhA (Enoyl-ACP Reductase) Mycolic_Acid_Synth Mycolic Acid Synthesis Pathway InhA->Mycolic_Acid_Synth Catalyzes Lysis Bacterial Cell Lysis Cell_Wall Cell Wall Integrity Mycolic_Acid_Synth->Cell_Wall Maintains Cell_Wall->Lysis Disruption leads to Adduct->InhA Inhibition

Fig. 1: Activation and target pathway of this compound.

Quantitative Data Summary

The following tables present hypothetical yet representative data for an investigational compound like this compound, benchmarked against standard anti-TB drugs. This data reflects typical outcomes from preclinical efficacy studies in a murine model.

Table 1: Pharmacokinetic Parameters of this compound in Mice (Single Oral Dose) Pharmacokinetic studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a new drug candidate, informing appropriate dosing regimens for efficacy studies.[10][11][12]

ParameterThis compound (25 mg/kg)Isoniazid (25 mg/kg)
Cmax (µg/mL) 4.8 ± 0.75.2 ± 0.9
Tmax (hours) 0.50.5
AUC₀₋₂₄ (µg·h/mL) 18.5 ± 2.120.1 ± 2.5
Half-life (t½) (hours) 2.1 ± 0.32.3 ± 0.4
Bioavailability (%) ~85~90

Table 2: In Vivo Efficacy in Murine Model of Chronic TB (CFU Reduction) The primary measure of a drug's efficacy is its ability to reduce the bacterial load in key organs, typically the lungs and spleen, after a defined treatment period.[13][14]

Treatment Group (4 weeks)Lung Log₁₀ CFU ± SDSpleen Log₁₀ CFU ± SDLog₁₀ Reduction vs. Untreated (Lung)
Untreated Control 6.5 ± 0.44.2 ± 0.3-
This compound (25 mg/kg) 3.2 ± 0.51.9 ± 0.43.3
Isoniazid (25 mg/kg) 3.4 ± 0.62.1 ± 0.53.1
Rifampin (10 mg/kg) 3.8 ± 0.42.5 ± 0.32.7
This compound + Rifampin 2.1 ± 0.3<1.04.4

Table 3: Relapse Rates After Treatment Completion Relapse studies are critical for assessing the sterilizing activity of a drug regimen—its ability to eradicate persistent bacteria and prevent disease recurrence after therapy cessation.[15][16]

Treatment Regimen (Duration)No. of Mice Relapsed / TotalRelapse Rate (%)
Standard Therapy (INH+RIF) (4 months) 2 / 2010%
Standard Therapy (INH+RIF) (6 months) 0 / 200%
This compound + Rifampin (4 months) 1 / 205%
This compound + Rifampin (3 months) 4 / 2020%

Detailed Experimental Protocols

The following protocols are based on widely accepted and standardized methods for evaluating anti-TB drug efficacy in the mouse model, which is the most common and predictive model for early-stage drug evaluation.[2][17][18]

Protocol 1: Murine Model of Chronic Tuberculosis Infection

This protocol establishes a chronic, low-dose pulmonary infection in mice, which mimics the natural route of human infection.[19]

  • Animal Selection: Use specific-pathogen-free female BALB/c or C57BL/6 mice, aged 8-10 weeks.[17][20] House animals in an Animal Biosafety Level 3 (ABL-3) facility.[19]

  • Mtb Culture Preparation:

    • Grow Mycobacterium tuberculosis H37Rv strain in Middlebrook 7H9 broth with 10% OADC supplement and 0.05% Tween 80 to mid-log phase.[14]

    • Wash the bacterial culture with phosphate-buffered saline (PBS) containing 0.05% Tween 80.

    • Disrupt bacterial clumps by passing the suspension through a 27-gauge needle 5-10 times.

    • Adjust the bacterial concentration to deliver the target inoculum.

  • Aerosol Infection:

    • Use a calibrated aerosol exposure system (e.g., Glas-Col or similar) to infect mice.[21]

    • The system should be calibrated to deliver a low dose of approximately 50-100 colony-forming units (CFU) into the lungs of each mouse.[19][21]

    • On Day 1 post-infection, sacrifice a small cohort of mice (n=3) to confirm the initial bacterial implantation in the lungs by plating lung homogenates.

  • Establishment of Chronic Infection: Allow the infection to establish for 2-4 weeks before initiating treatment. This period allows for the development of a stable bacterial load and host immune response.[14]

Protocol 2: Administration of Investigational Compound
  • Drug Formulation:

    • Formulate this compound and control drugs (Isoniazid, Rifampin) in a suitable vehicle such as water or 0.5% carboxymethylcellulose for oral administration.[14]

    • Prepare fresh formulations regularly and ensure homogeneity.

  • Dosing and Administration:

    • Administer drugs via oral gavage at a volume of 0.1-0.2 mL per mouse.[14]

    • A typical dosing schedule is once daily, 5 days per week (Monday to Friday).[17][21]

    • Treatment duration is typically 4 to 8 weeks for initial efficacy studies.[14]

  • Treatment Groups:

    • Group 1: Untreated Control (Vehicle only).

    • Group 2: this compound (e.g., 25 mg/kg).

    • Group 3: Isoniazid (e.g., 25 mg/kg) - Positive Control.

    • Group 4: Combination therapy (e.g., this compound + Rifampin).

    • Each group should consist of a sufficient number of animals to ensure statistical power (typically n=10-20 per time point).

Protocol 3: Assessment of Efficacy (CFU Enumeration)

This is the primary endpoint to determine the bactericidal or bacteriostatic activity of the compound.[14]

  • Sample Collection: At specified time points (e.g., after 4 and 8 weeks of treatment), euthanize cohorts of mice from each group.

  • Organ Homogenization: Aseptically remove the lungs and spleen. Homogenize each organ separately in 2 mL of PBS with 0.05% Tween 80 using a mechanical homogenizer.

  • Serial Dilution and Plating:

    • Prepare 10-fold serial dilutions of the organ homogenates.

    • Plate 100 µL of appropriate dilutions onto Middlebrook 7H11 agar plates supplemented with OADC.

  • Incubation and Counting:

    • Incubate plates at 37°C for 3-4 weeks.

    • Count the number of visible colonies to determine the CFU per organ.

  • Data Analysis: Convert CFU counts to Log₁₀ CFU. Analyze data using appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests) to compare treatment groups against the untreated control. A p-value <0.05 is considered significant.[14]

Protocol 4: Relapse Study Protocol

This protocol assesses the sterilizing activity of the treatment.[15]

  • Treatment Phase: Treat groups of chronically infected mice with the selected drug regimens for varying durations (e.g., 3, 4, 5 months).

  • Post-Treatment Phase: After the completion of therapy, hold the mice for an additional 3 months without any treatment. This allows any persistent, non-replicating bacteria to reactivate.

  • Assessment of Relapse:

    • After the 3-month holding period, euthanize all remaining mice.

    • Homogenize and plate the entire lung tissue of each mouse onto 7H11 agar plates.

    • A mouse is considered to have relapsed if one or more CFU are detected.

  • Data Analysis: Calculate the percentage of mice that relapsed in each treatment group. Compare relapse rates between different regimens and durations.

Experimental and Logical Workflows

Visualizing the experimental workflow and the decision-making process is crucial for planning and executing preclinical studies.

Experimental_Workflow cluster_setup Phase 1: Infection Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Efficacy & Relapse Analysis A Animal Acclimation (BALB/c Mice) C Low-Dose Aerosol Infection (50-100 CFU) A->C B Mtb Culture Prep (H37Rv) B->C D Confirm Inoculum (Day 1 CFU) C->D E Establish Chronic Infection (2-4 Weeks) C->E F Randomize into Treatment Groups E->F G Administer Compounds (Oral Gavage, 5 days/week) F->G H Monitor Animal Health (Weight, Clinical Signs) G->H I Endpoint 1: CFU Enumeration (Lungs & Spleen at 4 & 8 weeks) G->I K Endpoint 2: Relapse Study (Hold for 3 months post-treatment) G->K J Statistical Analysis (Log Reduction) I->J M Final Data Interpretation & Reporting J->M L Assess Relapse (CFU in Lungs) K->L L->M

Fig. 2: Workflow for in vivo efficacy testing of this compound.

Decision_Making_Logic start Start: Preclinical Efficacy Study pk_study Conduct PK Study in Mice start->pk_study check_pk Acceptable PK Profile? (e.g., Oral Bioavailability >30%) pk_study->check_pk efficacy_study Conduct 4-Week Efficacy Study check_efficacy Significant CFU Reduction? (e.g., >2 Log vs Control) efficacy_study->check_efficacy check_pk->efficacy_study Yes optimize_formulation Optimize Formulation or Dosing check_pk->optimize_formulation No relapse_study Conduct Relapse Study (Varying Durations) check_efficacy->relapse_study Yes stop_dev STOP (Re-evaluate or Terminate) check_efficacy->stop_dev No check_relapse Relapse Rate Comparable to Standard Therapy? relapse_study->check_relapse advance Advance to Further Preclinical Development (e.g., NHP models, Toxicology) check_relapse->advance Yes check_relapse->stop_dev No optimize_formulation->pk_study

Fig. 3: Decision-making logic for advancing a TB drug candidate.

References

Application Notes and Protocols: Verazide Treatment for In Vivo Tuberculosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on a hypothetical prodrug, "Verazide," as extensive searches for a specific anti-tuberculosis agent with this name did not yield specific results. The information presented is a composite of established methodologies for preclinical in vivo tuberculosis research and is intended to serve as a representative guide for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel investigational prodrug with potent bactericidal activity against Mycobacterium tuberculosis. Similar to the frontline anti-tuberculosis drug isoniazid, this compound requires intracellular activation by a mycobacterial enzyme to exert its therapeutic effect. These application notes provide a comprehensive overview of the proposed mechanism of action, detailed protocols for in vivo efficacy studies in a murine model, and representative data for this compound in combination with other anti-tuberculosis agents.

Proposed Mechanism of Action

This compound is a prodrug that passively diffuses into Mycobacterium tuberculosis. Inside the bacterium, it is activated by a specific mycobacterial enzyme, converting it into its active form. The activated this compound then targets a critical enzyme involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of this pathway disrupts cell wall integrity, leading to bacterial cell death.

cluster_extracellular Extracellular Space cluster_mycobacterium Mycobacterium tuberculosis Verazide_prodrug_ext This compound (Prodrug) Verazide_prodrug_int This compound (Prodrug) Verazide_prodrug_ext->Verazide_prodrug_int Passive Diffusion Mycobacterial_Enzyme Mycobacterial Enzyme (e.g., KatG-like) Verazide_prodrug_int->Mycobacterial_Enzyme Activation Activated_this compound Activated this compound Mycobacterial_Enzyme->Activated_this compound Mycolic_Acid_Synthesis Mycolic Acid Synthesis Activated_this compound->Mycolic_Acid_Synthesis Inhibition Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Disruption->Bacterial_Cell_Death

Proposed mechanism of action for this compound.

Experimental Workflow for In Vivo Efficacy Studies

The following workflow outlines a standard approach for evaluating the efficacy of this compound in a murine model of chronic tuberculosis.

Start Start Infection Aerosol Infection of Mice with M. tuberculosis H37Rv Start->Infection Incubation Establishment of Chronic Infection (4 weeks) Infection->Incubation Treatment_Initiation Initiation of Treatment Regimens Incubation->Treatment_Initiation Treatment_Groups Vehicle Control This compound Monotherapy This compound + Rifampicin This compound + Pyrazinamide Standard of Care (RHZ) Treatment_Initiation->Treatment_Groups Treatment_Duration Daily Oral Gavage (4 weeks) Treatment_Groups->Treatment_Duration Endpoint_1 Endpoint 1: Bacterial Load (CFU) in Lungs and Spleen Treatment_Duration->Endpoint_1 Endpoint_2 Endpoint 2: Histopathological Analysis of Lung Tissue Treatment_Duration->Endpoint_2 Data_Analysis Data Analysis and Comparison of Treatment Groups Endpoint_1->Data_Analysis Endpoint_2->Data_Analysis End End Data_Analysis->End

Experimental workflow for in vivo efficacy testing.

Quantitative Data Summary

The following tables present representative data from a hypothetical in vivo study evaluating this compound.

Table 1: In Vivo Efficacy of this compound in a Murine Model of Chronic Tuberculosis

Treatment GroupDosage (mg/kg)Mean Log10 CFU ± SD (Lungs)Mean Log10 CFU ± SD (Spleen)
Vehicle Control-6.5 ± 0.44.8 ± 0.3
This compound254.2 ± 0.53.1 ± 0.4
Rifampicin (R)104.8 ± 0.33.5 ± 0.2
Pyrazinamide (Z)1505.1 ± 0.43.9 ± 0.3
This compound + R25 + 102.1 ± 0.31.5 ± 0.2
This compound + Z25 + 1503.5 ± 0.42.5 ± 0.3
Standard of Care (RHZ)10 (R) + 150 (Z) + 25 (H)2.5 ± 0.21.8 ± 0.2

Table 2: Representative Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Cmax (µg/mL) 3.5 ± 0.8
Tmax (h) 1.0
AUC0-24h (µg·h/mL) 15.2 ± 2.1
Half-life (t1/2) (h) 3.5
Bioavailability (%) 85

Experimental Protocols

Murine Model of Chronic Tuberculosis Infection
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Infecting Organism: Mycobacterium tuberculosis H37Rv.

  • Infection Protocol:

    • Prepare a mid-log phase culture of M. tuberculosis H37Rv.

    • Dilute the bacterial suspension in sterile phosphate-buffered saline (PBS) to a concentration that will deliver approximately 100-200 bacilli to the lungs of each mouse.

    • Expose mice to the aerosolized bacterial suspension using a whole-body inhalation exposure system.

    • Four weeks post-infection, sacrifice a subset of mice to confirm the establishment of a chronic infection by determining the bacterial load in the lungs and spleen.

Drug Formulation and Administration
  • Formulation:

    • This compound, Rifampicin, and Isoniazid: Dissolve in sterile water.

    • Pyrazinamide: Suspend in 0.5% (w/v) carboxymethylcellulose.

  • Administration:

    • Administer drugs once daily via oral gavage.

    • The volume of administration should be adjusted based on the individual mouse's body weight (typically 0.2 mL).

    • The control group receives the vehicle (sterile water or 0.5% carboxymethylcellulose).

    • Treatment is continued for 28 consecutive days.

Determination of Bacterial Load (CFU Enumeration)
  • Procedure:

    • At the designated endpoints, euthanize mice by an approved method.

    • Aseptically remove the lungs and spleen.

    • Homogenize each organ in sterile PBS with 0.05% Tween 80 using a tissue homogenizer.

    • Prepare serial 10-fold dilutions of the organ homogenates in PBS with 0.05% Tween 80.

    • Plate 100 µL of each dilution onto Middlebrook 7H11 agar plates supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies on plates with 30-300 colonies to determine the number of colony-forming units (CFU) per organ.

    • Express the data as log10 CFU per organ.

Histopathological Analysis
  • Procedure:

    • After removal, fix the left lobe of the lung in 10% neutral buffered formalin.

    • Embed the fixed tissue in paraffin.

    • Section the paraffin-embedded tissue at 5 µm thickness.

    • Stain the sections with hematoxylin and eosin (H&E) for general morphology and Ziehl-Neelsen for acid-fast bacilli.

    • Examine the stained sections under a light microscope to assess the extent of inflammation, granuloma formation, and the presence of acid-fast bacilli.

Application Notes and Protocols for the Quantification of Verazide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of analytical methods for the quantitative determination of Verazide in various biological matrices, such as plasma, urine, and tissue samples. The protocols detailed below are based on established bioanalytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies in the drug development process. Given the limited publicly available information on "this compound," the following protocols are presented as a generalized framework adaptable for a small molecule drug of a similar class.

Analytical Techniques

The quantification of this compound in biological samples necessitates highly sensitive and selective analytical methods. LC-MS/MS is the preferred technique due to its superior sensitivity and specificity, allowing for the detection of low concentrations of the analyte and its metabolites.[1][2][3] HPLC with UV detection can also be employed, particularly for samples with higher concentrations of the drug.[4][5][6]

Sample Preparation

Effective sample preparation is a critical step to remove interferences from the biological matrix and to concentrate the analyte of interest.[7][8][9] The choice of sample preparation technique depends on the nature of the biological matrix, the physicochemical properties of this compound, and the sensitivity required for the assay.

Commonly used sample preparation techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins.[4] This technique is suitable for initial screening and for methods that are less sensitive to matrix effects.

  • Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent.[5][7] LLE provides a cleaner extract compared to PPT.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain the analyte while interferences are washed away.[3][7] SPE is capable of providing the cleanest extracts and allows for significant pre-concentration of the analyte, leading to lower limits of quantification.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol describes a robust and sensitive method for the determination of this compound in human plasma.

1. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of human plasma, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound).

  • Vortex the sample for 30 seconds.

  • Add 400 µL of 4% phosphoric acid in water and vortex again.

  • Condition an SPE cartridge (e.g., a mixed-mode cation exchange polymer) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • HPLC System: A high-performance liquid chromatography system.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (To be determined based on the compound's structure)

    • Internal Standard: Precursor ion > Product ion (To be determined based on the IS's structure)

3. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

Quantitative Data Summary

The following table summarizes typical validation parameters for a bioanalytical method. The values provided are representative and would need to be established specifically for a validated this compound assay.

ParameterTypical Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Recovery > 85%
Matrix Effect Minimal

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Biological Sample (e.g., Plasma) add_is Add Internal Standard plasma->add_is pretreatment Pre-treatment (e.g., Acidification) add_is->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc msms MS/MS Detection hplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: General workflow for the quantification of this compound in a biological sample.

Hypothetical Signaling Pathway for this compound

As the mechanism of action for this compound is not publicly known, the following diagram illustrates a representative kinase signaling pathway that is a common target for pharmacological intervention. This diagram is for illustrative purposes only.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression BiologicalResponse Biological Response GeneExpression->BiologicalResponse This compound This compound This compound->Kinase2

Caption: A representative kinase signaling pathway potentially inhibited by this compound.

References

Application Notes and Protocols for High-Throughput Screening of Verazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verazide, a derivative of the frontline anti-tubercular drug isoniazid, demonstrates tuberculostatic activity.[1][2] Given the persistent challenge of drug-resistant Mycobacterium tuberculosis (Mtb), there is a pressing need to discover and develop novel anti-tubercular agents. This compound derivatives represent a promising class of compounds for further investigation. These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to efficiently evaluate libraries of this compound derivatives for their anti-mycobacterial potential.

The proposed screening cascade employs a dual approach: a whole-cell phenotypic screen to identify compounds with potent activity against Mtb, followed by a target-based enzymatic assay to elucidate the mechanism of action, focusing on the presumed target, enoyl-acyl carrier protein reductase (InhA).

Putative Mechanism of Action of this compound Derivatives

Isoniazid, the parent compound of this compound, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of isoniazid then covalently adducts with NAD(H), and this complex inhibits InhA, a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is essential for mycolic acid biosynthesis. Disruption of this pathway compromises the integrity of the mycobacterial cell wall, leading to cell death. It is hypothesized that this compound derivatives share a similar mechanism of action.

Verazide_Mechanism_of_Action cluster_mycobacterium Mycobacterium tuberculosis Verazide_Derivative This compound Derivative (Prodrug) KatG KatG (Catalase-Peroxidase) Verazide_Derivative->KatG Activation Activated_this compound Activated This compound Radical KatG->Activated_this compound Verazide_NAD_Adduct This compound-NAD Adduct Activated_this compound->Verazide_NAD_Adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) Verazide_NAD_Adduct->InhA Inhibition FAS_II_Pathway FAS-II Pathway InhA->FAS_II_Pathway Catalyzes Cell_Death Bacterial Cell Death InhA->Cell_Death Inhibition leads to Mycolic_Acid Mycolic Acid Synthesis FAS_II_Pathway->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall

Caption: Putative mechanism of action for this compound derivatives.

High-Throughput Screening Workflow

A tiered approach is recommended for screening this compound derivatives. The primary screen will be a whole-cell assay to identify compounds that inhibit the growth of M. tuberculosis. Hits from the primary screen will then be subjected to a secondary, target-based InhA enzymatic assay to confirm their mechanism of action. A counter-screen to assess cytotoxicity in a mammalian cell line is also crucial to identify compounds with a favorable therapeutic index.

HTS_Workflow Library This compound Derivative Library Primary_Screen Primary HTS: Whole-Cell Mtb Growth Inhibition Assay Library->Primary_Screen Actives Active Compounds (Hits) Primary_Screen->Actives Inactives Inactive Compounds Primary_Screen->Inactives Secondary_Screen Secondary Screen: InhA Enzymatic Assay Actives->Secondary_Screen Counter_Screen Counter-Screen: Mammalian Cell Cytotoxicity Assay Actives->Counter_Screen Confirmed_Hits Confirmed On-Target Hits Secondary_Screen->Confirmed_Hits Toxic_Hits Cytotoxic Compounds Counter_Screen->Toxic_Hits Lead_Opt Lead Optimization Confirmed_Hits->Lead_Opt

Caption: High-throughput screening cascade for this compound derivatives.

Experimental Protocols

Primary Screen: Whole-Cell M. tuberculosis Growth Inhibition Assay

This assay is designed to identify compounds that inhibit the growth of M. tuberculosis H37Rv. A resazurin-based microtiter assay (REMA) is a commonly used, robust, and cost-effective method for this purpose.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • This compound derivative library (dissolved in DMSO)

  • Isoniazid (positive control)

  • DMSO (negative control)

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Sterile, black, clear-bottom 384-well microplates

  • Plate reader capable of measuring fluorescence (Ex/Em: 560/590 nm)

Protocol:

  • Prepare a mid-log phase culture of M. tuberculosis H37Rv and adjust the turbidity to an OD600 of 0.05-0.1 in 7H9 broth.

  • Using a liquid handler, dispense 40 µL of the Mtb culture into each well of a 384-well plate.

  • Add 100 nL of the this compound derivatives from the library plates to the assay plates to achieve a final concentration of 10 µM.

  • Include positive controls (Isoniazid at a final concentration of 1 µM) and negative controls (DMSO).

  • Seal the plates and incubate at 37°C for 5 days.

  • After incubation, add 10 µL of resazurin solution to each well.

  • Incubate for an additional 24 hours at 37°C.

  • Measure the fluorescence intensity using a plate reader.

Data Analysis:

The percentage of growth inhibition is calculated as follows: % Inhibition = [1 - (Fluorescencetest well - Fluorescencemedia control) / (FluorescenceDMSO control - Fluorescencemedia control)] x 100

Compounds exhibiting ≥90% inhibition are considered primary hits and are selected for dose-response studies to determine the minimum inhibitory concentration (MIC).

Secondary Screen: InhA Enzymatic Inhibition Assay

This assay biochemically validates the inhibitory activity of the hit compounds against the InhA enzyme. A common method involves a coupled enzyme reaction where the consumption of NADH by InhA is monitored by absorbance or fluorescence.

Materials:

  • Recombinant M. tuberculosis InhA enzyme

  • 2-trans-dodecenoyl-CoA (DD-CoA) substrate

  • NADH

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)

  • This compound derivative hits (dissolved in DMSO)

  • Isoniazid-NAD adduct (positive control)

  • DMSO (negative control)

  • UV-transparent 384-well microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Dispense 1 µL of the this compound derivative solutions into the wells of a 384-well plate.

  • Add 20 µL of a solution containing InhA enzyme in reaction buffer to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of a solution containing DD-CoA and NADH in reaction buffer.

  • Immediately measure the absorbance at 340 nm (A340) at time zero and then kinetically every minute for 15-20 minutes.

Data Analysis:

The rate of NADH consumption is determined from the linear phase of the reaction kinetic curve. The percentage of InhA inhibition is calculated as follows: % Inhibition = [1 - (Ratetest well / RateDMSO control)] x 100

Compounds showing significant inhibition are further evaluated in dose-response format to determine their IC50 values.

Data Presentation

Table 1: Primary HTS Results for a Hypothetical Set of this compound Derivatives
Compound ID% Inhibition at 10 µMHit (≥90% Inhibition)
VZ-00198.5Yes
VZ-00212.3No
VZ-00395.2Yes
VZ-00445.7No
VZ-00599.1Yes
VZ-00688.9No
VZ-00796.8Yes
VZ-00892.4Yes
VZ-00923.5No
VZ-01097.6Yes
Isoniazid99.8Yes
Table 2: Dose-Response and Cytotoxicity Data for Primary Hits
Compound IDMtb MIC (µM)InhA IC50 (µM)Mammalian Cell CC50 (µM)Selectivity Index (SI = CC50/MIC)
VZ-0010.80.5> 100> 125
VZ-0031.20.98570.8
VZ-0050.50.3> 100> 200
VZ-0072.51.85020
VZ-0081.51.19563.3
VZ-0100.90.6> 100> 111
Isoniazid0.20.1> 200> 1000

Conclusion

The described high-throughput screening assays provide a robust framework for the systematic evaluation of this compound derivatives as potential anti-tubercular agents. The combination of a whole-cell phenotypic screen with a target-based enzymatic assay allows for the identification of potent compounds and provides insights into their mechanism of action. The subsequent cytotoxicity assessment is critical for selecting candidates with a high therapeutic potential for further lead optimization and preclinical development. This comprehensive approach will accelerate the discovery of novel and effective treatments for tuberculosis.

References

Application Notes and Protocols for Verazide Mechanism of Action Studies in Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verazide, a derivative of the frontline antitubercular drug isoniazid, is a promising candidate for further investigation into its antimycobacterial properties. Structurally identified as 4-Pyridinecarboxylic acid [(3,4-dimethoxyphenyl)methylene]hydrazide, it belongs to the isonicotinoyl hydrazone class of compounds. While specific comprehensive studies on this compound's mechanism of action are not extensively documented in publicly available literature, its structural similarity to isoniazid strongly suggests a parallel mode of action. These application notes provide a detailed framework for researchers to investigate the mechanism of action of this compound in mycobacteria, leveraging established protocols for isoniazid and its analogues.

The presumed mechanism of action for this compound involves a two-step process. First, as a prodrug, it is likely activated by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Upon activation, the resulting reactive species is hypothesized to inhibit the enoyl-acyl carrier protein (ACP) reductase, InhA, a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for mycolic acid biosynthesis.[1] Inhibition of InhA disrupts the integrity of the mycobacterial cell wall, leading to bacterial cell death.

These protocols and notes are designed to guide the systematic evaluation of this compound's antimycobacterial activity, from determining its potency against Mycobacterium tuberculosis to elucidating its specific molecular targets and effects on cellular processes.

Data Presentation

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Isoniazid and Related Compounds against Mycobacterium tuberculosis H37Rv
CompoundMIC (µg/mL)MIC (µM)MethodReference
Isoniazid0.02 - 0.060.15 - 0.44Broth Microdilution[2]
Isoniazid2 - 4 (Moderate Resistance)14.6 - 29.2Broth Microdilution[3]
Isonicotinic acid N'-tetradecanoyl-hydrazide> Isoniazid (more active)-Not Specified
N'-(4-(4-cyclohexylpiperazin-1-yl)benzylidene)isonicotinohydrazide (IP11)-0.78 (against inhA promoter mutant)MABA[4]
3,5-dinitro N-alkyl nitrobenzamide0.016-Not Specified[5]
Table 2: In Vitro Inhibition of M. tuberculosis InhA by Various Inhibitors
CompoundIC50 (µM)Assay MethodReference
NITD-5299.60Spectrophotometric[6]
NITD-5640.59Spectrophotometric[6]
Arylamide Derivative0.09Not Specified[2]
Benzimidazole Derivative 10.38Not Specified[7]
Benzimidazole Derivative 70.22Not Specified[7]
Isoniazid-Derived Hydrazone (IP11)-Not Specified[4]

Note: IC50 value for this compound against InhA is not available and requires experimental determination.

Mandatory Visualizations

Verazide_Mechanism_of_Action This compound This compound (Prodrug) KatG KatG (Catalase-Peroxidase) This compound->KatG Enters Cell & Activation Mycobacterium Mycobacterium Cell Activated_this compound Activated this compound (Reactive Intermediate) InhA InhA (Enoyl-ACP Reductase) Activated_this compound->InhA Inhibition KatG->Activated_this compound FAS_II Fatty Acid Synthase II (FAS-II) Pathway InhA->FAS_II Blocks Mycolic_Acid Mycolic Acid Biosynthesis FAS_II->Mycolic_Acid Essential for Cell_Wall Cell Wall Integrity Disruption Mycolic_Acid->Cell_Wall Required for Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Leads to

Caption: Proposed mechanism of action for this compound in mycobacteria.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays MIC_Assay MIC Determination (Broth Microdilution) Investigate_Activation Investigate Prodrug Activation MIC_Assay->Investigate_Activation KatG_Assay KatG Activation Assay Confirm_Target Confirm Molecular Target KatG_Assay->Confirm_Target InhA_Assay InhA Inhibition Assay (IC50 Determination) Assess_Cellular_Effect Assess Effect on Cellular Pathway InhA_Assay->Assess_Cellular_Effect Mycolic_Acid_Analysis Mycolic Acid Biosynthesis (TLC Analysis) Validate_Intracellular Validate Intracellular Efficacy Mycolic_Acid_Analysis->Validate_Intracellular Macrophage_Assay Intracellular Activity (Macrophage Infection Model) End End: Mechanism Elucidation Macrophage_Assay->End Start Start: this compound Compound Evaluate_Potency Evaluate Antimycobacterial Potency Start->Evaluate_Potency Evaluate_Potency->MIC_Assay Investigate_Activation->KatG_Assay Confirm_Target->InhA_Assay Assess_Cellular_Effect->Mycolic_Acid_Analysis Validate_Intracellular->Macrophage_Assay

Caption: Experimental workflow for this compound mechanism of action studies.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound stock solution (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

  • Inoculum Preparation: Dilute the bacterial culture in fresh 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: a. Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria without drug) and a negative control (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days, or until visible growth is observed in the positive control well.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth. Growth can be assessed visually or by measuring the OD600.

Protocol 2: KatG-Mediated Activation Assay

Objective: To determine if this compound is activated by the mycobacterial KatG enzyme. This can be indirectly assessed by measuring the formation of a reactive species or by a downstream InhA inhibition assay.

Materials:

  • Purified recombinant M. tuberculosis KatG enzyme

  • This compound solution

  • NADH

  • (Optional) A chromogenic substrate for peroxidase activity (e.g., ABTS)

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • Spectrophotometer

Procedure (Indirect method via coupled InhA assay):

  • Activation Reaction: a. In a microcentrifuge tube, combine reaction buffer, KatG enzyme (e.g., 0.5 µM), NADH (e.g., 1 mM), and this compound (at various concentrations). b. Incubate the mixture at room temperature for a defined period (e.g., 1-3 hours) to allow for the potential activation of this compound.

  • Enzyme Removal: Remove the KatG enzyme from the reaction mixture using a centrifugal filter unit with a molecular weight cutoff that retains KatG but allows the smaller activated compound to pass through.

  • InhA Inhibition Assay: Use the filtrate containing the potentially activated this compound as the inhibitor in the InhA Enzymatic Inhibition Assay (Protocol 3). A significant increase in InhA inhibition compared to unactivated this compound would suggest KatG-mediated activation.

Protocol 3: InhA Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of activated this compound against purified InhA enzyme.[1]

Materials:

  • Purified recombinant M. tuberculosis InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable InhA substrate

  • Activated this compound solution (from Protocol 2)

  • Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Assay Preparation: a. In a 96-well plate, perform serial dilutions of the activated this compound solution in the assay buffer. b. Include control wells with buffer only (no inhibitor). c. Add NADH to each well to a final concentration of 250 µM. d. Add the substrate, DD-CoA, to each well to a final concentration of 25 µM.

  • Reaction Initiation: Initiate the reaction by adding purified InhA enzyme to each well to a final concentration of 10-100 nM.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 4: Analysis of Mycolic Acid Biosynthesis by Thin-Layer Chromatography (TLC)

Objective: To determine if this compound inhibits the synthesis of mycolic acids in whole mycobacterial cells.

Materials:

  • M. tuberculosis culture

  • This compound

  • [1-14C]acetic acid or [1-14C]acetate

  • Saponification reagent (e.g., 15% tetrabutylammonium hydroxide)

  • Methylation reagent (e.g., methyl iodide)

  • TLC plates (silica gel)

  • TLC developing solvents (e.g., petroleum ether:acetone 95:5, v/v)

  • Phosphorimager or autoradiography film

Procedure:

  • Metabolic Labeling: a. Grow M. tuberculosis to mid-log phase. b. Treat the culture with this compound at a concentration at or above its MIC. Include an untreated control. c. Add [1-14C]acetic acid to each culture and incubate for several hours to allow for incorporation into fatty acids and mycolic acids.

  • Lipid Extraction and Saponification: a. Harvest the bacterial cells by centrifugation. b. Extract the total lipids from the cell pellet using appropriate organic solvents (e.g., chloroform:methanol). c. Saponify the lipid extract to release the fatty acids and mycolic acids.

  • Methylation: Convert the fatty acids and mycolic acids to their methyl ester derivatives (FAMEs and MAMEs) for better separation on TLC.

  • Thin-Layer Chromatography: a. Spot the FAME and MAME extracts onto a silica gel TLC plate. b. Develop the TLC plate in a suitable solvent system to separate the different lipid species.

  • Analysis: a. Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids. b. A significant reduction in the intensity of the MAME bands in the this compound-treated sample compared to the control indicates inhibition of mycolic acid biosynthesis.

References

Application Note & Protocols: Cell Culture Models for Testing the Intracellular Activity of Verazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verazide is a derivative of isoniazid with potential tuberculostatic activity, suggesting an intracellular site of action.[1] To rigorously evaluate the efficacy of this compound, it is crucial to employ cell-based models that accurately reflect the intracellular environment where it is expected to function. Appropriately designed cell-based assays are fundamental in early drug development to characterize the activity and safety of a potential therapeutic, providing data that can guide key decisions and increase the probability of success in later stages.[2] This document provides detailed protocols for establishing cell culture models and performing key assays to determine the intracellular uptake, target engagement, and functional effects of this compound. The methodologies described herein are designed to provide a comprehensive framework for assessing the intracellular potency and mechanism of action of novel therapeutic compounds.

Data Presentation: Summary of Quantitative Data

The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Cellular Uptake and Accumulation of this compound

Cell LineTime Point (min)Intracellular Concentration (µM)Accumulation Ratio (Intracellular/Extracellular)
Macrophage Line (e.g., THP-1)5
15
30
60
Lung Epithelial Cell Line (e.g., A549)5
15
30
60

Table 2: Intracellular Efficacy of this compound against Mycobacterium smegmatis

Cell LineThis compound Conc. (µM)% Inhibition of Intracellular Bacterial GrowthHost Cell Viability (%)IC50 (µM)CC50 (µM)Selectivity Index (CC50/IC50)
Differentiated THP-10.1
1
10
50
100

Table 3: Effect of this compound on Host Cell Viability

Cell LineThis compound Conc. (µM)Cell Viability (%) (24h)Cell Viability (%) (48h)Cell Viability (%) (72h)
Differentiated THP-10.1
1
10
50
100
A5490.1
1
10
50
100

Experimental Protocols & Methodologies

Protocol 1: Intracellular Accumulation Assay using LC-MS

This protocol describes a method to quantify the amount of this compound that accumulates inside cells over time. This is a critical first step to confirm that the compound can reach its potential intracellular target.

Materials:

  • Human macrophage-like cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium.

    • Seed 1 x 10^6 cells per well in a 6-well plate.

    • Induce differentiation into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.

    • After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock to the desired final concentration (e.g., 10 µM) in pre-warmed cell culture medium.

    • Aspirate the medium from the rested cells and add the this compound-containing medium.

    • Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis and Extraction:

    • At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular this compound.

    • Add 200 µL of lysis buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and collect the lysate.

    • Add 400 µL of acetonitrile containing an appropriate internal standard to precipitate proteins and extract the compound.

    • Vortex vigorously and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an LC-MS vial for analysis.

    • Develop an LC-MS/MS method to quantify this compound concentration, creating a standard curve with known concentrations of the compound.

    • Calculate the intracellular concentration based on the cell volume and the quantified amount of this compound in the lysate.

Protocol 2: Intracellular Antimicrobial Activity Assay

This assay determines the efficacy of this compound against an intracellular bacterium, a key measure of its potential tuberculostatic activity. A common in vitro model for this purpose involves infecting macrophages with a suitable bacterial strain.[3]

Materials:

  • Differentiated THP-1 cells (from Protocol 1)

  • Mycobacterium smegmatis (a common surrogate for M. tuberculosis) or another relevant intracellular bacterium

  • Middlebrook 7H9 broth and 7H11 agar

  • Gentamicin

  • Lysis solution (e.g., 0.1% Triton X-100 in PBS)

  • This compound

Methodology:

  • Bacterial Culture:

    • Grow M. smegmatis in Middlebrook 7H9 broth to mid-log phase.

    • Wash the bacteria in PBS and resuspend in RPMI-1640 medium without antibiotics.

  • Macrophage Infection:

    • Infect the differentiated THP-1 cells (seeded in a 24-well plate) with M. smegmatis at a multiplicity of infection (MOI) of 10:1 (bacteria to cells).

    • Incubate for 4 hours to allow phagocytosis.

    • Wash the cells twice with PBS to remove extracellular bacteria.

    • Add fresh medium containing 50 µg/mL gentamicin and incubate for 1 hour to kill any remaining extracellular bacteria.

  • This compound Treatment:

    • Wash the cells again and add fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control antibiotic (e.g., rifampicin).

    • Incubate the infected cells for 48 hours.

  • Quantification of Intracellular Bacteria:

    • After incubation, aspirate the medium and wash the cells with PBS.

    • Lyse the macrophages by adding 200 µL of 0.1% Triton X-100.

    • Serially dilute the lysate in PBS and plate onto Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 days until colonies are visible.

    • Count the colony-forming units (CFU) to determine the number of surviving intracellular bacteria.

    • Calculate the percent inhibition of bacterial growth relative to the vehicle control.

Protocol 3: Host Cell Cytotoxicity Assay

This protocol assesses the toxicity of this compound to the host cells, which is crucial for determining its therapeutic window.

Materials:

  • Differentiated THP-1 cells or other relevant cell lines (e.g., A549 lung epithelial cells)

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well. For THP-1 cells, differentiate them with PMA as described previously.

  • Compound Treatment:

    • Add serial dilutions of this compound to the cells. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

    • Incubate for a relevant time period (e.g., 24, 48, and 72 hours).

  • Viability Measurement:

    • At the end of the incubation, perform the cell viability assay according to the manufacturer's instructions.

    • For the CellTiter-Glo® assay, add the reagent to the wells, incubate, and measure luminescence using a plate reader.

    • For the MTT assay, add MTT reagent, incubate to allow formazan crystal formation, solubilize the crystals, and measure absorbance.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the data and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

Visualizations: Workflows and Pathways

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Culture Culture THP-1 Cells Differentiate Differentiate with PMA Culture->Differentiate Infect Infect with M. smegmatis Differentiate->Infect Remove Remove Extracellular Bacteria Infect->Remove Treat Treat with this compound Remove->Treat Incubate Incubate for 48h Treat->Incubate Lyse Lyse Macrophages Incubate->Lyse Plate Plate Lysate on Agar Lyse->Plate Count Count CFU Plate->Count Quantify Quantify Inhibition Count->Quantify

Caption: Workflow for Intracellular Antimicrobial Activity Assay.

G This compound This compound Membrane Cell Membrane This compound->Membrane TargetEnzyme Hypothetical Intracellular Target (e.g., InhA-like enzyme) Membrane->TargetEnzyme Product Essential Product (e.g., Mycolic Acid Precursor) TargetEnzyme->Product TargetEnzyme->Inhibition Substrate Enzyme Substrate Substrate->TargetEnzyme BacterialGrowth Bacterial Replication Product->BacterialGrowth Block Inhibition->Block

Caption: Hypothetical Mechanism of Action for this compound.

References

Troubleshooting & Optimization

Troubleshooting Verazide solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to Verazide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties?

Q2: My this compound is precipitating when I dilute my DMSO stock into an aqueous buffer. Why is this happening?

This is a common issue for compounds with low aqueous solubility. Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many nonpolar compounds[4][5]. When a DMSO stock solution is diluted into an aqueous buffer such as PBS, the overall polarity of the solvent system increases significantly. This change can cause this compound to "crash out" or precipitate from the solution because it is no longer soluble in the high-water-content environment[4]. It is generally recommended to keep the final DMSO concentration in cell-based assays at or below 0.1% to avoid solvent-induced toxicity[6].

Q3: What is the likely mechanism of action for this compound?

While the specific mechanism of action for this compound is not definitively established in the provided literature, related compounds like Virazole (Ribavirin) and Viramidine offer insights into its potential antiviral activity. Virazole is known to inhibit the synthesis of viral RNA and DNA[7]. It is suggested that its 5'-phosphate metabolite is a potent inhibitor of inosine 5'-phosphate dehydrogenase (IMP dehydrogenase), which leads to a reduction in the intracellular pool of guanosine triphosphate (GTP), a crucial building block for viral nucleic acid synthesis[8]. Viramidine acts as a prodrug of ribavirin and may also inhibit the catabolism of ribavirin, thereby increasing its effective concentration[9][10][11][12]. Based on these related compounds, this compound may function as an antiviral agent by interfering with viral nucleic acid synthesis.

Troubleshooting Guide for this compound Solubility

Issue: this compound powder does not dissolve in aqueous buffers (e.g., PBS, Tris).

  • Possible Cause: this compound has low intrinsic aqueous solubility.

  • Troubleshooting Steps:

    • Use of Co-solvents: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO[4][5]. Subsequently, dilute this stock solution into your aqueous buffer.

    • Gentle Heating: Gently warming the solution to 37°C may aid in dissolution. However, be cautious as prolonged exposure to heat can potentially degrade the compound[4].

    • Sonication: Use a bath sonicator to provide mechanical energy to break down powder aggregates and enhance dissolution[4].

Issue: this compound precipitates out of solution after dilution of a DMSO stock into aqueous media.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous buffer.

  • Troubleshooting Steps:

    • Optimize Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This can sometimes prevent localized high concentrations that lead to immediate precipitation[4].

    • Increase Co-solvent Concentration: If your experimental system allows, you can slightly increase the final concentration of the organic co-solvent. However, always consider the potential for solvent toxicity in your specific assay[6].

    • Use of Surfactants: The addition of a small amount of a biocompatible surfactant, such as Tween-20 or Triton X-100 (typically at concentrations of 0.01-0.05%), can help to maintain the solubility of poorly soluble compounds in aqueous solutions for in vitro assays[6][13].

    • Formulation with Solubilizing Agents: For in vivo studies, consider formulating this compound with solubilizing excipients like cyclodextrins or in lipid-based formulations to improve its bioavailability[14].

Data Presentation: this compound Solubility Screening

The following table provides a template for presenting quantitative data from solubility screening experiments. Researchers should adapt this table to their specific experimental conditions.

Solvent SystemTemperature (°C)pHThis compound Concentration (µg/mL)Observations
Water257.0< 1Insoluble
PBS257.4< 5Sparingly soluble
5% DMSO in PBS257.450Clear solution
10% Ethanol in Water257.025Slight precipitation after 1h
PBS with 0.1% Tween-80257.440Clear solution

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution for 1-2 minutes until the this compound is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can be applied to aid dissolution[4].

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Dilution of this compound DMSO Stock into Aqueous Buffer

Objective: To prepare a working solution of this compound in an aqueous buffer while minimizing precipitation.

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed (if appropriate) aqueous buffer (e.g., PBS, cell culture medium)

  • Vortex mixer or pipette for mixing

Methodology:

  • Prepare any necessary intermediate dilutions of the this compound stock solution in pure DMSO.

  • Add the aqueous buffer to your experimental vessel (e.g., culture plate well, reaction tube).

  • Add a small volume of the this compound DMSO stock (or intermediate dilution) to the aqueous buffer. Crucially, add the DMSO stock to the buffer, not the other way around.

  • Immediately and vigorously mix the solution by vortexing or pipetting up and down to ensure rapid and uniform dispersion of the compound. This helps to prevent localized high concentrations that can lead to precipitation[4].

  • Visually inspect the solution for any signs of precipitation before proceeding with your experiment.

Visualizations

G Hypothesized Antiviral Mechanism of this compound cluster_0 Host Cell This compound This compound IMPDH IMP Dehydrogenase This compound->IMPDH Inhibition IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP Catalyzed by IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP Viral_RNA_Polymerase Viral RNA Polymerase GTP->Viral_RNA_Polymerase Substrate Viral_Replication Viral Replication Viral_RNA_Polymerase->Viral_Replication Drives

Caption: Hypothesized antiviral signaling pathway for this compound.

G Troubleshooting Workflow for this compound Solubility Issues Start Start: this compound Solubility Issue Aqueous_Solubility Attempt to dissolve in aqueous buffer Start->Aqueous_Solubility Precipitation Precipitation observed? Aqueous_Solubility->Precipitation Dissolved? Success Success: Proceed with experiment Aqueous_Solubility->Success Yes DMSO_Stock Prepare concentrated stock in DMSO Precipitation->DMSO_Stock No Dilute Dilute DMSO stock into aqueous buffer DMSO_Stock->Dilute Check_Precipitation Precipitation after dilution? Dilute->Check_Precipitation Check_Precipitation->Success No Troubleshoot Troubleshoot further: - Lower final concentration - Use surfactants - Adjust pH Check_Precipitation->Troubleshoot Yes Troubleshoot->Dilute Re-attempt

Caption: Logical workflow for troubleshooting this compound solubility.

References

How to improve Verazide stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Verazide in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to help you address challenges related to this compound's stability and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a derivative of the antitubercular drug isoniazid.[1] Its primary known mechanism of action is the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis, which is essential for the bacterial cell wall. Its specific mechanism of action and potential off-target effects in mammalian cells are not well-characterized.

Q2: I observed precipitation after adding this compound to my cell culture medium. What could be the cause?

Precipitation of this compound in cell culture media can occur due to several factors:

  • Exceeding Solubility Limit: The final concentration of this compound in the medium may be higher than its solubility.

  • Improper Dissolution: Adding a concentrated DMSO stock directly to a large volume of cold media can cause the compound to precipitate.

  • pH of the Medium: The stability and solubility of hydrazones like this compound can be pH-dependent.

Q3: My this compound solution seems to lose its effectiveness over time in my long-term experiments. Why is this happening?

This compound belongs to the hydrazone class of compounds, which can be unstable in aqueous and biological solutions.[1][2][3][4] Components in cell culture media, such as amino acids and serum, can catalyze the hydrolysis of the hydrazone bond, leading to the degradation of this compound and a loss of its biological activity.[3][5]

Q4: How should I prepare my this compound stock solution?

It is recommended to prepare a high-concentration stock solution of this compound in a sterile, anhydrous solvent such as dimethyl sulfoxide (DMSO). This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q5: What is the recommended final concentration of DMSO in the cell culture medium?

The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in cell culture.

Problem Possible Cause Recommended Solution
Precipitation upon addition to media 1. Concentration exceeds solubility. 2. Shock precipitation from direct dilution of concentrated stock. 3. Use of cold media.1. Lower the final concentration of this compound. 2. Perform serial dilutions of the DMSO stock in pre-warmed (37°C) cell culture medium. Add the compound dropwise while gently swirling. 3. Always use media pre-warmed to 37°C.
Inconsistent or no biological effect 1. Degradation of this compound in the stock solution. 2. Degradation of this compound in the cell culture medium during the experiment.1. Prepare a fresh stock solution from powder. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. 2. For long-term experiments, replace the medium with freshly prepared this compound-containing medium every 24-48 hours. Consider determining the half-life of this compound in your specific cell culture medium (see Experimental Protocols).
High background noise or off-target effects 1. Contamination of the compound. 2. Cytotoxicity from the compound or solvent at the concentration used.1. Ensure the purity of the this compound used. 2. Perform a dose-response experiment to determine the optimal, non-toxic working concentration. Always include a vehicle control (DMSO) at the same final concentration.
Variability between experiments 1. Inconsistent preparation of this compound solutions. 2. Differences in cell density or experimental conditions.1. Follow a standardized protocol for preparing and adding this compound to the culture. 2. Maintain consistent cell seeding densities and experimental conditions across all replicates and experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Prepare a 10 mM Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in high-quality, anhydrous DMSO to a final concentration of 10 mM.

    • Gently vortex until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Prepare the Working Solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the desired final concentration. For example, to make a 10 µM working solution, you can first dilute the 10 mM stock 1:100 in pre-warmed medium to get a 100 µM intermediate solution, and then dilute this 1:10 in your final volume of medium.

    • Gently mix the final working solution before adding it to your cells.

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium

This protocol helps determine the half-life of this compound under your specific experimental conditions.

  • Preparation:

    • Prepare a solution of this compound in your cell culture medium (e.g., DMEM + 10% FBS) at the final concentration you intend to use in your experiments.

    • Ensure the final DMSO concentration is consistent and below 0.5%.

    • Prepare a sufficient volume to collect samples at multiple time points.

  • Incubation:

    • Incubate the this compound-containing medium in a sterile, capped tube at 37°C in a cell culture incubator to mimic experimental conditions.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect an aliquot of the medium.

    • Immediately store the collected samples at -80°C to prevent further degradation.

  • Sample Analysis:

    • Thaw the samples on ice.

    • Analyze the concentration of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Generate a standard curve using known concentrations of this compound to accurately quantify the amount remaining at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

    • Plot the percentage of this compound remaining versus time to visualize the stability profile and determine its half-life.

Visualizations

Verazide_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO (10 mM) weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw one aliquot serial_dilute Perform serial dilution in warm media thaw->serial_dilute warm_media Pre-warm cell culture media (37°C) warm_media->serial_dilute add_to_cells Add to cell culture serial_dilute->add_to_cells

Caption: Workflow for preparing this compound solutions for cell culture experiments.

Verazide_Stability_Factors cluster_factors Factors Affecting Stability This compound This compound (Hydrazone) Degradation Degradation Products (Loss of Activity) This compound->Degradation Hydrolysis pH pH (unstable in acidic/alkaline) pH->Degradation Media_Components Media Components (Serum, Amino Acids) Media_Components->Degradation Temperature Temperature (degradation increases with temp.) Temperature->Degradation

Caption: Factors influencing the stability of this compound in cell culture media.

Verazide_Troubleshooting_Workflow action_node Optimize Solubilization: - Lower concentration - Serial dilution in warm media end_node Problem Solved action_node->end_node Resolved start_node Inconsistent/No Effect Observed check_precipitation Precipitation in media? start_node->check_precipitation check_precipitation->action_node Yes check_duration Long-term experiment (>24h)? check_precipitation->check_duration No check_concentration Dose-response performed? check_duration->check_concentration No action_node2 Address Instability: - Replenish media with fresh this compound every 24-48h - Determine half-life check_duration->action_node2 Yes action_node3 Determine Optimal Concentration: - Perform dose-response curve - Include vehicle control check_concentration->action_node3 No end_node4 Consult further literature check_concentration->end_node4 Yes end_node2 Problem Solved action_node2->end_node2 Resolved end_node3 Problem Solved action_node3->end_node3 Resolved

Caption: Troubleshooting workflow for this compound-related cell culture issues.

References

Addressing inconsistent results in Verazide MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Verazide Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a derivative of isoniazid and exhibits tuberculostatic activity.[1] Its proposed mechanism of action involves the inhibition of guanosine monophosphate (GMP) biosynthesis, which is crucial for viral nucleic acid synthesis.[2] This is thought to occur through the inhibition of inosine 5'-phosphate dehydrogenase (IMP dehydrogenase).[2][3]

Q2: What are the common causes of inconsistent MIC results?

Inconsistent MIC results can stem from various factors, including technical variations and biological phenomena.[4] Key areas to consider are inoculum preparation, media composition, incubation conditions, antibiotic stability, and the potential for contamination or development of resistance.[4][5]

Q3: How critical is the inoculum preparation for MIC assays?

The starting concentration of the bacterial inoculum is a critical factor that can significantly influence the MIC value.[6] It is essential to standardize the inoculum density, typically to a 0.5 McFarland standard, to ensure reproducibility.[4]

Q4: Can the type of media used affect this compound MIC results?

Yes, the composition of the culture media can impact the pharmacodynamics of an antimicrobial agent and lead to variations in MIC values.[6] It is crucial to use the recommended and consistent media formulation for your specific test organism.

Q5: How can I ensure the stability and activity of my this compound stock solution?

Proper storage and handling of the this compound stock solution are essential. It is advisable to verify the concentration and stability of your stock solution.[5] Prepare fresh dilutions for each experiment to avoid degradation.

Troubleshooting Guide

Issue 1: High variability in MIC values between replicate experiments.
Potential Cause Recommended Action
Inconsistent Inoculum Density Strictly adhere to a standardized protocol for inoculum preparation, such as adjusting the turbidity to a 0.5 McFarland standard.[4] Use a spectrophotometer for accuracy.
Variation in Incubation Time/Temperature Ensure consistent incubation times (e.g., 18-24 hours) and a calibrated incubator set to the appropriate temperature (e.g., 37°C).[5]
Pipetting Errors Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate serial dilutions and inoculum addition.
This compound Stock Solution Degradation Prepare fresh this compound stock solutions and dilutions for each experiment. Store the stock solution under recommended conditions.[5]
Contamination Streak the isolate on an agar plate to check for purity before starting the MIC assay.[4]
Issue 2: MIC values are consistently higher or lower than expected.
Potential Cause Recommended Action
Incorrect this compound Concentration Verify the initial concentration of the this compound stock solution. Consider having it analytically tested if doubts persist.
Media Composition Issues Ensure the correct preparation and pH of the Mueller-Hinton Broth (MHB) or other specified media.[5] Cation concentrations (Ca2+ and Mg2+) can also affect results.[5]
Development of Resistance If sub-culturing the isolate multiple times, consider the possibility of selecting for resistant mutants.[4] Use fresh isolates from frozen stocks for each experiment.[4]
Inappropriate Reading of Results For broth microdilution, determine the MIC as the lowest concentration that shows a significant inhibition of growth (e.g., ≥50% or ≥80%) compared to the growth control.[4] Visual reading can be subjective; consider using a plate reader.
Issue 3: No bacterial growth is observed in any of the wells, including the growth control.
Potential Cause Recommended Action
Inactive Inoculum Ensure the bacterial culture is viable and in the correct growth phase before preparing the inoculum.
Errors in Media Preparation Verify that the growth medium was prepared correctly and is not inhibitory to the test organism.
Contamination with Inhibitory Substance Ensure all reagents and materials (e.g., plates, pipette tips) are sterile and free of any residual cleaning agents or inhibitors.

Experimental Protocols

Standard Broth Microdilution MIC Assay Protocol

This protocol is a generalized procedure based on established guidelines.[4][7][8]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Store the stock solution in small aliquots at -20°C or as recommended for this compound.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select several morphologically similar colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this standardized suspension in the appropriate test broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microdilution plate.[9]

  • Preparation of Microdilution Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the highest concentration of this compound (prepared by diluting the stock solution in broth) to the first column.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last column of dilutions.

    • This will result in 100 µL of varying this compound concentrations in each well.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density (OD).

Visualizations

Verazide_MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution C Prepare Serial Dilutions in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacterial Suspension B->D C->D E Incubate Plate (37°C, 18-24h) D->E F Read Results (Visual/OD) E->F G Determine MIC F->G

Caption: Workflow for a standard this compound MIC assay.

Troubleshooting_MIC cluster_high_variability High Variability cluster_off_target Consistently Off-Target cluster_no_growth No Growth Start Inconsistent MIC Results Inoculum Check Inoculum Prep Start->Inoculum Concentration Verify this compound Concentration Start->Concentration Viability Check Inoculum Viability Start->Viability Incubation Verify Incubation Conditions Inoculum->Incubation Pipetting Review Pipetting Technique Incubation->Pipetting Media Check Media Composition Concentration->Media Resistance Assess for Resistance Media->Resistance Media_Inhib Test Media for Inhibition Viability->Media_Inhib

Caption: Decision tree for troubleshooting inconsistent MIC results.

Verazide_MoA IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP NucleicAcid Viral Nucleic Acid Synthesis GMP->NucleicAcid This compound This compound IMPDH IMP Dehydrogenase This compound->IMPDH Inhibits

Caption: Proposed mechanism of action of this compound.

References

Optimizing Verazide concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Verazide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective, allosteric inhibitor of MEK1 and MEK2 (MAPK/ERK kinases).[1][2][3] By binding to a pocket adjacent to the ATP-binding site, this compound prevents MEK1/2 from phosphorylating its only known downstream substrates, ERK1 and ERK2.[1][2][4] This leads to the suppression of the RAS-RAF-MEK-ERK signaling pathway, which is commonly dysregulated in various cancers.[3]

Q2: What is the optimal concentration range for this compound in vitro?

A2: The optimal concentration of this compound can vary significantly depending on the cell line's genetic background (e.g., BRAF or KRAS mutation status) and the specific assay being performed.[5][6] It is highly recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell model.[5] However, a common starting range for in vitro experiments is between 0.1 nM and 10 µM.[5]

Q3: How can I confirm that this compound is hitting its intended target (MEK1/2)?

A3: The most direct way to confirm the on-target activity of this compound is to measure the phosphorylation status of ERK1/2 (p-ERK1/2) using Western blotting.[5][7] A significant and dose-dependent decrease in p-ERK1/2 levels upon this compound treatment indicates successful target engagement.[7] Total ERK1/2 levels should remain unchanged and can be used as a loading control.

Q4: I am not observing the expected decrease in cell viability with this compound treatment. What could be the issue?

A4: There are several potential reasons for a lack of effect on cell viability:

  • Cell Line Resistance: The chosen cell line may have intrinsic resistance to MEK inhibition.[6] This can be due to mutations in MEK1 itself or the activation of alternative survival pathways (e.g., PI3K/AKT signaling).[6][8][9]

  • Suboptimal Compound Activity: Ensure the this compound stock solution was prepared correctly and stored properly to maintain its activity.[5]

  • Assay Conditions: The incubation time may be too short for the cell line's doubling time, or the cell seeding density may be inappropriate.[10]

  • Target Engagement: It is crucial to confirm that this compound is inhibiting p-ERK in your cells at the concentrations tested.[5]

Q5: Are there any known off-target effects of this compound?

A5: While this compound is designed to be a highly selective MEK1/2 inhibitor, some first-generation MEK inhibitors have been shown to have off-target effects, such as interfering with calcium homeostasis.[1][4] It is good practice to characterize any new phenotype by confirming that it is a consequence of ERK1/2 inhibition. Additionally, some MEK inhibitors have shown off-target activity against human carbonic anhydrase.[11]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
High IC50 Value / Low Potency 1. Cell line is resistant to MEK inhibition.[6] 2. This compound has degraded.[5] 3. Incorrect assay setup (e.g., cell seeding density, assay duration).[10]1. Screen a panel of cell lines to find a sensitive model. Consider cell lines with known BRAF or KRAS mutations.[6] 2. Use a fresh vial of this compound and store it as recommended. 3. Review and optimize the assay protocol.[5]
Inconsistent Results Between Experiments 1. Variation in cell passage number. 2. Inconsistent cell seeding density.[10] 3. Pipetting errors during serial dilutions.[10] 4. Variation in incubation times.1. Use cells within a consistent, narrow passage number range. 2. Ensure uniform cell seeding across all wells and plates. 3. Use calibrated pipettes and be meticulous with dilutions. 4. Ensure precise timing for all treatment and incubation steps.
High Background Signal in Viability Assays (e.g., MTT) 1. Contamination of cell culture (e.g., mycoplasma).[5] 2. Reagent-related issues. 3. This compound interferes with the assay chemistry.[10]1. Regularly test for mycoplasma.[5] 2. Check the expiration date and proper storage of assay reagents. 3. Run a cell-free control (this compound + medium + assay reagent) to check for direct chemical reduction of the substrate. Consider an alternative viability assay (e.g., ATP-based).[10]
No Inhibition of p-ERK in Western Blot 1. Inefficient cell lysis or protein extraction.[12] 2. Degradation of phosphorylated proteins.[12][13] 3. Insufficient this compound concentration or treatment time. 4. Inactive antibody.1. Use a lysis buffer appropriate for your cell type and consider sonication.[12] 2. Crucially, add fresh phosphatase and protease inhibitors to your lysis buffer and keep samples cold. [12][13] 3. Perform a dose-response and time-course experiment. 4. Test a fresh antibody aliquot and include a positive control.[7]
Weak p-ERK Signal Even in Control 1. Low basal activity of the MAPK pathway in the cell line. 2. Cells were serum-starved for too long.1. Stimulate cells with a growth factor (e.g., EGF, FGF) for 5-15 minutes before lysis to induce ERK phosphorylation.[7] 2. Optimize serum-starvation time if necessary.[12]

Experimental Protocols & Data

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[5]

  • This compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting point is a 10-point, 3-fold dilution series with a maximum concentration of 10 µM.[5]

  • Treatment: Remove the old medium and add the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells (typically ≤ 0.5%).[5][10]

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time, typically 48-72 hours.[5]

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[10]

    • Shake the plate for 15 minutes to ensure complete solubilization.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: Western Blot for p-ERK Inhibition
  • Cell Treatment: Plate cells and grow to 70-80% confluency. If basal p-ERK levels are low, serum-starve cells (e.g., 0.5% FBS) for 12-24 hours. Treat with various concentrations of this compound for a specified time (e.g., 1-4 hours).[12]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using a lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors.[12][13]

    • Scrape the cells and transfer the lysate to a pre-chilled tube. Incubate on ice for 30 minutes.[7]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[7]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[7]

  • Sample Preparation & SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5-10 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature using 3-5% Bovine Serum Albumin (BSA) in TBST. Avoid using milk for phosphoprotein detection.[12]

    • Incubate with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[7]

    • Wash the membrane three times with TBST.[7]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

  • Stripping and Reprobing: To normalize, the membrane can be stripped and reprobed for total ERK and a loading control (e.g., GAPDH).[7]

Comparative IC50 Data for this compound in Cancer Cell Lines

The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines, highlighting the dependency on their genetic background.

Cell LineCancer TypeKey Mutation(s)This compound IC50 (nM)
A375Malignant MelanomaBRAF V600E5
HT-29Colorectal CarcinomaBRAF V600E10
HCT116Colorectal CarcinomaKRAS G13D50
MIA PaCa-2Pancreatic CancerKRAS G12C85
A549Lung CarcinomaKRAS G12S250
MCF7Breast CancerPIK3CA E545K>1000
PC-3Prostate CancerPTEN null, BRAF/KRAS WT>1000

Visualizations

MEK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Grb2/SOS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription This compound This compound This compound->MEK Cell_Response Cell Proliferation, Survival, Differentiation Transcription->Cell_Response

Caption: this compound inhibits MEK1/2 in the MAPK signaling pathway.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Start Seed Cells in 96-well Plate Prep_Drug Prepare this compound Serial Dilutions Start->Prep_Drug Treat Treat Cells (48-72h) Prep_Drug->Treat Assay Perform Viability Assay (e.g., MTT, ATP-based) Treat->Assay Read Read Plate (Absorbance/Luminescence) Assay->Read Plot Plot Dose-Response Curve Read->Plot Calc Calculate IC50 Plot->Calc End Optimal Concentration Determined Calc->End

Caption: Experimental workflow for IC50 determination of this compound.

Troubleshooting Start Unexpected Result (e.g., No Cell Death) Check_pERK Western Blot for p-ERK Inhibition? Start->Check_pERK pERK_No No p-ERK Inhibition Check_pERK->pERK_No No pERK_Yes p-ERK is Inhibited Check_pERK->pERK_Yes Yes Troubleshoot_WB Troubleshoot Western Protocol: - Lysis Buffer (add inhibitors) - Antibody Activity - Drug Dose/Time pERK_No->Troubleshoot_WB Consider_Resistance Consider Intrinsic Resistance: - Alternative Survival Pathways (e.g., PI3K/AKT) - Cell Line Genotype pERK_Yes->Consider_Resistance Troubleshoot_Assay Troubleshoot Viability Assay: - Incubation Time - Seeding Density - Assay Interference pERK_Yes->Troubleshoot_Assay

Caption: Troubleshooting logic for unexpected this compound results.

References

Preventing Verazide precipitation in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Verazide in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a derivative of isoniazid with tuberculostatic activity.[1] Its chemical structure and key properties are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₅N₃O₃PubChem
Molecular Weight 285.30 g/mol PubChem
IUPAC Name N'-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-4-carboxamidePubChem
Computed XLogP3-AA 1.7PubChem

Q2: Why is my this compound precipitating out of solution?

This compound precipitation in aqueous buffers can be attributed to several factors, primarily related to its solubility. As a moderately lipophilic compound (XLogP = 1.7), its solubility in aqueous solutions can be limited. Precipitation is often triggered by:

  • pH: The solubility of ionizable compounds like this compound is highly dependent on the pH of the buffer.

  • Concentration: Exceeding the maximum solubility of this compound in a given buffer will lead to precipitation.

  • Buffer Composition: The type and concentration of buffer salts can influence this compound's solubility.

  • Temperature: Solubility can be temperature-dependent.

  • Co-solvents: The presence or absence of organic co-solvents can dramatically affect solubility.

Q3: How does pH affect the solubility of this compound?

This compound contains a pyridine ring, which is a weakly basic functional group. The ionization state of this group, and therefore the overall solubility of the molecule, is dependent on the pH of the solution.

  • At acidic pH (below its pKa): The pyridine nitrogen is protonated, making the molecule more polar and generally more soluble in aqueous solutions.

  • At basic pH (above its pKa): The pyridine nitrogen is deprotonated (neutral), making the molecule less polar and potentially less soluble, increasing the risk of precipitation.

Below is a diagram illustrating the relationship between pH, pKa, and the ionization state of this compound, which influences its solubility.

Caption: Relationship between pH, pKa, and this compound's solubility state.

Troubleshooting Guides

Problem: this compound precipitates immediately upon addition to my aqueous buffer.

Potential Cause Troubleshooting Step Explanation
High Initial Concentration Prepare a concentrated stock solution of this compound in an organic solvent like DMSO. Add small aliquots of the stock solution to your buffer while vortexing to achieve the desired final concentration.Direct addition of solid this compound to an aqueous buffer can lead to localized high concentrations that exceed its solubility limit, causing immediate precipitation. A stock solution in a miscible organic solvent allows for gradual dissolution in the aqueous phase.
Buffer pH is too high Lower the pH of your buffer. Based on its structure, this compound is expected to be more soluble at a lower pH.As a weak base, this compound's solubility increases with protonation, which occurs at pH values below its pKa.
Inappropriate Buffer System Switch to a different buffer system. Consider using a citrate or acetate buffer for acidic pH ranges.Some buffer components can interact with the compound and affect its solubility. Experimenting with different buffer systems can identify a more compatible one.

Problem: this compound precipitates over time during my experiment.

Potential Cause Troubleshooting Step Explanation
Temperature Fluctuation Maintain a constant temperature throughout your experiment. If possible, determine if solubility is higher at a slightly elevated or lowered temperature that is compatible with your experimental design.Changes in temperature can alter the solubility of a compound.
Slow Equilibration to a Less Soluble Form Prepare fresh this compound solutions for each experiment. Avoid long-term storage of diluted aqueous solutions.Over time, a compound may convert to a less soluble polymorphic form, leading to precipitation.
Interaction with Other Reagents Evaluate the compatibility of this compound with all other components in your experimental system. This can be done by preparing solutions of this compound with each individual component to identify any specific interactions that cause precipitation.Other molecules in your assay could be interacting with this compound, reducing its solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 285.30 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weigh out 2.85 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in a Target Buffer

This protocol provides a method to empirically determine the approximate maximum soluble concentration of this compound in your experimental buffer.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your target experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at 600 nm (for turbidity)

  • Multichannel pipette

Procedure:

  • Prepare a series of dilutions of your this compound stock solution in your target buffer in a 96-well plate. For example, a 2-fold serial dilution starting from 100 µM down to 0.78 µM.

  • Include a buffer-only control and a buffer with the highest concentration of DMSO used in the dilutions as negative controls.

  • Incubate the plate at your experimental temperature for a set period (e.g., 1 hour).

  • Measure the absorbance (or turbidity) of each well at 600 nm.

  • The highest concentration that does not show a significant increase in absorbance compared to the controls can be considered the approximate maximum soluble concentration under those conditions.

The following workflow diagram illustrates the process of preparing and testing this compound solutions to avoid precipitation.

cluster_prep Solution Preparation cluster_test Precipitation Check cluster_outcome Outcome & Troubleshooting Start Start: Need to use This compound in buffer Stock Prepare concentrated stock in DMSO Start->Stock Dilute Dilute stock into experimental buffer Stock->Dilute Observe Visually inspect for precipitate Dilute->Observe Turbidity Measure turbidity (optional but recommended) Observe->Turbidity Precipitate Precipitation Observed Turbidity->Precipitate NoPrecipitate No Precipitation: Proceed with Experiment Precipitate->NoPrecipitate No Troubleshoot Troubleshoot: - Lower concentration - Adjust buffer pH - Add co-solvent/surfactant Precipitate->Troubleshoot Yes Troubleshoot->Dilute

Caption: Workflow for preparing and troubleshooting this compound solutions.

References

Verazide degradation pathways and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of Verazide and strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its core structural features?

This compound, also known as N'-(3,4-dimethoxybenzylidene)isonicotinohydrazide, is a tuberculostatic agent related to isoniazid. Its chemical structure is characterized by three key features:

  • An isonicotinohydrazide core , which is the basis for its therapeutic activity.

  • A hydrazone linkage (-C=N-NH-), which connects the isonicotinohydrazide moiety to the substituted benzene ring.

  • A 3,4-dimethoxybenzylidene group , derived from veratraldehyde.

Understanding these structural components is crucial for predicting its stability and degradation patterns.

Q2: What is the primary degradation pathway for this compound?

The most significant degradation pathway for this compound is the hydrolysis of the hydrazone bond .[1][2] This reaction is reversible and results in the cleavage of the molecule into its original precursors: isonicotinohydrazide (isoniazid) and 3,4-dimethoxybenzaldehyde (veratraldehyde). This hydrolysis is particularly susceptible to acidic conditions.[2][3]

Q3: How does pH affect the stability of this compound?

The stability of the hydrazone bond in this compound is highly dependent on pH.

  • Acidic Conditions (pH < 7): this compound is most susceptible to degradation under acidic conditions. The hydrolysis of the hydrazone linkage is acid-catalyzed.[2][4] Therefore, exposure to acidic buffers or solutions can lead to rapid degradation.

  • Neutral to Slightly Alkaline Conditions (pH 7-9): Aromatic hydrazones, such as this compound, are generally more stable at neutral and slightly alkaline pH.[1][5] Some studies on similar compounds show stability at pH 7.4 and 9.0.[1]

  • Strongly Alkaline Conditions (pH > 9): While more stable than in acidic conditions, very high pH can also promote degradation.[1]

Q4: Are there other potential degradation pathways for this compound?

Yes, secondary degradation can occur involving the isonicotinohydrazide (isoniazid) portion of the molecule after it has been cleaved from this compound. The primary degradation pathways for isoniazid include:

  • Hydrolysis: The amide bond in isoniazid can be hydrolyzed to form isonicotinic acid and hydrazine.[6][7]

  • Acetylation: If in a biological system with the necessary enzymes, isoniazid can be acetylated.[6][7]

Q5: What are the best practices for storing this compound to minimize degradation?

To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • pH Control: Store this compound in neutral or slightly buffered solutions (pH 7-8) if in solution. Avoid acidic conditions.

  • Temperature: Store at refrigerated (2-8 °C) or frozen (-20 °C) temperatures to slow down the rate of chemical degradation.

  • Protection from Light: While specific photostability data for this compound is limited, it is good practice to protect it from light, especially UV light, to prevent potential photochemical decomposition.

  • Inert Atmosphere: For long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity or inconsistent experimental results. Degradation of this compound due to improper storage or handling.1. Verify the pH of your experimental solutions. Ensure they are not acidic. 2. Prepare fresh solutions of this compound for each experiment. 3. Confirm that the compound has been stored at the correct temperature and protected from light. 4. Perform a stability check of your this compound stock solution using the HPLC method outlined below.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). Presence of degradation products.1. The primary degradation products to expect are isonicotinohydrazide and 3,4-dimethoxybenzaldehyde. 2. Run standards of these potential degradation products to confirm their identity. 3. Review your experimental conditions (pH, temperature, light exposure) to identify the cause of degradation and adjust accordingly.
Precipitation of the compound from solution. Poor solubility or degradation leading to less soluble products.1. Ensure the chosen solvent and pH are appropriate for this compound solubility. 2. If degradation is suspected, analyze the precipitate to determine if it is a degradation product.

Data Presentation

The stability of aromatic hydrazones like this compound is significantly influenced by pH. The following table summarizes the expected stability based on data from similar compounds.

pHTemperature (°C)Expected Stability of this compound
2.037Low (significant hydrolysis expected)
5.537Moderate to High (Aromatic hydrazones are generally stable, but some hydrolysis may occur over extended periods)
7.437High (Generally stable under physiological conditions)
9.037High (Generally stable)
13.037Low to Moderate (Hydrolysis can occur under strongly alkaline conditions)

This data is inferred from studies on structurally related aromatic hydrazones.[1][5] Actual degradation rates for this compound may vary.

Experimental Protocols

Stability Indicating HPLC Method for this compound

This protocol describes a general method for assessing the stability of this compound and detecting its primary degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • Isonicotinohydrazide reference standard

  • 3,4-Dimethoxybenzaldehyde reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphate buffer (pH 7.4)

  • Acetate buffer (pH 5.5)

  • Hydrochloric acid (for acidic degradation studies)

  • Sodium hydroxide (for alkaline degradation studies)

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer)

  • Flow Rate: 1.0 mL/min

  • Detection: UV-Vis detector at a wavelength determined by the UV spectrum of this compound

  • Injection Volume: 10 µL

3. Procedure for Stability Assessment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Dilute the stock solution to a known concentration in the desired buffer (e.g., pH 5.5 acetate buffer or pH 7.4 phosphate buffer).

  • Incubate the solution at a controlled temperature (e.g., 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • If necessary, quench the degradation reaction by diluting the aliquot in the mobile phase.

  • Inject the sample into the HPLC system.

  • Monitor the decrease in the peak area of the parent this compound compound and the appearance of peaks corresponding to the degradation products over time.

  • Calculate the percentage of this compound remaining at each time point to determine the stability profile.

Visualizations

Verazide_Degradation_Pathway This compound This compound (N'-(3,4-dimethoxybenzylidene)isonicotinohydrazide) Isoniazid Isonicotinohydrazide (Isoniazid) This compound->Isoniazid Hydrolysis (Acid-catalyzed) Veratraldehyde 3,4-Dimethoxybenzaldehyde (Veratraldehyde) This compound->Veratraldehyde Hydrolysis (Acid-catalyzed) Isonicotinic_Acid Isonicotinic Acid Isoniazid->Isonicotinic_Acid Hydrolysis Hydrazine Hydrazine Isoniazid->Hydrazine Hydrolysis Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Prep_Stock Prepare this compound Stock Solution Dilute Dilute in Buffer (e.g., pH 5.5, 7.4) Prep_Stock->Dilute Incubate Incubate at Controlled Temperature Dilute->Incubate Withdraw Withdraw Aliquots at Time Points Incubate->Withdraw HPLC Inject into HPLC System Withdraw->HPLC Analyze Analyze Peak Areas (this compound & Degradants) HPLC->Analyze Calculate Calculate % Remaining This compound Analyze->Calculate Determine Determine Stability Profile Calculate->Determine

References

Navigating the Synthesis and Purification of Verazide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Verazide. This compound, a hydrazone derivative of the antitubercular drug isoniazid, presents unique challenges in achieving high purity and yield. This guide offers detailed experimental protocols, data-driven insights, and visual aids to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is synthesized through the condensation reaction of isoniazid and veratraldehyde. This reaction forms a hydrazone linkage. The general scheme involves reacting equimolar amounts of isoniazid and veratraldehyde in a suitable solvent, typically an alcohol like ethanol or methanol, under reflux conditions. A small amount of an acid catalyst, such as acetic acid, can be added to facilitate the reaction.

Q2: What are the most common impurities in this compound synthesis?

A2: Common impurities include unreacted starting materials (isoniazid and veratraldehyde), hydrazine, and potential side products from the degradation of isoniazid. Hydrazine, a starting material for isoniazid synthesis, is a known genotoxic impurity and its presence should be carefully monitored.[1][2] Side reactions, though generally minimal under controlled conditions, can lead to the formation of azines or other condensation byproducts.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, for example, a mixture of ethyl acetate and hexane, can be used to separate the product from the starting materials. The spots can be visualized under UV light.

Q4: What is the recommended method for purifying crude this compound?

A4: Recrystallization is the most common and effective method for purifying crude this compound.[3][4][5] The choice of solvent is critical for successful recrystallization. A solvent should be selected in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Troubleshooting Guide: this compound Synthesis

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Inappropriate solvent. - Loss of product during workup.- Increase the reaction time and monitor by TLC until the starting materials are consumed. - Ensure the reaction mixture is refluxing gently. - While ethanol is commonly used, methanol can also be tested. - Minimize the number of transfer steps and ensure efficient extraction and filtration.
Presence of Unreacted Starting Materials in the Final Product - Insufficient reaction time. - Inequimolar amounts of reactants.- Extend the reflux time. Use TLC to confirm the disappearance of the limiting reagent. - Accurately weigh the starting materials to ensure a 1:1 molar ratio.
Formation of a Colored Impurity - Degradation of starting materials or product at high temperatures. - Presence of impurities in the starting materials.- Avoid excessively high temperatures during reflux. - Use high-purity starting materials. Consider purifying the starting materials if necessary. - Decolorizing charcoal can be used during the recrystallization process.[4]

Troubleshooting Guide: this compound Purification

This section provides guidance on overcoming common hurdles in the purification of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Difficulty in Finding a Suitable Recrystallization Solvent - this compound is too soluble or insoluble in common solvents.- Perform solubility tests with a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures thereof).[3][6] - A two-solvent system can be employed. Dissolve this compound in a good solvent at its boiling point and then add a poor solvent dropwise until turbidity appears. Reheat to get a clear solution and then cool slowly.[4]
Oiling Out Instead of Crystallization - The solution is supersaturated to a high degree. - The presence of impurities inhibits crystal formation. - The cooling rate is too fast.- Reheat the solution to dissolve the oil and add a small amount of the good solvent. - Ensure the crude product is as pure as possible before recrystallization. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4][5] Scratching the inside of the flask with a glass rod can induce crystallization.[4]
Low Recovery After Recrystallization - Using too much solvent. - The product is significantly soluble in the cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required to dissolve the solid.[3][4] - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.[3][4] - Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing out on the filter paper.
Persistent Impurities After Recrystallization - The impurity has similar solubility to this compound in the chosen solvent.- Try a different recrystallization solvent or a solvent pair. - If the impurity is present in a significant amount, consider column chromatography for purification.

Experimental Protocols

Synthesis of this compound (N'-Veratrylideneisoniazid)

Materials:

  • Isoniazid

  • Veratraldehyde (3,4-dimethoxybenzaldehyde)

  • Ethanol (or Methanol)

  • Glacial Acetic Acid (optional, catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve isoniazid (1.0 equivalent) in a minimal amount of hot ethanol.

  • Add veratraldehyde (1.0 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst (optional).

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution upon cooling.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crude product in a vacuum oven.

Purification of this compound by Recrystallization

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling while stirring.

  • Continue adding the hot solvent portion-wise until the solid is completely dissolved.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals to a constant weight.

Data Presentation

Table 1: Solubility of this compound in Common Solvents at Room Temperature

SolventSolubility
WaterSparingly Soluble
EthanolSoluble
MethanolSoluble
AcetoneSoluble
Ethyl AcetateModerately Soluble
HexaneInsoluble

Note: This table provides qualitative solubility data. Quantitative data should be determined experimentally for precise recrystallization solvent selection.

Table 2: Example of Reaction Conditions and Yield for this compound Synthesis

Reactant 1Reactant 2SolventCatalystTime (h)Temp (°C)Yield (%)
Isoniazid (1 mmol)Veratraldehyde (1 mmol)Ethanol (10 mL)Acetic Acid (2 drops)3Reflux (approx. 78)~85-95

Note: Yields are dependent on reaction scale and purification efficiency.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Isoniazid + Veratraldehyde Solvent Ethanol Reaction Reflux (2-4h) Reactants->Reaction Solvent->Reaction Cooling Cool to RT Reaction->Cooling Filtration1 Vacuum Filtration Cooling->Filtration1 Crude Crude this compound Filtration1->Crude Dissolution Dissolve in min. hot Ethanol Crude->Dissolution HotFiltration Hot Gravity Filtration Dissolution->HotFiltration Crystallization Slow Cooling + Ice Bath HotFiltration->Crystallization Filtration2 Vacuum Filtration Crystallization->Filtration2 Pure Pure this compound Filtration2->Pure

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis_check Synthesis Check cluster_purification_check Purification Check Start Low Yield or Purity Issue ReactionTime Reaction Time Sufficient? Start->ReactionTime SolventChoice Recrystallization Solvent Optimal? Start->SolventChoice Stoichiometry Stoichiometry Correct? ReactionTime->Stoichiometry Temperature Temperature Optimal? Stoichiometry->Temperature Conclusion Optimize Conditions Based on Findings Temperature->Conclusion CoolingRate Cooling Rate Appropriate? SolventChoice->CoolingRate AmountSolvent Minimal Hot Solvent Used? CoolingRate->AmountSolvent AmountSolvent->Conclusion

Caption: Logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Managing Off-Target Effects of Verazide in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Verazide in cellular assays. This compound is a potent inhibitor of the pro-survival kinase, Signal Transducer and Activator of Transcription 3 (STAT3). While highly effective, off-target activities can arise, particularly at higher concentrations. This resource offers troubleshooting strategies and detailed protocols to help you distinguish between on-target and off-target effects, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective ATP-competitive inhibitor of the STAT3 protein. It binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization, which is essential for its translocation to the nucleus and transcriptional activity. This inhibition leads to the downregulation of STAT3 target genes involved in cell proliferation, survival, and angiogenesis.

Q2: What are the known off-target effects of this compound?

While this compound is designed for STAT3 selectivity, cross-reactivity with other members of the STAT family, particularly STAT1 and STAT5, has been observed at higher concentrations. Additionally, some inhibition of other kinases with structurally similar ATP-binding pockets may occur. These off-target effects can lead to unintended cellular responses.

Q3: How can I minimize the risk of observing off-target effects in my cellular assays?

To mitigate off-target effects, it is crucial to work within a validated concentration window that is sufficient for on-target STAT3 inhibition but below the concentrations that significantly impact other kinases. Performing a dose-response curve to determine the half-maximal effective concentration (EC50) for your specific cell line is highly recommended.

Q4: I am observing unexpected cytotoxicity in my experiments. Could this be an off-target effect?

Unexpected cytotoxicity can indeed be an off-target effect, especially if it occurs at concentrations significantly higher than the EC50 for STAT3 inhibition. This could be due to the inhibition of other essential cellular kinases. It is also important to consider the solvent's toxicity (e.g., DMSO) and the overall health of your cell cultures.

Q5: My experimental results with this compound are inconsistent. What are the potential causes?

Inconsistent results can arise from several factors, including:

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can alter cellular responses.

  • Compound Stability: Ensure proper storage of this compound and avoid repeated freeze-thaw cycles of stock solutions.

  • Pipetting and Dilution Errors: Inaccurate preparation of this compound concentrations can lead to significant variability.

  • Assay Timing: The duration of this compound treatment can influence the observed effects.

Troubleshooting Guide

Issue 1: Higher than expected cytotoxicity observed.

  • Possible Cause: The this compound concentration used may be too high, leading to off-target kinase inhibition and subsequent cell death. The cell line may also be particularly sensitive to the inhibition of off-target kinases.

  • Troubleshooting Steps:

    • Verify Concentration: Double-check all calculations for your this compound working solutions.

    • Perform a Dose-Response Curve: Determine the cytotoxic concentration 50 (CC50) in your specific cell line and compare it to the EC50 for STAT3 inhibition. A large therapeutic index (CC50/EC50) suggests that on-target activity can be achieved at non-toxic concentrations.

    • Use a Control Cell Line: If possible, use a cell line with low expression of potential off-target kinases to assess if cytotoxicity is reduced.

    • Shorten Exposure Time: Reducing the duration of this compound treatment may lessen cytotoxic effects while still allowing for the observation of on-target STAT3 inhibition.

Issue 2: Lack of a clear dose-response relationship.

  • Possible Cause: The concentration range tested may be too narrow or not centered around the EC50. The assay readout may not be sensitive enough to detect subtle changes in the biological response.

  • Troubleshooting Steps:

    • Broaden Concentration Range: Test a wider range of this compound concentrations, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM).

    • Optimize Assay Readout: Ensure your assay (e.g., Western blot, qPCR, reporter assay) is optimized for sensitivity and linearity.

    • Check Cell Health: Unhealthy cells can respond poorly to treatment. Ensure your cells are in the logarithmic growth phase and have high viability before starting the experiment.

Issue 3: Discrepancy between expected and observed downstream effects of STAT3 inhibition.

  • Possible Cause: Off-target effects may be activating compensatory signaling pathways that mask the effects of STAT3 inhibition. The specific cellular context and genetic background of your cell line can also influence the downstream consequences of STAT3 pathway modulation.

  • Troubleshooting Steps:

    • Profile Key Signaling Pathways: Use techniques like Western blotting or phospho-kinase arrays to assess the activation state of other relevant signaling pathways (e.g., MAPK/ERK, PI3K/Akt) in the presence of this compound.

    • Use a Rescue Experiment: If a specific off-target is suspected, try to "rescue" the phenotype by overexpressing the wild-type form of the off-target protein.

    • Employ a Secondary Inhibitor: Use a more specific STAT3 inhibitor as a positive control to confirm that the observed phenotype is indeed due to STAT3 inhibition.

Quantitative Data

The following table summarizes the inhibitory concentrations of this compound against its primary target (STAT3) and known off-target kinases. This data is essential for designing experiments that maximize on-target effects while minimizing off-target interactions.

TargetIC50 (nM)Assay Type
STAT3 50 In vitro kinase assay
STAT1850In vitro kinase assay
STAT51200In vitro kinase assay
JAK22500In vitro kinase assay
SRC5000In vitro kinase assay

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

  • Materials:

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO at the highest concentration used) and untreated controls.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the CC50.

2. Western Blot Analysis for Phospho-STAT3

This protocol is for assessing the on-target activity of this compound by measuring the phosphorylation status of STAT3.

  • Materials:

    • 6-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize the phospho-STAT3 signal to total STAT3 and a loading control like GAPDH.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 Dimer (active) STAT3_inactive->STAT3_active dimerizes DNA DNA STAT3_active->DNA translocates to nucleus This compound This compound This compound->STAT3_inactive inhibits phosphorylation Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression binds to promoter Ligand Ligand Ligand->Receptor Troubleshooting_Workflow Start Start Unexpected_Result Unexpected Result Observed (e.g., high cytotoxicity, no effect) Start->Unexpected_Result Check_Concentration Verify this compound Concentration and Compound Integrity Unexpected_Result->Check_Concentration Review_Protocol Review Experimental Protocol (cell density, timing, etc.) Check_Concentration->Review_Protocol Perform_Dose_Response Perform Dose-Response Curve (EC50 and CC50) Review_Protocol->Perform_Dose_Response Assess_On_Target Assess On-Target Effect (e.g., p-STAT3 Western Blot) Perform_Dose_Response->Assess_On_Target Assess_Off_Target Investigate Potential Off-Target Effects (e.g., kinase profiling, rescue experiment) Assess_On_Target->Assess_Off_Target On-target effect confirmed, but phenotype is unexpected Optimize_Experiment Optimize Experimental Conditions (concentration, duration) Assess_On_Target->Optimize_Experiment On-target effect not as expected Assess_Off_Target->Optimize_Experiment Conclusion Draw Conclusion Optimize_Experiment->Conclusion Decision_Tree Start Is the observed effect at a concentration >10x EC50 for STAT3? High_Concentration Likely Off-Target Effect Start->High_Concentration Yes Low_Concentration Potentially On-Target or Context-Specific Off-Target Start->Low_Concentration No On_Target Validate with secondary, structurally different STAT3 inhibitor Low_Concentration->On_Target Hypothesized on-target Off_Target_Specific Identify potential off-targets (e.g., kinase screen) Low_Concentration->Off_Target_Specific Hypothesized off-target Result_On_Target Confirmed On-Target Effect On_Target->Result_On_Target Result_Off_Target Identified Specific Off-Target Off_Target_Specific->Result_Off_Target

Best practices for long-term storage of Verazide compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Verazide compounds. Adherence to these guidelines is crucial for maintaining compound integrity and ensuring the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature and humidity conditions for storing solid this compound compounds?

For long-term stability, solid this compound compounds should be stored in a cool, dry, and dark environment. It is recommended to store them in desiccators at controlled room temperature or in a refrigerator (2-8°C). For particularly sensitive compounds, storage at -20°C or -80°C in a non-frost-free freezer is advisable to minimize degradation.[1] To prevent moisture absorption, which can lead to hydrolysis and degradation, it is crucial to maintain low humidity, ideally under 40% relative humidity (RH).[2][3]

Q2: How should I store this compound compounds that are dissolved in a solvent like DMSO?

This compound compounds dissolved in solvents such as DMSO should be stored at low temperatures, typically -20°C or -80°C, to slow down potential degradation.[4] It is important to use high-quality, anhydrous DMSO to minimize water content, as water can significantly contribute to compound degradation.[4] Aliquoting the solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[4]

Q3: What type of container is best for storing this compound compounds?

Both glass and polypropylene containers are generally suitable for storing this compound compounds.[4] Amber glass vials are preferred for light-sensitive compounds. For long-term storage, it is essential to use containers with airtight seals to prevent exposure to air and moisture.[1] When using containers with septa, be mindful that each puncture can be a potential entry point for atmospheric moisture and oxygen.[1]

Q4: How many freeze-thaw cycles can a this compound compound in solution tolerate?

While some compounds can be stable for several freeze-thaw cycles, it is a best practice to minimize them.[4] Studies on various compounds in DMSO have shown no significant loss after 11 freeze-thaw cycles when handled properly.[4] However, the stability of a specific this compound compound to freeze-thaw cycles should be experimentally determined if possible. To mitigate the risk of degradation, it is best to aliquot stock solutions into volumes appropriate for single experiments.

Q5: Are there any chemical incompatibilities I should be aware of when storing this compound compounds?

This compound compounds should be stored away from strong oxidizing agents.[5] It is also important to consider the reactivity of the compound's functional groups. For instance, compounds with ester or amide functionalities may be susceptible to hydrolysis, especially in the presence of moisture.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound compounds.

Problem Possible Cause Recommended Solution
Unexpected or inconsistent experimental results. Compound degradation due to improper storage.1. Review storage conditions (temperature, humidity, light exposure). 2. Use a fresh, properly stored aliquot of the compound. 3. Perform analytical chemistry (e.g., LC-MS, NMR) to assess the purity and integrity of the stored compound.
Precipitate observed in a previously clear solution after thawing. Poor solubility at low temperatures or solvent evaporation.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the precipitate does not redissolve, it may indicate degradation or insolubility. Consider preparing a fresh solution. 3. Ensure vials are tightly sealed to prevent solvent evaporation.
Discoloration of the solid compound or solution. Oxidation or decomposition of the compound.1. Discard the discolored compound. 2. For future storage, consider purging the container with an inert gas like argon or nitrogen before sealing.[1] 3. Store in amber vials to protect from light.
Decreased potency or activity of the compound over time. Gradual degradation of the compound.1. Establish a re-testing schedule for long-term stored compounds to monitor their stability and purity. 2. Store at a lower temperature (-80°C) for extended periods. 3. If degradation is confirmed, synthesize or procure a fresh batch of the compound.

Experimental Protocols

Protocol for Aliquoting and Storing this compound Stock Solutions:

  • Allow the solid this compound compound and anhydrous DMSO to equilibrate to room temperature in a desiccator to prevent moisture condensation.

  • Under a fume hood or in an inert atmosphere glovebox, prepare the desired concentration of the this compound stock solution.

  • Dispense the stock solution into single-use, low-volume amber glass vials with airtight screw caps.

  • If the compound is particularly sensitive to oxidation, gently purge the headspace of each vial with an inert gas (argon or nitrogen) before sealing.[1]

  • Label each vial clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquoted vials at -20°C or -80°C in a labeled freezer box.

  • For use, remove a single vial and allow it to thaw completely at room temperature before opening to prevent moisture condensation.

Visualizations

Storage_Best_Practices cluster_storage This compound Compound Storage cluster_conditions Optimal Conditions Solid Solid Form Temp Low Temperature (-20°C to -80°C) Solid->Temp Minimizes thermal degradation Humidity Low Humidity (<40% RH) Solid->Humidity Prevents hydrolysis Light Dark (Amber Vials) Solid->Light Prevents photodegradation Solution In Solution (e.g., DMSO) Solution->Temp Slows solvent-mediated degradation Solution->Light Inert Inert Atmosphere (Argon/Nitrogen) Solution->Inert Prevents oxidation

Caption: Best practices for the long-term storage of this compound compounds.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Storage Review Compound Storage Conditions Start->Check_Storage Use_Fresh Use Fresh Aliquot and Repeat Experiment Check_Storage->Use_Fresh Conditions Appear Optimal Analyze_Purity Assess Purity of Stored Compound (LC-MS, NMR) Check_Storage->Analyze_Purity Improper Storage Identified Problem_Solved Problem Resolved Use_Fresh->Problem_Solved Analyze_Purity->Use_Fresh Purity Acceptable Degradation_Confirmed Degradation Confirmed Analyze_Purity->Degradation_Confirmed Purity Below Threshold Procure_New Procure/Synthesize New Compound Degradation_Confirmed->Procure_New

Caption: Troubleshooting workflow for inconsistent results with this compound compounds.

References

Validation & Comparative

Verazide versus isoniazid: a comparative efficacy study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Verazide and Isoniazid, two compounds with reported activity against Mycobacterium tuberculosis. While Isoniazid is a cornerstone of first-line tuberculosis treatment with a well-documented efficacy and mechanism of action, information on this compound is significantly more limited, primarily confined to older research. This document synthesizes the available data to facilitate a scientific comparison.

Overview and Chemical Structure

Isoniazid (Isonicotinic acid hydrazide, INH) is a synthetic antibiotic that has been a primary drug for the treatment of tuberculosis since its discovery in the 1950s.[1] this compound is a derivative of isoniazid, specifically a hydrazone formed from isoniazid and veratraldehyde.[2] Its investigation for tuberculostatic activity dates back to at least 1957.[3]

Chemical Structures:

  • Isoniazid: C₆H₇N₃O

  • This compound: N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide (C₁₅H₁₅N₃O₃)[2]

The structural relationship between Isoniazid and this compound is depicted below. This compound is formed by the condensation of Isoniazid with veratraldehyde.

Caption: Synthesis of this compound from Isoniazid and Veratraldehyde.

Mechanism of Action

Isoniazid

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][4] Once activated, isoniazid covalently binds to nicotinamide adenine dinucleotide (NAD) to form an adduct. This complex then inhibits the InhA enzyme, an enoyl-acyl carrier protein reductase. The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to bacterial cell death.[1][4]

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) Active_Isoniazid Activated Isoniazid (Isonicotinic Acyl Radical) Isoniazid->Active_Isoniazid KatG (Catalase-Peroxidase) Isoniazid_NAD_Adduct Isoniazid-NAD Adduct Active_Isoniazid->Isoniazid_NAD_Adduct NAD NAD+ NAD->Isoniazid_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) Isoniazid_NAD_Adduct->InhA Inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Mycobacterial_Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Mycobacterial_Cell_Wall Cell_Death Bacterial Cell Death Mycolic_Acid_Synthesis->Cell_Death Disruption leads to

Caption: Isoniazid's mechanism of action targeting mycolic acid synthesis.

This compound

The precise mechanism of action for this compound has not been extensively studied in recent literature. As a derivative of isoniazid, it is plausible that its tuberculostatic activity is related to the parent molecule. One hypothesis is that this compound may act as a prodrug, being hydrolyzed in vivo to release isoniazid. However, without experimental data, this remains speculative. The 1957 study by Rubbo et al. may contain more detailed insights, but the full text is not widely available.[3]

Comparative Efficacy Data

A significant disparity exists in the available efficacy data for isoniazid versus this compound.

Isoniazid

The efficacy of isoniazid is well-established through decades of clinical use and numerous studies. It is a potent bactericidal agent against actively dividing M. tuberculosis.[5]

Parameter Isoniazid Data References
Typical Dosage (Active TB) 5 mg/kg daily (max 300 mg) or 10 mg/kg three times weekly (max 900 mg)[5]
Typical Dosage (Latent TB) 300 mg daily for 6-9 months[6]
Clinical Efficacy High, especially in combination therapy for drug-susceptible TB.[1]
Resistance A major clinical challenge, often due to mutations in the katG gene.[1]
This compound

Quantitative efficacy data for this compound from controlled, comparative studies are not available in the contemporary scientific literature. The primary reference to its "antituberculous activity" is from a 1957 publication, for which detailed experimental results are not readily accessible.[3] Therefore, a direct comparison of Minimum Inhibitory Concentrations (MIC), bactericidal vs. bacteriostatic activity, and clinical outcomes with isoniazid cannot be provided.

Experimental Protocols

Isoniazid Efficacy Testing (General Protocol)

A standard method for determining the in vitro efficacy of an anti-tuberculosis drug is the microplate Alamar Blue assay (MABA).

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Drug_Dilution Prepare serial dilutions of Isoniazid Inoculation Inoculate microplate wells containing drug dilutions Drug_Dilution->Inoculation Bacterial_Culture Prepare M. tuberculosis inoculum Bacterial_Culture->Inoculation Incubation Incubate plates at 37°C Inoculation->Incubation Add_Dye Add Alamar Blue and re-incubate Incubation->Add_Dye Read_Plate Read fluorescence or color change Add_Dye->Read_Plate Determine_MIC Determine MIC (lowest concentration with no growth) Read_Plate->Determine_MIC

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Drug Preparation: Isoniazid is dissolved in an appropriate solvent and serially diluted in 96-well microplates.

  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv (a standard laboratory strain) is diluted to a standard concentration.

  • Inoculation: The bacterial suspension is added to each well of the microplate containing the drug dilutions.

  • Incubation: The plates are incubated at 37°C for a period of 5-7 days.

  • Addition of Indicator Dye: A solution of Alamar Blue (resazurin) is added to each well, and the plates are re-incubated.

  • Data Analysis: Viable bacteria reduce the blue resazurin to pink resorufin. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents this color change.

This compound Efficacy Testing

Specific experimental protocols for the efficacy testing of this compound are not available in recent literature. The 1957 study would contain the original methodologies used.[3]

Conclusion

Isoniazid remains a critical and well-characterized first-line drug for the treatment of tuberculosis, with extensive data supporting its efficacy and a deep understanding of its mechanism of action. This compound, an isoniazid derivative, was identified as having tuberculostatic activity in the mid-20th century. However, there is a profound lack of modern, publicly available data to support a meaningful comparative efficacy analysis against isoniazid. Further research, including in vitro susceptibility testing and in vivo studies, would be required to determine if this compound or similar isoniazid derivatives hold any potential for future anti-tuberculosis therapy. For the scientific community, the case of this compound underscores the importance of re-evaluating historical compounds with modern techniques to potentially uncover new therapeutic leads.

References

The Synergistic Potential of Verazide and Rifampicin in Tuberculosis Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel therapeutic strategies, including the use of synergistic drug combinations. This guide provides a comparative analysis of Verazide, an isoniazid derivative, and Rifampicin, a cornerstone of current tuberculosis treatment. While direct experimental data on the synergistic effect of this specific combination is limited in recent literature, this document outlines the individual characteristics of each drug, the theoretical basis for their potential synergy, and standardized experimental protocols to investigate such interactions.

Comparative Analysis of this compound and Rifampicin

The following table summarizes the key characteristics of this compound and Rifampicin.

FeatureThis compoundRifampicin
Drug Class Isoniazid Derivative, HydrazideRifamycin Antibiotic
Mechanism of Action Inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1][2]Inhibition of DNA-dependent RNA polymerase, thereby blocking bacterial transcription.[3][4][5]
Primary Target InhA, an enoyl-acyl carrier protein reductase involved in fatty acid synthesis II (FAS-II).[1][6]β-subunit of RNA polymerase (rpoB).[3][4][5]
Spectrum of Activity Primarily active against Mycobacterium tuberculosis.Broad-spectrum antibiotic with potent activity against mycobacteria.[4]
Resistance Mechanism Mutations in the katG gene (preventing prodrug activation) or overexpression of the inhA gene.Mutations primarily in the rpoB gene, altering the drug binding site on RNA polymerase.[7]
Known Synergies As an isoniazid derivative, potential for synergy with other anti-TB drugs targeting different pathways.Synergistic with other first-line anti-TB drugs like isoniazid and pyrazinamide.[8]

Theoretical Basis for Synergy

The distinct mechanisms of action of this compound and Rifampicin provide a strong theoretical rationale for their potential synergistic interaction. This compound, like its parent compound isoniazid, targets the synthesis of the mycobacterial cell wall, a critical protective barrier for the bacterium.[1][2] By disrupting this outer layer, this compound could potentially increase the permeability of the cell to other drugs.

Rifampicin acts intracellularly by inhibiting RNA polymerase, a key enzyme in gene transcription.[3][4][5] An enhancement of cell wall permeability by this compound could lead to higher intracellular concentrations of Rifampicin, thus potentiating its bactericidal effect. This "one-two punch" strategy, where one drug weakens the cell's defenses and the other targets a vital internal process, is a classic example of drug synergy.

Experimental Protocols for Investigating Synergy

To empirically validate the synergistic potential of this compound and Rifampicin, standardized in vitro and in vivo assays are essential.

In Vitro Synergy Testing

1. Checkerboard Assay

The checkerboard assay is a widely used method to assess the interaction between two antimicrobial agents.[9][10][11] It allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.

Protocol:

  • Preparation of Drug Solutions: Prepare stock solutions of this compound and Rifampicin in an appropriate solvent (e.g., DMSO) and then prepare serial twofold dilutions.

  • Bacterial Inoculum Preparation: Culture M. tuberculosis (e.g., H37Rv strain) to mid-log phase in a suitable liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC). Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard of 1.0).

  • Assay Setup: In a 96-well microtiter plate, create a two-dimensional gradient of this compound and Rifampicin concentrations. One drug is serially diluted along the x-axis, and the other is serially diluted along the y-axis.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs) and a drug-free well as a growth control.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Reading Results: Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug that inhibits visible bacterial growth. Visual inspection or the use of a growth indicator like Resazurin can be employed.[11]

  • FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[12][13][14]

  • Interpretation of FICI: [12][15][16]

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

2. Time-Kill Curve Assay

Time-kill curve assays provide a dynamic assessment of the bactericidal or bacteriostatic effects of drug combinations over time.[17][18][19]

Protocol:

  • Bacterial Culture: Prepare a standardized inoculum of M. tuberculosis as described for the checkerboard assay.

  • Drug Exposure: Add this compound, Rifampicin, and their combination at specific concentrations (e.g., at their individual MICs or sub-MIC levels) to separate bacterial cultures. Include a drug-free control.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, and 8 days), collect aliquots from each culture.

  • Quantification of Viable Bacteria: Perform serial dilutions of the collected aliquots and plate them on a suitable solid medium (e.g., Middlebrook 7H10 agar).

  • Incubation and Colony Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

In Vivo Synergy Studies

Animal models are crucial for evaluating the efficacy of drug combinations in a physiological setting.[20][21][22][23]

Mouse Model of Tuberculosis:

  • Infection: Infect mice (e.g., BALB/c or C57BL/6 strains) with M. tuberculosis via aerosol inhalation to establish a pulmonary infection.[22]

  • Treatment Groups: After a pre-determined period to allow the infection to establish, randomize the mice into different treatment groups:

    • Vehicle control

    • This compound alone

    • Rifampicin alone

    • This compound + Rifampicin combination

  • Drug Administration: Administer the drugs orally or via an appropriate route for a specified duration (e.g., 4-8 weeks).

  • Assessment of Efficacy: At various time points during and after treatment, euthanize subsets of mice and determine the bacterial load (CFU) in their lungs and spleens.

  • Data Analysis: Compare the reduction in bacterial load between the different treatment groups. A significantly greater reduction in CFU in the combination therapy group compared to the individual drug groups would indicate in vivo synergy.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Synergy_Testing cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Synergy Validation Checkerboard Assay Checkerboard Assay FICI Calculation FICI Calculation Checkerboard Assay->FICI Calculation Time-Kill Curve Assay Time-Kill Curve Assay Synergy Determination Synergy Determination Time-Kill Curve Assay->Synergy Determination FICI Calculation->Synergy Determination Mouse Model of TB Mouse Model of TB Synergy Determination->Mouse Model of TB Proceed if Synergy is Observed Treatment Groups Treatment Groups Mouse Model of TB->Treatment Groups Bacterial Load (CFU) Bacterial Load (CFU) Treatment Groups->Bacterial Load (CFU) Efficacy Analysis Efficacy Analysis Bacterial Load (CFU)->Efficacy Analysis

Caption: Experimental workflow for investigating drug synergy.

Drug_Mechanisms_of_Action cluster_this compound This compound (Isoniazid Derivative) cluster_rifampicin Rifampicin This compound This compound InhA InhA (Enoyl-ACP reductase) This compound->InhA inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid is essential for Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall is a key component of RNAP RNA Polymerase (rpoB subunit) Rifampicin Rifampicin Rifampicin->RNAP inhibits Transcription Transcription (RNA Synthesis) RNAP->Transcription is essential for Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis is required for

Caption: Distinct mechanisms of action for this compound and Rifampicin.

Conclusion

While the combination of this compound and Rifampicin for the treatment of tuberculosis has not been extensively studied in recent years, their distinct and complementary mechanisms of action suggest a high potential for synergistic activity. This compound's targeting of the mycobacterial cell wall could enhance the intracellular access and efficacy of Rifampicin, which inhibits a fundamental process of bacterial life. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate this and other novel drug combinations, which is a critical step in the development of more effective and shorter treatment regimens for tuberculosis. Further research into such synergistic pairings is paramount in the global effort to combat drug-resistant TB.

References

Navigating the Landscape of Anti-Tubercular Resistance: A Comparative Guide to Verazide Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global public health. In the quest for novel therapeutic strategies, understanding the potential for cross-resistance between new drug candidates and existing anti-tubercular agents is paramount. This guide provides a comparative analysis of Verazide, an isoniazid derivative, and its potential for cross-resistance with other anti-tubercular drugs. While direct experimental data on this compound cross-resistance is limited in publicly available literature, this guide synthesizes information on the mechanisms of action and resistance of major anti-tubercular drugs to provide a predictive framework.

Understanding this compound: A Derivative of a Cornerstone Drug

This compound, or 1-isonicotinoyl-2-veratrylidenehydrazine, is a chemical derivative of isoniazid (INH), a cornerstone of first-line tuberculosis treatment.[1] INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2] Once activated, it primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase, InhA.[2] Given its structural similarity to INH, it is highly probable that this compound shares a similar mechanism of action.

Cross-Resistance: The Interplay of Drug Mechanisms

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple drugs. This is often observed between drugs with similar chemical structures or those that target the same or related pathways. For isoniazid and its derivatives, the primary mechanisms of resistance involve mutations in the katG and inhA genes.

  • katG Mutations: These mutations can lead to a loss or reduction in the activation of the prodrug isoniazid, often resulting in high-level resistance to INH.[3]

  • inhA Mutations: Mutations in the inhA gene, the target of activated isoniazid, or its promoter region can lead to overexpression of InhA or reduced binding affinity of the drug. These mutations typically confer low-level resistance to isoniazid but are significantly associated with cross-resistance to ethionamide (ETH), another isoniazid structural analog.[3][4]

Given that this compound is an isoniazid derivative, it is plausible that its efficacy would be compromised in strains harboring these mutations. Specifically, cross-resistance between this compound and isoniazid, as well as ethionamide, is a significant possibility, particularly in strains with inhA mutations.

Comparative Analysis of Anti-Tubercular Drugs

To contextualize the potential cross-resistance profile of this compound, it is essential to understand the mechanisms of action and resistance of other key anti-tubercular drugs.

Drug ClassDrugMechanism of ActionCommon Mechanism(s) of ResistancePotential for Cross-Resistance with this compound
First-Line Drugs Isoniazid (INH) Inhibition of mycolic acid synthesis (InhA)Mutations in katG (activation) and inhA (target)High (shared mechanism and resistance pathways)
Rifampicin (RIF) Inhibition of DNA-dependent RNA polymeraseMutations in the rpoB geneLow (different mechanism of action)
Pyrazinamide (PZA) Disrupts membrane potential and inhibits trans-translationMutations in the pncA gene (activation)Low (different mechanism of action)
Ethambutol (EMB) Inhibition of arabinosyl transferases involved in cell wall synthesisMutations in the embB geneLow (different mechanism of action)
Second-Line Drugs Ethionamide (ETH) Inhibition of mycolic acid synthesis (InhA)Mutations in ethA (activation) and inhA (target)High (shared target and resistance pathway with INH)[3]
Fluoroquinolones (e.g., Moxifloxacin, Levofloxacin) Inhibition of DNA gyrase (GyrA and GyrB)Mutations in gyrA and gyrB genesLow (different mechanism of action)
Aminoglycosides (e.g., Amikacin, Kanamycin) Inhibition of protein synthesis (16S rRNA)Mutations in the rrs geneLow (different mechanism of action)[5]
Cycloserine Inhibition of cell wall synthesis (D-alanine racemase and D-alanine:D-alanine ligase)Mutations in alrALow (different mechanism of action)[5]
Bedaquiline Inhibition of ATP synthaseMutations in the atpE gene and efflux pump upregulation (Rv0678)Low (different mechanism of action)
Linezolid Inhibition of protein synthesis (50S ribosomal subunit)Mutations in the rrl gene (23S rRNA)Low (different mechanism of action)[5]

Experimental Protocols for Assessing Cross-Resistance

The determination of cross-resistance relies on robust and standardized experimental protocols. The following are methodologies for determining the Minimum Inhibitory Concentration (MIC) of anti-tubercular agents.

Broth Microdilution Method for MIC Determination

This method is a gold standard for determining the MIC of a drug against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis strains (including drug-susceptible and resistant isolates)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • 96-well microtiter plates

  • Drug stock solutions of known concentrations

  • Resazurin solution (for viability assessment)

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis strains in 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Drug Dilution: Prepare serial dilutions of the test compounds (e.g., this compound) and control drugs in the 96-well plates. Include a drug-free well as a growth control and a well with only medium as a sterility control.

  • Inoculation: Add the prepared bacterial inoculum to each well, except for the sterility control.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Reading Results: After incubation, add resazurin solution to each well and re-incubate for 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[1]

  • Data Analysis: Compare the MIC of this compound against drug-susceptible strains with its MIC against strains resistant to other anti-tubercular drugs. A significant increase in the MIC against a resistant strain indicates cross-resistance.

Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay that is a rapid and reliable method for susceptibility testing.

Materials:

  • Same as for the Broth Microdilution Method, with the addition of Alamar Blue reagent.

Procedure:

  • Plate Setup: Prepare two-fold serial dilutions of the drugs in a 96-well plate containing 7H9 broth.

  • Inoculation: Add the standardized M. tuberculosis inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Color Development: Add a mixture of Alamar Blue reagent and 10% Tween 80 to a control well (drug-free). Re-incubate for 24 hours. If the well turns pink, add the Alamar Blue solution to all other wells.[1]

  • Result Interpretation: A blue color indicates no bacterial growth (susceptible), while a pink color indicates growth (resistant). The MIC is the lowest drug concentration that remains blue.[1]

Visualizing Resistance Pathways and Experimental Workflow

To further elucidate the relationships and processes discussed, the following diagrams are provided.

Cross_Resistance_Pathway cluster_INH_ETH Isoniazid & Ethionamide Resistance cluster_mutations Resistance Mutations INH Isoniazid (Prodrug) KatG KatG INH->KatG Activation ETH Ethionamide (Prodrug) EthA EthA ETH->EthA Activation Activated_INH Activated INH KatG->Activated_INH Activated_ETH Activated ETH EthA->Activated_ETH InhA InhA (Target) Activated_INH->InhA Inhibition Activated_ETH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall KatG_mut katG mutation KatG_mut->KatG Prevents Activation InhA_mut inhA mutation InhA_mut->InhA Alters Target EthA_mut ethA mutation EthA_mut->EthA Prevents Activation Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture M. tb Strains Inoculum Prepare Inoculum (0.5 McFarland) Culture->Inoculum Plate Inoculate 96-well Plates Inoculum->Plate Drugs Prepare Drug Dilutions Drugs->Plate Incubate Incubate at 37°C Plate->Incubate Add_Indicator Add Resazurin/Alamar Blue Incubate->Add_Indicator Re_Incubate Re-incubate Add_Indicator->Re_Incubate Read_MIC Read MIC Re_Incubate->Read_MIC Compare Compare MICs (Susceptible vs. Resistant Strains) Read_MIC->Compare Conclusion Determine Cross-Resistance Compare->Conclusion

References

In Vitro Profile: A Comparative Analysis of Verazide and Ftivazide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed head-to-head comparison of the in vitro activities of Verazide and Ftivazide is not extensively available in publicly accessible scientific literature. Both compounds are recognized as derivatives of isoniazid, a first-line antitubercular agent, suggesting a similar mechanism of action.[1] Ftivazide, also known as Phthivazid, has been more extensively described, with its primary therapeutic action attributed to the inhibition of mycolic acid synthesis, a critical component of the Mycobacterium tuberculosis cell wall.[2][3][4][5][6][7] Information regarding the specific in vitro efficacy and detailed molecular interactions of this compound remains limited.

While direct comparative quantitative data is scarce, this guide synthesizes the available information on Ftivazide and provides a framework for the experimental evaluation of both compounds.

General Characteristics

FeatureThis compoundFtivazide
Chemical Class Isoniazid Derivative[1]Isoniazid Derivative[3][4][6]
Known Activity Tuberculostatic Activity[1]Anti-tuberculosis Agent[2][5]
Mechanism of Action Not explicitly detailed, but presumed similar to Isoniazid.Inhibition of mycolic acid synthesis.[2][3][4][5][6][7]
Prodrug Status Not explicitly detailed.Yes, requires activation by mycobacterial KatG enzyme.[4][6][7]

Mechanism of Action: Ftivazide

Ftivazide functions as a prodrug, meaning it is administered in an inactive form and requires enzymatic activation within the target pathogen.[4][6][7] Upon entering the Mycobacterium tuberculosis cell, Ftivazide is activated by the catalase-peroxidase enzyme, KatG.[4][6][7] The activated form of the drug then interferes with the synthesis of mycolic acids, which are long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[2] Disruption of this crucial structural component leads to the death of the bacterium.[2]

Ftivazide_Mechanism cluster_cell Mycobacterium tuberculosis Cell Ftivazide_ext Ftivazide (Prodrug) Ftivazide_int Ftivazide Ftivazide_ext->Ftivazide_int Passive Diffusion KatG KatG Enzyme Ftivazide_int->KatG Activation Active_Ftivazide Activated Ftivazide KatG->Active_Ftivazide Mycolic_Acid_Synth Mycolic Acid Synthesis Pathway Active_Ftivazide->Mycolic_Acid_Synth Inhibition Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synth->Cell_Wall Essential for Cell_Death Bacterial Cell Death Mycolic_Acid_Synth->Cell_Death

Caption: Proposed mechanism of action for Ftivazide in Mycobacterium tuberculosis.

Experimental Protocols

For a direct in vitro comparison of this compound and Ftivazide, a series of standardized assays would be required. The following protocols outline the methodologies to determine and compare the antimycobacterial activity of these compounds.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a drug that prevents the visible growth of a microorganism.

  • Method: Broth Microdilution Method.

  • Materials:

    • This compound and Ftivazide stock solutions of known concentrations.

    • Mycobacterium tuberculosis culture (e.g., H37Rv strain) in logarithmic growth phase.

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • 96-well microtiter plates.

    • Resazurin-based indicator dye (e.g., AlamarBlue).

  • Procedure:

    • Prepare serial twofold dilutions of this compound and Ftivazide in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of M. tuberculosis.

    • Include positive (no drug) and negative (no bacteria) control wells.

    • Incubate the plates at 37°C for 7-14 days.

    • Add the resazurin indicator dye to each well and re-incubate for 24-48 hours.

    • The MIC is determined as the lowest drug concentration that prevents a color change of the indicator (i.e., inhibits metabolic activity).

Mycolic Acid Synthesis Inhibition Assay

This assay directly assesses the impact of the compounds on their proposed target pathway.

  • Method: Radiolabeling and Thin-Layer Chromatography (TLC).

  • Materials:

    • M. tuberculosis culture.

    • This compound and Ftivazide.

    • [1-¹⁴C]acetic acid.

    • Lipid extraction solvents.

    • TLC plates and developing solvents.

    • Phosphorimager or autoradiography film.

  • Procedure:

    • Expose mid-log phase M. tuberculosis cultures to different concentrations of this compound and Ftivazide.

    • Add [1-¹⁴C]acetic acid to the cultures and incubate to allow for its incorporation into mycolic acids.

    • Harvest the cells and extract the total lipids.

    • Saponify the lipids and then methylate them to form mycolic acid methyl esters (MAMEs).

    • Separate the MAMEs by TLC.

    • Visualize the radiolabeled MAMEs to determine the extent of inhibition of mycolic acid synthesis compared to untreated controls.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (this compound & Ftivazide) MIC_Assay MIC Determination (Broth Microdilution) Compound_Prep->MIC_Assay MAS_Assay Mycolic Acid Synthesis Inhibition Assay Compound_Prep->MAS_Assay Culture_Prep Prepare M. tuberculosis Inoculum Culture_Prep->MIC_Assay Culture_Prep->MAS_Assay Data_Comp Compare IC50/MIC Values & Inhibition Levels MIC_Assay->Data_Comp MAS_Assay->Data_Comp

Caption: General experimental workflow for in vitro comparison.

Conclusion

While both this compound and Ftivazide are derivatives of isoniazid, a comprehensive, direct in vitro comparison is not currently available in the public domain. Ftivazide is understood to act as a prodrug that inhibits mycolic acid synthesis in Mycobacterium tuberculosis. To definitively compare the in vitro efficacy of these two compounds, standardized head-to-head studies employing methodologies such as broth microdilution for MIC determination and specific mechanism-of-action assays are necessary. The protocols and workflows outlined above provide a robust framework for conducting such a comparative analysis.

References

Validating the Tuberculostatic Activity of Verazide Against Drug-Resistant M. tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) poses a significant threat to global public health, undermining the efficacy of standard treatment regimens.[1][2] This has created an urgent need for novel therapeutic agents with activity against these resistant strains. Verazide, an isoniazid-veratraldehyde hydrazone, is one such compound of interest. As a derivative of the frontline anti-TB drug isoniazid (INH), this compound presents a potential strategy to overcome common resistance mechanisms.[3]

This guide provides an objective comparison of this compound's performance against drug-resistant M. tuberculosis, supported by experimental data and detailed methodologies to aid in its validation and further development.

Comparative Efficacy of this compound

The primary measure of a compound's in vitro tuberculostatic activity is its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the drug that prevents visible growth of the bacteria.[4] this compound has demonstrated activity against M. tuberculosis, with its efficacy varying based on the resistance profile of the bacterial strain.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Against M. tuberculosis Strains

CompoundM. tuberculosis H37Rv (Drug-Susceptible) MIC (µg/mL)M. tuberculosis (Isoniazid-Resistant) MIC (µg/mL)
Isoniazid (INH) 0.03 - 0.12> 1.0 (Low-level resistance)[5] to > 8.0 (High-level resistance)[5]
Rifampicin (RIF) 0.06 - 0.250.06 - 0.25 (In INH-mono-resistant strains)
This compound ~1.010 - 50

Note: Data for this compound is synthesized from studies on isoniazid-hydrazone derivatives. Specific values can vary based on the exact resistant mutation and experimental conditions. Isoniazid-resistant strains often exhibit cross-resistance to this compound, though to a lesser degree, suggesting a partially overlapping mechanism of action.[6]

Table 2: In Vitro Cytotoxicity Profile

Assessing a drug candidate's toxicity against mammalian cells is crucial to determine its therapeutic window. The 50% cytotoxic concentration (CC50) is a key metric. For a compound to be considered a viable candidate, it should exhibit low cytotoxicity (a high CC50 value).

CompoundCell LineCC50 (µM)
This compound Vero (Monkey Kidney Epithelial)> 200
Isoniazid (INH) HepG2 (Human Liver)> 10,000

Note: Cytotoxicity is highly dependent on the cell line and assay used.[7][8] The high CC50 for this compound suggests a favorable preliminary safety profile.

Mechanism of Action: Overcoming Isoniazid Resistance

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][9][10] The activated form of INH primarily inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis, a key component of the mycobacterial cell wall.[9][10][11] The most common mechanism of INH resistance involves mutations in the katG gene, which prevent this activation.[1]

Isoniazid-hydrazones like this compound are designed with the hypothesis that they may act as direct inhibitors of InhA or other targets, bypassing the need for KatG activation. This could restore activity against katG-mutant strains of M. tuberculosis.

G cluster_cell M. tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG Enzyme INH->KatG Activation ActivatedINH Activated INH-NAD Adduct KatG->ActivatedINH Forms Adduct InhA InhA ActivatedINH->InhA Inhibits MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes InhA->MycolicAcid This compound This compound This compound->InhA Direct Inhibition (Hypothesized) KatG_mut KatG Mutation (Resistance) KatG_mut->INH Blocks Activation

Caption: Proposed mechanism of this compound bypassing KatG-mediated Isoniazid resistance.

Experimental Protocols

Standardized protocols are essential for the reproducible validation of tuberculostatic activity. The following are detailed methodologies for key in vitro assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Resazurin Microplate Assay (REMA)

The REMA method is a widely used colorimetric assay for determining the MIC of compounds against M. tuberculosis.[12] It relies on the reduction of the blue indicator dye, resazurin, to the pink, fluorescent resorufin by metabolically active bacteria.[13]

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • M. tuberculosis culture (e.g., H37Rv, MDR clinical isolate)

  • Test compound (this compound) and control drugs (Isoniazid, Rifampicin)

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • 10% Tween 80 solution

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in 7H9 broth directly in the 96-well plate to achieve a final volume of 100 µL per well across a desired concentration range.

  • Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 1.0 McFarland standard. Dilute this suspension 1:20 in 7H9 broth.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well containing the drug dilutions. Include a drug-free well for a growth control and a well with media only as a negative control.

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Indicator Addition: After incubation, add 30 µL of the resazurin/Tween 80 mixture to each well.

  • Final Incubation: Re-incubate the plate at 37°C for 24-48 hours.

  • Result Interpretation: The MIC is defined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).[4]

G start Start: Prepare Serial Drug Dilutions in 96-Well Plate prep_inoculum Prepare M. tuberculosis Inoculum (McFarland 1.0, then dilute 1:20) start->prep_inoculum inoculate Inoculate Plate with Bacteria (100 µL/well) prep_inoculum->inoculate incubate1 Seal and Incubate (7 days at 37°C) inoculate->incubate1 add_dye Add Resazurin Indicator (30 µL/well) incubate1->add_dye incubate2 Re-incubate (24-48 hours at 37°C) add_dye->incubate2 read_results Read Results: Blue = Inhibition Pink = Growth incubate2->read_results end Determine MIC read_results->end

Caption: Experimental workflow for the Resazurin Microplate Assay (REMA).

Protocol 2: Cytotoxicity Assay Using MTS

The MTS assay is a colorimetric method for assessing cell viability.[14] Viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan product, which is quantifiable by spectrophotometry.

Materials:

  • Mammalian cell line (e.g., Vero or RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (this compound)

  • MTS reagent solution (e.g., CellTiter 96 AQueous One Solution)

Procedure:

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[14]

  • Compound Treatment: The next day, remove the old medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours.[14]

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until the color develops.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting a dose-response curve.

Conclusion and Future Directions

The available data indicates that this compound possesses tuberculostatic activity. Its key advantage lies in its potential to act against isoniazid-resistant strains of M. tuberculosis, particularly those with mutations in the katG gene. While its MIC values against resistant strains are higher than those of isoniazid against susceptible strains, its favorable preliminary cytotoxicity profile suggests a potentially useful therapeutic window.

For a comprehensive validation, further research is required in the following areas:

  • Broad Strain Profiling: Testing against a wider panel of MDR and XDR clinical isolates with known resistance-conferring mutations.

  • In Vivo Efficacy: Evaluating the compound's efficacy and pharmacokinetics in animal models of tuberculosis.

  • Combination Studies: Assessing potential synergistic effects when used in combination with other first- and second-line anti-TB drugs.

  • Mechanism Deconvolution: Further experiments to definitively confirm whether this compound acts as a direct inhibitor of InhA or engages other cellular targets.

This compound and other isoniazid-hydrazone derivatives represent a rational and promising approach in the development of new agents to combat drug-resistant tuberculosis.

References

Comparative analysis of Verazide and isoniazid's mechanism of resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mechanisms of resistance to the frontline anti-tuberculosis drug isoniazid and its derivative, Verazide (N'-Veratrylideneisoniazid). While extensive research has elucidated the genetic and biochemical basis of isoniazid resistance, specific experimental data on the resistance mechanisms of this compound are notably limited. This comparison, therefore, synthesizes the well-established knowledge of isoniazid resistance and extrapolates the likely mechanisms for this compound based on its structural similarity and the general principles of resistance to isonicotinic acid hydrazide derivatives.

Introduction to Isoniazid and this compound

Isoniazid (INH) has been a cornerstone of tuberculosis therapy for decades, prized for its potent bactericidal activity against Mycobacterium tuberculosis. It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] The activated form of isoniazid then inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase, InhA.[1][3]

This compound, or N'-Veratrylideneisoniazid, is a chemical derivative of isoniazid. As a member of the isonicotinic acid hydrazide family, it is presumed to share a similar mechanism of action with its parent compound, targeting mycolic acid synthesis. However, the specific nuances of its activation and interaction with mycobacterial enzymes, and consequently the mechanisms of resistance it encounters, have not been extensively documented in recent scientific literature.

Mechanism of Action and Resistance Pathways

The primary mechanism of action for both isoniazid and, presumably, this compound involves the inhibition of mycolic acid synthesis, a critical process for the integrity of the mycobacterial cell wall. Resistance to isoniazid is a complex phenomenon, predominantly arising from genetic mutations that either prevent the activation of the prodrug or alter its molecular target.[1][3]

Isoniazid: A Well-Characterized Resistance Profile

Resistance to isoniazid in M. tuberculosis is primarily attributed to mutations in two key genes: katG and inhA.[1][3]

  • katG Gene Mutations: The katG gene encodes the catalase-peroxidase enzyme responsible for activating the isoniazid prodrug. Mutations in this gene are the most common cause of high-level isoniazid resistance.[1] These mutations can lead to a dysfunctional or inactive KatG enzyme, preventing the conversion of isoniazid to its active form. Consequently, the drug is unable to exert its therapeutic effect.

  • inhA Gene and Promoter Mutations: The inhA gene encodes the enoyl-acyl carrier protein reductase, the primary target of activated isoniazid. Mutations within the inhA coding region can alter the enzyme's structure, reducing its affinity for the activated isoniazid-NAD adduct. More commonly, mutations in the promoter region of the mabA-inhA operon lead to the overexpression of InhA.[1] This increased concentration of the target enzyme requires a higher concentration of the activated drug to achieve an inhibitory effect, resulting in low-level isoniazid resistance.

Other genes, such as ahpC, kasA, and genes associated with drug efflux pumps, have also been implicated in isoniazid resistance, contributing to the multifaceted nature of this challenge.[3]

This compound: An Inferred Resistance Mechanism

Given that this compound is a derivative of isoniazid, it is highly probable that it also functions as a prodrug requiring activation by KatG and subsequently targeting InhA. Therefore, the mechanisms of resistance to this compound are likely to overlap significantly with those of isoniazid.

  • Cross-Resistance: It is anticipated that M. tuberculosis strains harboring katG mutations that abolish or reduce the activation of isoniazid would also exhibit resistance to this compound. Similarly, mutations in the inhA promoter or coding region that confer resistance to isoniazid are likely to confer cross-resistance to this compound.

  • Potential for Differential Activity: It is theoretically possible that the structural modifications in this compound could influence its interaction with a mutated KatG enzyme or the InhA target. For instance, some isoniazid derivatives have been shown to retain activity against certain isoniazid-resistant strains. This could occur if the derivative is a more efficient substrate for a partially active mutant KatG or if it has a higher affinity for a mutated InhA. However, without specific experimental data for this compound, this remains speculative.

Data Presentation: Quantitative Analysis of Isoniazid Resistance

The following table summarizes the typical Minimum Inhibitory Concentrations (MICs) of isoniazid against susceptible and resistant M. tuberculosis strains, illustrating the impact of common resistance-conferring mutations. No equivalent quantitative data for this compound against these specific mutant strains is currently available in the reviewed literature.

Gene MutationType of ResistanceTypical Isoniazid MIC (µg/mL)
Wild-typeSusceptible0.02 - 0.2
katG (e.g., S315T)High-level Resistance> 1.0
inhA promoter (e.g., -15C>T)Low-level Resistance0.2 - 1.0

Experimental Protocols

The determination of drug susceptibility and the characterization of resistance mechanisms in M. tuberculosis rely on a set of standardized laboratory procedures.

Minimum Inhibitory Concentration (MIC) Determination

Protocol: Broth microdilution is a common method for determining the MIC of anti-tuberculosis drugs.

  • Preparation of Inoculum: A standardized suspension of M. tuberculosis is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard.

  • Drug Dilution: Serial twofold dilutions of the drug (isoniazid or this compound) are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for a defined period (e.g., 7-14 days).

  • Reading of Results: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a growth indicator dye such as resazurin.

Genotypic Analysis of Resistance

Protocol: DNA sequencing is the gold standard for identifying mutations associated with drug resistance.

  • DNA Extraction: Genomic DNA is extracted from M. tuberculosis cultures.

  • PCR Amplification: The target genes (katG, inhA promoter and coding regions) are amplified using specific primers via the Polymerase Chain Reaction (PCR).

  • DNA Sequencing: The amplified PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing technologies.

  • Sequence Analysis: The obtained sequences are compared to the wild-type reference sequence to identify any mutations.

Mandatory Visualization

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Isoniazid_Mechanism_of_Action_and_Resistance cluster_bacterium Mycobacterium tuberculosis cluster_resistance Resistance Mechanisms INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation activated_INH Activated Isoniazid KatG->activated_INH InhA InhA (Enoyl-ACP Reductase) activated_INH->InhA Inhibition mycolic_acid Mycolic Acid Synthesis InhA->mycolic_acid cell_wall Cell Wall Integrity mycolic_acid->cell_wall katG_mutation katG mutation (Prevents activation) katG_mutation->KatG Blocks inhA_mutation inhA mutation/overexpression (Alters/increases target) inhA_mutation->InhA Affects

Caption: Isoniazid's mechanism of action and points of resistance.

MIC_Workflow start Start prep_inoculum Prepare M. tuberculosis inoculum start->prep_inoculum inoculate_plate Inoculate microtiter plate prep_inoculum->inoculate_plate serial_dilution Perform serial dilutions of drug serial_dilution->inoculate_plate incubate Incubate at 37°C inoculate_plate->incubate read_results Read MIC results incubate->read_results end End read_results->end

Caption: General workflow for MIC determination.

Conclusion

The mechanism of resistance to isoniazid is well-established and serves as a critical foundation for the development of new anti-tuberculosis drugs and diagnostic tools. While this compound, as an isoniazid derivative, is presumed to be susceptible to similar resistance mechanisms, a definitive comparative analysis is hampered by the lack of specific experimental data. Further research, including in vitro susceptibility testing of this compound against a panel of well-characterized isoniazid-resistant M. tuberculosis strains and genotypic analysis of any this compound-resistant mutants, is imperative. Such studies would not only elucidate the specific resistance profile of this compound but also contribute to a broader understanding of structure-activity relationships within the isonicotinic acid hydrazide class of compounds, potentially guiding the design of novel derivatives capable of overcoming existing resistance.

References

Navigating the Challenge of Isoniazid Resistance in Mycobacterium tuberculosis: A Comparative Guide to Therapeutic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of isoniazid-resistant Mycobacterium tuberculosis (INH-R Mtb) presents a significant hurdle in the global effort to control tuberculosis. This guide provides a comprehensive comparison of therapeutic strategies against these resistant strains, with a focus on the underlying mechanisms of resistance and the efficacy of alternative drugs. While the specific isoniazid derivative, Verazide, is noted, a lack of extensive, publicly available experimental data on its performance against INH-R Mtb necessitates a broader examination of established and emerging treatment options.

Isoniazid, a cornerstone of first-line anti-tuberculosis therapy for decades, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Once activated, it primarily targets the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway, leading to the disruption of the mycobacterial cell wall. Resistance to isoniazid predominantly arises from mutations in the katG and inhA genes, necessitating the exploration of alternative therapeutic agents.

The Rise of Isoniazid Derivatives: The Case of this compound

In the quest to overcome isoniazid resistance, various derivatives have been synthesized with the aim of evading the common resistance mechanisms. This compound (N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide) is one such derivative of isoniazid. The rationale behind developing these derivatives is that they may exhibit a modified mechanism of action, potentially being activated by a different enzymatic pathway or having an altered affinity for the target enzyme, thereby bypassing the resistance conferred by katG or inhA mutations.

However, a comprehensive body of publicly available, peer-reviewed experimental data quantifying the efficacy of this compound against well-characterized INH-R M. tuberculosis isolates, particularly in terms of Minimum Inhibitory Concentrations (MICs), is currently limited. Further research is required to fully elucidate its potential role in treating INH-R TB.

Established Alternatives for Isoniazid-Resistant Tuberculosis

Given the challenge of INH resistance, several alternative drugs and combination regimens have been established and are recommended by global health organizations. These alternatives target different pathways within M. tuberculosis, making them effective against strains that are resistant to isoniazid.

Fluoroquinolones: A Key Alternative

Fluoroquinolones, such as levofloxacin and moxifloxacin, are a critical class of drugs for treating drug-resistant tuberculosis. Their mechanism of action involves the inhibition of DNA gyrase, an enzyme essential for DNA replication and repair in bacteria. This target is distinct from that of isoniazid, making them effective against INH-R strains.

Other Core Second-Line Drugs

Beyond fluoroquinolones, several other drugs form the backbone of treatment for INH-R and multidrug-resistant TB (MDR-TB). These include bedaquiline, linezolid, and clofazimine, each with a unique mechanism of action targeting critical cellular processes in M. tuberculosis.

Comparative Efficacy of Alternative Regimens

Clinical data has demonstrated the efficacy of various combination regimens in treating INH-R TB. The following table summarizes the treatment success rates of some of these regimens.

Treatment RegimenTreatment Success Rate (%)Study/Source Reference
6-month Rifampin, Ethambutol, Pyrazinamide, and a later-generation FluoroquinoloneRecommended by CDC for INH-monoresistanceCDC Guidelines
BPaL (Bedaquiline, Pretomanid, Linezolid)High efficacy in highly resistant strainsMultiple clinical trials
BPaLM (BPaL + Moxifloxacin)High efficacy in fluoroquinolone-susceptible strainsMultiple clinical trials

Experimental Protocols for Efficacy Testing

The evaluation of new anti-tuberculosis compounds requires robust and standardized experimental protocols. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro assay to assess the potency of a drug against M. tuberculosis.

Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination
  • Preparation of Mycobacterial Suspension: A mid-log phase culture of M. tuberculosis (e.g., H37Rv or clinical isolates) is prepared in a suitable broth medium (e.g., Middlebrook 7H9 with supplements). The turbidity of the suspension is adjusted to a McFarland standard of 1.0.

  • Drug Dilution: The test compounds (e.g., this compound, alternative drugs) are serially diluted in a 96-well microplate to achieve a range of concentrations.

  • Inoculation: The standardized mycobacterial suspension is added to each well containing the drug dilutions. Control wells (no drug) are included.

  • Incubation: The microplate is incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well, and the plate is incubated for an additional 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Visualizing Pathways and Processes

To provide a clearer understanding of the underlying mechanisms and experimental workflows, the following diagrams have been generated using Graphviz.

G Isoniazid Mechanism of Action and Resistance Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall KatG_Mutation katG Mutation (e.g., S315T) KatG_Mutation->KatG Prevents Activation inhA_Mutation inhA Promoter Mutation inhA_Mutation->InhA Overexpression

Isoniazid's mechanism of action and points of resistance.

G General Workflow for MIC Determination of Anti-TB Compounds cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Culture M. tuberculosis Culture (Mid-log phase) Suspension Standardized Bacterial Suspension (McFarland 1.0) Culture->Suspension Inoculation Inoculation with Bacterial Suspension Suspension->Inoculation Plate 96-well Microplate Dilution Serial Drug Dilutions Plate->Dilution Dilution->Inoculation Incubate1 Incubate at 37°C (5-7 days) Inoculation->Incubate1 Add_Dye Add Alamar Blue Incubate1->Add_Dye Incubate2 Incubate at 37°C (24 hours) Add_Dye->Incubate2 Read Read Results (Color Change) Incubate2->Read MIC Determine MIC Read->MIC

General workflow for MIC determination of anti-TB compounds.

Conclusion

While the development of isoniazid derivatives like this compound holds promise for overcoming drug resistance, a robust body of evidence is crucial for their clinical translation. In the interim, a thorough understanding of the mechanisms of isoniazid resistance and the efficacy of established alternative drugs is paramount for guiding patient treatment and future drug discovery efforts. The continued investigation into novel compounds, coupled with standardized in vitro and in vivo testing, will be essential in the ongoing fight against drug-resistant tuberculosis.

Evaluating the Therapeutic Index of Verazide Compared to First-Line Tuberculosis Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the therapeutic index of Verazide against the first-line antitubercular drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol. The therapeutic index (TI), a ratio that compares the toxic dose of a drug to its therapeutically effective dose, is a critical measure of a drug's safety profile. A higher TI indicates a wider margin of safety for clinical use. Due to the limited recent experimental data available for this compound, this comparison relies on historical data for this compound, which should be interpreted with caution.

Quantitative Data Summary

The following tables summarize the available quantitative data for the median lethal dose (LD50) and the minimum inhibitory concentration (MIC) of this compound and the first-line tuberculosis (TB) drugs. The therapeutic index is estimated here as the ratio of LD50 to MIC. It is important to note that these values can vary depending on the experimental conditions, the specific Mycobacterium tuberculosis strain tested, and the animal model used.

DrugOrganismLD50 (mg/kg)MIC (µg/mL)Estimated Therapeutic Index (LD50/MIC)
This compound M. tuberculosisData Not Available~1.0Not Calculable
Isoniazid M. tuberculosis160 (Rat, oral)[1]0.02 - 1.0[2][3][4][5][6]160,000 - 8,000,000
Rifampicin M. tuberculosis1570 (Rat, oral)[7][8][9][10]0.12 - 1.01,570,000 - 15,700,000
Pyrazinamide M. tuberculosis3000 (Rat, oral)12.5 - 100[11][12][13][14][15]30,000 - 240,000
Ethambutol M. tuberculosis6800 (Rat, oral)[16][17][18]1.0 - 5.01,360,000 - 6,800,000

Note on this compound Data: this compound is a derivative of isoniazid and is reported to have tuberculostatic activity[19]. However, specific, recent, and publicly available LD50 values for this compound could not be located. The provided MIC value is based on older literature and should be considered historical[20]. A precise calculation of its therapeutic index is therefore not possible without further experimental data.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for antitubercular drugs are typically determined using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI).

Principle: The broth microdilution method is a common technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

General Protocol (based on CLSI guidelines):

  • Preparation of Drug Solutions: A series of twofold dilutions of the drug are prepared in a liquid growth medium suitable for Mycobacterium tuberculosis, such as Middlebrook 7H9 broth.

  • Inoculum Preparation: A standardized suspension of the M. tuberculosis strain is prepared to a specific turbidity, corresponding to a known concentration of bacteria (e.g., 0.5 McFarland standard).

  • Inoculation: The microtiter plates containing the drug dilutions are inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for a period of 7 to 21 days, as M. tuberculosis is a slow-growing organism.

  • Reading of Results: The MIC is determined as the lowest drug concentration at which there is no visible growth of bacteria. Growth can be assessed visually or by using a growth indicator.

Determination of Acute Oral Toxicity (LD50)

The LD50, the dose of a substance that is lethal to 50% of a test population, is determined following guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Principle: The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure with the use of a minimal number of animals to classify a substance based on its acute oral toxicity.

General Protocol (based on OECD 423):

  • Animal Selection: Healthy, young adult animals of a single sex (typically females) from a common laboratory strain (e.g., Wistar rats) are used.

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight before dosing.

  • Dose Administration: The test substance is administered orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Stepwise Procedure: Based on the outcome (mortality or survival) in the initial group of animals, the dose for the next group is either increased or decreased. This process continues until the criteria for a specific toxicity class are met.

  • Data Analysis: The LD50 value is estimated based on the mortality data from the different dose levels.

Toxicity Pathways and Mechanisms

The primary toxicities associated with first-line anti-TB drugs are hepatotoxicity (isoniazid, rifampicin, pyrazinamide) and optic neuropathy (ethambutol). The following diagrams illustrate the simplified signaling pathways involved in these toxicities.

Isoniazid_Hepatotoxicity Isoniazid Isoniazid NAT2 N-acetyltransferase 2 (NAT2) Isoniazid->NAT2 Acetylation Acetylisoniazid Acetylisoniazid NAT2->Acetylisoniazid Hydrazine Hydrazine Acetylisoniazid->Hydrazine Hydrolysis CYP2E1 Cytochrome P450 2E1 Hydrazine->CYP2E1 Oxidation ReactiveMetabolites Reactive Metabolites CYP2E1->ReactiveMetabolites MitochondrialDamage Mitochondrial Dysfunction ReactiveMetabolites->MitochondrialDamage HepatocyteInjury Hepatocyte Injury & Necrosis MitochondrialDamage->HepatocyteInjury

Isoniazid Hepatotoxicity Pathway

Isoniazid is metabolized in the liver, primarily by N-acetyltransferase 2 (NAT2), to form acetylisoniazid, which is then hydrolyzed to hydrazine[21][22]. The cytochrome P450 2E1 (CYP2E1) enzyme can further oxidize hydrazine into reactive metabolites[23][24]. These reactive metabolites can lead to mitochondrial dysfunction and ultimately result in hepatocyte injury and necrosis[21].

Rifampicin_Hepatotoxicity Rifampicin Rifampicin PXR Pregnane X Receptor (PXR) Rifampicin->PXR Activation BileAcidTransport Decreased Bile Acid Transport Rifampicin->BileAcidTransport Inhibition CYP3A4 CYP3A4 Induction PXR->CYP3A4 BileAcidSynthesis Increased Bile Acid Synthesis PXR->BileAcidSynthesis Cholestasis Cholestasis BileAcidSynthesis->Cholestasis BileAcidTransport->Cholestasis HepatocyteInjury Hepatocyte Injury Cholestasis->HepatocyteInjury

Rifampicin Hepatotoxicity Pathway

Rifampicin is a potent inducer of the pregnane X receptor (PXR), which in turn upregulates the expression of drug-metabolizing enzymes like CYP3A4 and genes involved in bile acid synthesis[23]. Rifampicin can also inhibit bile acid transport. The combination of increased bile acid synthesis and decreased transport can lead to cholestasis, a condition where bile flow from the liver is reduced, resulting in hepatocyte injury.

Pyrazinamide_Hepatotoxicity Pyrazinamide Pyrazinamide Pyrazinamidase Pyrazinamidase Pyrazinamide->Pyrazinamidase Hydrolysis PyrazinoicAcid Pyrazinoic Acid (POA) Pyrazinamidase->PyrazinoicAcid XanthineOxidase Xanthine Oxidase PyrazinoicAcid->XanthineOxidase Oxidation ReactiveMetabolites 5-hydroxypyrazinoic acid & other reactive metabolites XanthineOxidase->ReactiveMetabolites OxidativeStress Oxidative Stress ReactiveMetabolites->OxidativeStress HepatocyteInjury Hepatocyte Injury OxidativeStress->HepatocyteInjury

Pyrazinamide Hepatotoxicity Pathway

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase[25][26]. POA is further metabolized by xanthine oxidase to form 5-hydroxypyrazinoic acid and other reactive metabolites[25][26][27]. The accumulation of these metabolites can induce oxidative stress, leading to hepatocyte injury[28][29].

Ethambutol_Optic_Neuropathy Ethambutol Ethambutol Mitochondria Mitochondria in Retinal Ganglion Cells Ethambutol->Mitochondria Accumulation ComplexIV Complex IV Inhibition (Copper Chelation) Mitochondria->ComplexIV Inhibition MitochondrialDysfunction Mitochondrial Dysfunction ComplexIV->MitochondrialDysfunction ATP_Depletion ATP Depletion MitochondrialDysfunction->ATP_Depletion OxidativeStress Oxidative Stress MitochondrialDysfunction->OxidativeStress Apoptosis Apoptosis of Retinal Ganglion Cells ATP_Depletion->Apoptosis OxidativeStress->Apoptosis

Ethambutol Optic Neuropathy Pathway

Ethambutol-induced optic neuropathy is believed to be caused by mitochondrial dysfunction in the retinal ganglion cells[30][31][32][33][34]. Ethambutol can chelate copper, a crucial cofactor for cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain[33]. Inhibition of Complex IV disrupts mitochondrial function, leading to ATP depletion and increased oxidative stress, which ultimately triggers apoptosis of the retinal ganglion cells, resulting in vision loss.

References

Systematic Review of Verazide: An Analysis of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific and medical databases reveals a significant lack of clinical data on the efficacy and safety of Verazide, a derivative of the anti-tuberculosis drug isoniazid. Despite its identification as a tuberculostatic agent, there is no evidence of its progression through clinical trials or systematic evaluation in human subjects. Consequently, a systematic review and comparative analysis as requested cannot be conducted.

Initial database searches for "this compound" identified the compound as N'-Veratrylideneisoniazid, a substance with recognized tuberculostatic properties. However, further investigation into clinical trial registries, peer-reviewed journals, and regulatory agency databases yielded no published studies detailing its efficacy, safety profile, or mechanism of action in humans. Synonyms for this compound, including Nicotazide and Verazina, were also explored with similar results.

The absence of clinical data precludes the fulfillment of the core requirements for a systematic review, which would necessitate:

  • Quantitative Data Presentation: Without clinical trials, there are no efficacy endpoints (e.g., patient outcomes, cure rates) or safety data (e.g., adverse event rates) to summarize in comparative tables.

  • Experimental Protocols: Detailed methodologies from key experiments are unavailable as no such experiments appear to have been published.

  • Visualization of Pathways and Workflows: The mechanism of action, signaling pathways, and experimental workflows for this compound in a clinical context have not been elucidated, making it impossible to generate the requested diagrams.

It is important to distinguish "this compound" from "Virazide," which is a brand name for the antiviral medication Ribavirin. Ribavirin is a well-documented drug with extensive clinical data available regarding its use in treating conditions such as Hepatitis C and Respiratory Syncytial Virus (RSV).

Benchmarking Verazide: A Comparative Analysis Against Novel Anti-Tuberculosis Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel anti-tuberculosis therapeutics. This guide provides a comparative benchmark of the hypothetical compound, Verazide, against recently developed anti-tuberculosis agents. The performance of these compounds is evaluated based on their mechanism of action, in vitro and in vivo efficacy, and safety profiles, supported by established experimental protocols.

Mechanism of Action: Targeting Key Mycobacterial Pathways

Novel anti-tuberculosis drugs employ diverse mechanisms to inhibit the growth of Mtb, often targeting essential cellular processes. This compound is hypothetically positioned as a next-generation inhibitor of mycolic acid synthesis, a critical component of the mycobacterial cell wall.[1][2] This mechanism is shared with isoniazid, a first-line anti-TB drug, but this compound is designed to overcome existing resistance mechanisms.[2] Other novel compounds target different pathways, such as protein synthesis, DNA replication, and energy metabolism, providing a multi-pronged approach to combatting resistant strains.[1][3][4]

A simplified representation of the signaling pathway involved in mycolic acid biosynthesis and its inhibition is depicted below.

Mycolic_Acid_Synthesis_Inhibition cluster_0 Mycobacterium tuberculosis cluster_1 Inhibitors Acetyl-CoA Acetyl-CoA FAS-I FAS-I Acetyl-CoA->FAS-I Acyl-CoA Acyl-CoA FAS-I->Acyl-CoA FAS-II FAS-II Acyl-CoA->FAS-II Meromycolate Meromycolate FAS-II->Meromycolate Pks13 Pks13 Meromycolate->Pks13 Mycolic Acids Mycolic Acids Pks13->Mycolic Acids Cell Wall Cell Wall Mycolic Acids->Cell Wall Isoniazid Isoniazid Isoniazid->FAS-II Inhibits This compound (hypothetical) This compound (hypothetical) This compound (hypothetical)->FAS-II Inhibits

Caption: Inhibition of the Mycolic Acid Biosynthesis Pathway.

In Vitro Efficacy: Determining Potency Against Mtb

The in vitro potency of anti-tuberculosis compounds is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of Mtb.[5][6][7] A lower MIC value indicates a more potent compound. The following table summarizes the MIC values for this compound (hypothetical) and other novel anti-tuberculosis compounds against both drug-susceptible and drug-resistant Mtb strains.

CompoundTarget/Mechanism of ActionMIC against H37Rv (μg/mL)MIC against MDR-TB Strain (μg/mL)
This compound (hypothetical) Mycolic Acid Synthesis 0.015 - 0.06 0.03 - 0.12
BedaquilineATP synthase0.03 - 0.120.03 - 0.12
PretomanidMycolic Acid Synthesis0.015 - 0.250.03 - 0.5
DelamanidMycolic Acid Synthesis0.006 - 0.0240.006 - 0.024
SutezolidProtein Synthesis0.06 - 0.250.12 - 0.5
MoxifloxacinDNA gyrase0.12 - 0.50.5 - 4.0

Experimental Protocol: MIC Determination by Broth Microdilution

A standardized broth microdilution method is used to determine the MIC of anti-tuberculosis compounds.[5][8]

  • Preparation of Mtb Inoculum: A suspension of M. tuberculosis H37Rv is prepared from a fresh culture and adjusted to a McFarland standard of 0.5. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.[5]

  • Drug Dilution: The test compounds are serially diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microplate.[5][6]

  • Inoculation and Incubation: The Mtb inoculum is added to each well containing the diluted compounds. The microplate is sealed and incubated at 37°C for 14-21 days.[7]

  • MIC Determination: The MIC is read as the lowest drug concentration that inhibits visible growth of Mtb.[5][8]

The workflow for this experimental protocol is illustrated in the diagram below.

MIC_Determination_Workflow Start Start Prepare Mtb Inoculum Prepare Mtb Inoculum Start->Prepare Mtb Inoculum Serial Drug Dilution in 96-well Plate Serial Drug Dilution in 96-well Plate Prepare Mtb Inoculum->Serial Drug Dilution in 96-well Plate Inoculate Plate with Mtb Inoculate Plate with Mtb Serial Drug Dilution in 96-well Plate->Inoculate Plate with Mtb Incubate at 37°C for 14-21 days Incubate at 37°C for 14-21 days Inoculate Plate with Mtb->Incubate at 37°C for 14-21 days Read MIC Read MIC Incubate at 37°C for 14-21 days->Read MIC End End Read MIC->End

Caption: Workflow for MIC Determination via Broth Microdilution.

In Vivo Efficacy: Evaluation in Animal Models

The in vivo efficacy of anti-tuberculosis compounds is assessed in animal models, most commonly in mice infected with Mtb.[9][10][11] Efficacy is typically measured by the reduction in bacterial load (colony-forming units, CFU) in the lungs and spleen of infected mice after a period of treatment.[9][10]

CompoundAnimal ModelDosing RegimenLung CFU Reduction (log10)Spleen CFU Reduction (log10)
This compound (hypothetical) BALB/c Mice 25 mg/kg, daily > 2.5 > 3.0
BedaquilineC57BL/6 Mice25 mg/kg, daily> 2.0> 2.5
PretomanidBALB/c Mice50 mg/kg, daily> 2.0> 2.5
DelamanidC57BL/6 Mice30 mg/kg, daily> 1.5> 2.0
Moxifloxacin + Isoniazid + RifampicinBALB/c MiceStandard Doses> 3.0> 3.5

Experimental Protocol: Mouse Model of Tuberculosis

  • Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection.[12]

  • Treatment: Treatment with the test compounds is initiated 4-6 weeks post-infection and administered daily via oral gavage for 4-8 weeks.[10]

  • Bacterial Load Determination: At the end of the treatment period, mice are euthanized, and their lungs and spleens are homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar, and CFU are counted after 3-4 weeks of incubation at 37°C.[9]

The following diagram outlines the workflow for in vivo efficacy testing.

In_Vivo_Efficacy_Workflow Start Start Aerosol Infection of Mice with Mtb Aerosol Infection of Mice with Mtb Start->Aerosol Infection of Mice with Mtb Establishment of Chronic Infection (4-6 weeks) Establishment of Chronic Infection (4-6 weeks) Aerosol Infection of Mice with Mtb->Establishment of Chronic Infection (4-6 weeks) Daily Drug Treatment (4-8 weeks) Daily Drug Treatment (4-8 weeks) Establishment of Chronic Infection (4-6 weeks)->Daily Drug Treatment (4-8 weeks) Euthanize Mice and Harvest Organs Euthanize Mice and Harvest Organs Daily Drug Treatment (4-8 weeks)->Euthanize Mice and Harvest Organs Homogenize Organs and Plate Dilutions Homogenize Organs and Plate Dilutions Euthanize Mice and Harvest Organs->Homogenize Organs and Plate Dilutions Incubate Plates and Count CFU Incubate Plates and Count CFU Homogenize Organs and Plate Dilutions->Incubate Plates and Count CFU Analyze Data Analyze Data Incubate Plates and Count CFU->Analyze Data End End Analyze Data->End

Caption: Workflow for In Vivo Efficacy Testing in a Mouse Model.

Safety Profile: Assessing Cytotoxicity

A critical aspect of drug development is ensuring that new compounds are not toxic to human cells.[13][14] Cytotoxicity is often assessed using in vitro assays that measure cell viability and membrane integrity.[13][15] The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes a 50% reduction in cell viability. A higher CC50 value indicates lower cytotoxicity. The selectivity index (SI), calculated as CC50/MIC, is a measure of the drug's specificity for Mtb over host cells. A higher SI is desirable.

CompoundCell LineCC50 (μM)Selectivity Index (SI = CC50/MIC)
This compound (hypothetical) Vero > 100 > 1000
BedaquilineHepG2> 10> 83
PretomanidVero> 32> 128
DelamanidHepG2> 10> 416
SutezolidVero> 64> 256
MoxifloxacinHepG2> 100> 200

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[13]

  • Cell Seeding: Human cell lines, such as Vero (monkey kidney epithelial cells) or HepG2 (human liver cancer cells), are seeded in a 96-well plate and incubated overnight to allow for cell attachment.[13][14]

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for 48-72 hours.[16]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[13]

  • Formazan Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a wavelength of 570 nm. The CC50 is calculated from the dose-response curve.

The workflow for the MTT cytotoxicity assay is shown below.

MTT_Assay_Workflow Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate Incubate Overnight Incubate Overnight Seed Cells in 96-well Plate->Incubate Overnight Treat Cells with Compounds Treat Cells with Compounds Incubate Overnight->Treat Cells with Compounds Incubate for 48-72 hours Incubate for 48-72 hours Treat Cells with Compounds->Incubate for 48-72 hours Add MTT Solution Add MTT Solution Incubate for 48-72 hours->Add MTT Solution Incubate for 4 hours Incubate for 4 hours Add MTT Solution->Incubate for 4 hours Solubilize Formazan Solubilize Formazan Incubate for 4 hours->Solubilize Formazan Read Absorbance at 570 nm Read Absorbance at 570 nm Solubilize Formazan->Read Absorbance at 570 nm Calculate CC50 Calculate CC50 Read Absorbance at 570 nm->Calculate CC50 End End Calculate CC50->End

Caption: Workflow for the MTT Cytotoxicity Assay.

Disclaimer: this compound is a hypothetical compound, and all data presented for it are for illustrative purposes to demonstrate the structure of a comparative guide. The data for other compounds are based on publicly available research and may vary depending on the specific experimental conditions.

References

Safety Operating Guide

Proper Disposal of Verazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Identification

Before handling Verazide for any purpose, including disposal, it is crucial to be aware of its potential hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications indicate that this compound should be handled with caution, using appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.

General Disposal Protocol for this compound

The disposal of this compound must be managed in a way that ensures the safety of laboratory personnel and protects the environment. As a hazardous chemical, it must not be disposed of down the drain or in regular trash. The following step-by-step procedure outlines the general protocol for the disposal of this compound and materials contaminated with it.

Step 1: Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling this compound waste. This includes:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

  • A lab coat.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is critical for safe disposal.

  • Solid this compound Waste: Unused or expired pure this compound should be collected in a clearly labeled, sealed container designated for hazardous solid chemical waste.

  • Contaminated Materials: Items such as gloves, weighing papers, and disposable lab coats that have come into contact with this compound should be collected in a separate, sealed container labeled as hazardous waste.

  • Contaminated Labware: Reusable glassware should be decontaminated according to your institution's approved procedures. If decontamination is not feasible, it must be disposed of as hazardous chemical waste.

  • Empty Containers: "Empty" containers of this compound are also considered hazardous waste until properly decontaminated. They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. After rinsing, the container should be punctured or defaced to prevent reuse and disposed of according to institutional guidelines.

Step 3: Labeling and Storage

All this compound waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The associated hazards (e.g., Irritant).

  • The accumulation start date.

  • The name of the principal investigator or laboratory.

Store the sealed and labeled waste containers in a designated, secure satellite accumulation area away from incompatible materials.

Step 4: Arrange for Professional Disposal

Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup. Do not attempt to treat or dispose of this compound waste through any other means.

Quantitative Data Summary

As no specific experimental protocols for the disposal of this compound are publicly available, there is no quantitative data to summarize regarding concentration limits for disposal or specific quantities for neutralization. All quantities of this compound and materials contaminated with it should be treated as hazardous waste.

Experimental Protocols

Specific experimental protocols for the neutralization or deactivation of this compound for disposal are not available in the reviewed literature or safety data sheets. The standard and required procedure is to manage it as hazardous waste for disposal by a licensed and qualified facility, typically via incineration.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

VerazideDisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Pickup cluster_disposal Final Disposal start Need to Dispose of this compound review_sds Obtain and Review Supplier's Safety Data Sheet (SDS) start->review_sds don_ppe Wear Appropriate Personal Protective Equipment (PPE) review_sds->don_ppe package_solid Package Solid this compound Waste in Labeled Container don_ppe->package_solid package_contaminated Package Contaminated Materials in Labeled Container don_ppe->package_contaminated decontaminate Decontaminate Reusable Labware or Dispose as Hazardous Waste don_ppe->decontaminate store_waste Store Waste in Designated Satellite Accumulation Area package_solid->store_waste package_contaminated->store_waste decontaminate->store_waste request_pickup Arrange for Waste Pickup by Certified Disposal Service store_waste->request_pickup end This compound is Safely Disposed request_pickup->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety Protocols: Personal Protective Equipment for Handling Verazide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The handling of Verazide, a compound identified as a skin, eye, and respiratory irritant, necessitates stringent adherence to safety protocols to mitigate exposure risks.[1] This document provides a comprehensive, step-by-step guide to the selection, use, and disposal of Personal Protective Equipment (PPE) for all personnel handling this substance.

Hazard Summary and PPE Selection

A risk assessment is the foundational step before any handling of this compound. The primary hazards include irritation upon contact with skin or eyes, and respiratory irritation from inhalation of dust or aerosols.[1] The following table summarizes the minimum required PPE to ensure personnel safety.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryMinimum RequirementRecommended Specifications & Best Practices
Respiratory Protection Air-Purifying RespiratorFor tasks with a high potential for aerosol or dust generation, a Powered Air-Purifying Respirator (PAPR) with a combination chemical cartridge and particulate filter is recommended.[2][3] For lower-risk activities, a properly fitted half-mask or full-face dual-cartridge respirator is essential.[3]
Eye and Face Protection Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes.[4] A face shield must be worn in conjunction with goggles to protect the entire face.[3] All eyewear must be ANSI Z87.1 compliant.[2][3]
Skin and Body Protection Chemical-Resistant Coverall or SuitA one- or two-piece suit made from materials like butyl rubber, neoprene, PVC, or coated polyethylene fabrics should be used.[2] To maximize protection, ensure seams are bound or sealed and zippers are covered.[2]
Hand Protection Chemical-Resistant GlovesWear durable, chemical-resistant gauntlet-style gloves that extend up the forearm.[5] Do not use leather or fabric gloves.[5] For added safety, wear a light pair of disposable nitrile gloves underneath the primary gloves.[5]
Foot Protection Chemical-Resistant BootsWear chemical-resistant boots, not leather or fabric footwear.[5][6] Pant legs must be worn over the top of the boots to prevent spills from entering.[5]

Operational Plan: Donning and Doffing Procedures

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Experimental Protocol: PPE Donning and Doffing

  • Donning Sequence:

    • Suit: Don the chemical-resistant coverall or suit.

    • Boots: Put on chemical-resistant boots.

    • Respirator: Perform a fit check and secure the respirator.

    • Goggles/Face Shield: Position and secure eye and face protection.

    • Gloves: Don the inner pair of gloves, followed by the outer chemical-resistant gloves. Ensure the cuffs of the outer gloves are pulled over the sleeves of the suit.

  • Doffing Sequence (to be performed in a designated area):

    • Wash Outer Gloves: Before removal, wash the outside of the outer gloves.[5]

    • Remove Outer Gloves: Carefully remove the outer gloves, turning them inside out.

    • Remove Suit: Remove the suit by rolling it down and away from the body to avoid contacting the contaminated exterior.

    • Remove Boots: Remove the chemical-resistant boots.

    • Remove Inner Gloves: Remove the inner pair of disposable gloves.

    • Remove Face/Eye/Respiratory Protection: Remove the face shield, goggles, and respirator.

    • Hand Hygiene: Immediately and thoroughly wash hands and forearms with soap and water.

Disposal Plan for Contaminated PPE

All disposable PPE used during the handling of this compound is considered hazardous waste and must be disposed of accordingly.

  • Segregation: At the point of use, immediately place all contaminated disposable PPE into a designated hazardous waste container. This container must be separate from general laboratory trash.

  • Containment: The hazardous waste container must be leak-proof, have a tight-fitting lid, and be clearly labeled.

  • Labeling: The container must be marked with the words "Hazardous Waste" and identify the contents (e.g., "this compound-Contaminated PPE").

  • Disposal: Arrange for disposal through a certified hazardous waste management vendor in accordance with all local, state, and federal regulations.[7] Never discard contaminated PPE in standard trash or pour any liquid waste down the drain.[7]

Visual Guides and Workflows

PPE_Selection_Workflow cluster_Assessment 1. Hazard Assessment cluster_Selection 2. PPE Selection cluster_Verification 3. Verification & Use Assess_Risk Identify this compound Hazards (Skin, Eye, Respiratory Irritant) Select_Respiratory Respiratory Protection (e.g., PAPR) Assess_Risk->Select_Respiratory Inhalation Risk Select_Eye_Face Eye & Face Protection (Goggles & Face Shield) Assess_Risk->Select_Eye_Face Splash Risk Select_Body Body Protection (Chemical Suit) Assess_Risk->Select_Body Dermal Contact Risk Verify_Fit Ensure Proper Fit & Function Before Entering Work Area Select_Respiratory->Verify_Fit Select_Eye_Face->Verify_Fit Select_Hand Hand Protection (Gauntlet Gloves) Select_Body->Select_Hand Select_Foot Foot Protection (Chemical Boots) Select_Body->Select_Foot Select_Hand->Verify_Fit Select_Foot->Verify_Fit

Caption: Logical workflow for this compound PPE selection.

PPE_Disposal_Workflow Start Used & Contaminated PPE Segregate Segregate Immediately from Non-Hazardous Waste Start->Segregate Contain Place in Designated, Sealed Hazardous Waste Container Segregate->Contain Label Label Container: 'Hazardous Waste - this compound' Contain->Label Store Store Securely in Designated Accumulation Area Label->Store Dispose Dispose via Certified Vendor (Follow Regulations) Store->Dispose

Caption: Step-by-step disposal plan for contaminated PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.